molecular formula C7H6BrN3O B1449909 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1363381-82-1

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1449909
CAS No.: 1363381-82-1
M. Wt: 228.05 g/mol
InChI Key: JFJIFJQOTNHZRK-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJIFJQOTNHZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine: A Cornerstone Intermediate for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its physicochemical properties, structural characterization, plausible synthetic routes, and its critical role as a versatile building block for the synthesis of targeted therapeutics. With a focus on scientific integrity, this document explains the causal relationships behind synthetic strategies and highlights the compound's application in the development of potent kinase inhibitors, providing researchers and drug development professionals with actionable insights and detailed protocols.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] Its structure, a fusion of pyrazole and pyridine rings, acts as a bioisostere of indole, enabling it to form key interactions—such as hydrogen bonds and π-π stacking—with a wide range of biological targets.[2] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

Within this important class of compounds, this compound emerges as a particularly strategic synthetic intermediate. Its utility is twofold:

  • The pyrazolo[3,4-b]pyridine core provides the foundational structure for binding to target enzymes, especially the ATP-binding site of protein kinases.

  • The bromine atom at the C5 position serves as a versatile chemical handle. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse molecular fragments to explore the chemical space and optimize drug-target interactions.

This guide will illuminate the chemical properties and synthetic utility of this key intermediate, with a special focus on its application in the rational design of kinase inhibitors.

Physicochemical Properties and Structural Characterization

Precise characterization is the bedrock of chemical synthesis and drug discovery. While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyDataReference
Chemical Name This compound
CAS Number 1363381-82-1[1]
Molecular Formula C₇H₆BrN₃OCalculated
Molecular Weight 228.05 g/mol Calculated
Appearance Expected to be an off-white to yellow solidInferred
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol.Inferred
Structural Elucidation: A Predictive Approach

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Below are the predicted data and their expert interpretation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be clean and highly informative. We predict the following key signals:

      • δ 12.5-13.5 ppm (s, 1H): A broad singlet corresponding to the acidic N-H proton of the pyrazole ring.

      • δ 8.5-8.7 ppm (d, 1H): A doublet for the C6 proton, coupled to the C4 proton.

      • δ 8.2-8.4 ppm (d, 1H): A doublet for the C4 proton, coupled to the C6 proton.

      • δ 3.9-4.1 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methoxy (-OCH₃) group.

    • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the carbon framework. Key predicted signals include those for the five aromatic carbons of the fused ring system, the C3 carbon bearing the methoxy group (highly deshielded), the C5 carbon attached to bromine (shielded by the halogen), and a signal for the methoxy carbon around 55-60 ppm.

  • Mass Spectrometry (MS)

    • The mass spectrum should exhibit a distinctive molecular ion peak [M]⁺. Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show a characteristic doublet for the molecular ion: one peak for [M]⁺ at m/z ≈ 227 and an equally intense peak for [M+2]⁺ at m/z ≈ 229. This isotopic signature is a definitive confirmation of a monobrominated compound.

Synthesis and Reaction Mechanisms: A Proposed Route

While multiple strategies exist for constructing the pyrazolo[3,4-b]pyridine core, a highly logical and efficient approach involves the annulation of the pyrazole ring onto a pre-functionalized pyridine scaffold. This ensures the correct placement of the critical bromo and methoxy substituents from the outset.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the pyrazole ring, identifying a key 2-hydrazinopyridine intermediate. This intermediate can be formed from a commercially available dihalopyridine through a nucleophilic aromatic substitution (SₙAr) reaction.

G M1 5-Bromo-3-methoxy-1H- pyrazolo[3,4-b]pyridine (Target) I1 5-Bromo-2-hydrazino-3-methoxypyridine M1->I1 Intramolecular Cyclization S1 2-Chloro-5-bromo-3-methoxypyridine I1->S1 SₙAr S2 Hydrazine (NH₂NH₂) I1->S2 SₙAr G cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Cyclization S1 2-Chloro-5-bromo- 3-methoxypyridine I1 5-Bromo-2-hydrazino- 3-methoxypyridine S1->I1 NH₂NH₂·H₂O Solvent, Δ M1 5-Bromo-3-methoxy-1H- pyrazolo[3,4-b]pyridine I1->M1 Acetic Acid, Δ G Start 5-Bromo-3-methoxy-1H- pyrazolo[3,4-b]pyridine Product Potent FGFR Inhibitor (Final Product) Start->Product Suzuki Coupling BoronicAcid Aryl Boronic Acid (e.g., 2,6-dichloro-3,5- dimethoxyphenylboronic acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->Product G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds P1 Downstream Signaling (e.g., MAPK Pathway) FGFR->P1 Activates P2 Cell Proliferation & Survival P1->P2 Promotes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding

References

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

The quest for novel therapeutic agents is profoundly influenced by the identification and optimization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold, demonstrating remarkable versatility and significant biological activity across a spectrum of therapeutic areas.[1] Its structural resemblance to purine and indole allows it to function as a potent hinge-binding motif in numerous protein kinases, which are critical targets in oncology, immunology, and neurology.[2][3] Derivatives of this heterocyclic system have been extensively investigated as inhibitors of critical cellular enzymes, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Monopolar Spindle Kinase 1 (Mps1), underscoring their broad therapeutic potential.[4][5]

This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: This compound . We will delve into its core structural and physicochemical properties, provide an expert-guided synthesis protocol, and, most importantly, illuminate its strategic value as a foundational building block for drug discovery professionals. The discussion that follows is grounded in established chemical principles and field-proven insights, designed to empower researchers in their pursuit of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The strategic placement of three distinct functional groups—a reactive bromine atom, a methoxy group, and a modifiable pyrazole nitrogen—makes this compound an exceptionally valuable starting material for chemical library synthesis.

Chemical Structure

The bicyclic structure consists of a pyrazole ring fused to a pyridine ring, with substituents at the C3, C5, and N1 positions that are pivotal for its utility in medicinal chemistry.

Caption: Chemical Structure of this compound

Physicochemical Data

The following table summarizes the key identifying and physicochemical properties of the compound. While experimentally determined data such as melting and boiling points are not widely available in public literature, calculated values and data from commercial suppliers provide a reliable reference.

PropertyValueSource / Method
CAS Number 1363381-82-1[ChemicalBook][6]
Molecular Formula C₇H₆BrN₃OCalculated
Molecular Weight 228.05 g/mol Calculated
Appearance Typically an off-white to pale yellow solidSupplier Data
Solubility Soluble in DMSO, DMF, and MethanolInferred from related structures
XLogP3 1.9[PubChem (CID 40151908 - similar structure)][7]
Hydrogen Bond Donors 1 (pyrazole N-H)Calculated
Hydrogen Bond Acceptors 3 (pyridine N, pyrazole N, methoxy O)Calculated

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through several established routes, most commonly involving the construction of the pyrazole ring onto a pre-existing, functionalized pyridine scaffold.[1][8] The following protocol outlines a robust and logical pathway for the synthesis of this compound, beginning from a commercially available pyridine precursor.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: 2-Chloro-5-bromo-3-nitropyridine step1 Step 1: Nucleophilic Substitution (Sodium Methoxide, Methanol) start->step1 intermediate1 Intermediate: 5-Bromo-2-methoxy-3-nitropyridine step1->intermediate1 step2 Step 2: Nitro Group Reduction (Fe powder, NH4Cl, EtOH/H2O) intermediate1->step2 intermediate2 Intermediate: 5-Bromo-2-methoxy-pyridin-3-amine step2->intermediate2 step3 Step 3: Diazotization (NaNO2, HCl) intermediate2->step3 intermediate3 Intermediate: Diazonium Salt (in situ) step3->intermediate3 step4 Step 4: Reductive Cyclization (SnCl2 or Na2SO3) intermediate3->step4 product Final Product: This compound step4->product

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Expert Commentary: This synthetic route is designed for efficiency and control. The initial nucleophilic aromatic substitution of the chloro group is facile due to activation by the adjacent nitro group. Subsequent reduction and cyclization is a classic and reliable method for forming the pyrazole ring in this scaffold.

Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

  • To a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in anhydrous methanol (MeOH, 10 mL/g), add sodium methoxide (1.2 eq, 25% solution in MeOH) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Causality: The C2 position is highly electrophilic due to the electron-withdrawing effects of the ring nitrogen and the ortho-nitro group, facilitating displacement of the chloride by the methoxide nucleophile.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 5-Bromo-2-methoxy-pyridin-3-amine

  • Suspend 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.1 eq) followed by iron powder (3.0-4.0 eq) portion-wise.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-3 hours.

    • Causality: This is a standard Béchamp reduction. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is a classic, cost-effective method for the selective reduction of an aromatic nitro group to an amine without affecting the bromo or methoxy groups.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing with ethanol.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired amine.

Step 3 & 4: Diazotization and Reductive Cyclization to form this compound

  • Dissolve the 5-bromo-2-methoxy-pyridin-3-amine (1.0 eq) in aqueous hydrochloric acid (e.g., 6M HCl) and cool to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt in situ.

  • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 2.5 eq) in concentrated HCl, also cooled to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution.

    • Causality: The diazonium salt is first reduced by SnCl₂ to a hydrazine intermediate. This intermediate then undergoes spontaneous intramolecular cyclization, attacking the carbon that formerly held the amino group, followed by elimination of methanol to form the pyrazole ring. This is a variation of the Graebe-Ullmann synthesis.

  • Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Basify the mixture carefully with a saturated solution of sodium bicarbonate or sodium hydroxide to pH 8-9.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product.

Strategic Applications in Drug Discovery

The true value of this compound lies in its capacity as a versatile platform for generating diverse libraries of drug candidates. The three key functionalization points can be addressed orthogonally to explore the structure-activity relationship (SAR) around the core.

The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

Protein kinases utilize ATP to phosphorylate substrate proteins, and inhibitors are often designed to compete with ATP by binding in the same pocket. The pyrazolo[3,4-b]pyridine core is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This foundational binding anchors the inhibitor, allowing substituents to project into other regions of the ATP pocket to achieve potency and selectivity. Numerous pyrazolopyridine derivatives have shown nanomolar potency against a wide range of kinases, establishing them as a clinically relevant scaffold.[2][3][4]

Chemical Diversification Strategy

The structure of this compound offers three primary vectors for chemical modification, allowing for a systematic exploration of chemical space to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Diversification core This compound r1 N1-H Position (Vector 1) core->r1 r2 C3-Methoxy Position (Vector 2) core->r2 r3 C5-Bromo Position (Vector 3) core->r3 r1_react Alkylation / Arylation (e.g., Mitsunobu, SₙAr) - Modulates solubility - Probes solvent-front pocket r1->r1_react r2_react Demethylation -> Etherification (BBr₃ then Williamson Ether Synthesis) - Introduce larger groups - Modulate H-bonding r2->r2_react r3_react Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) - Introduce (hetero)aryl groups - Key for potency and selectivity r3->r3_react

Caption: Key diversification points on the scaffold.

  • Vector 1 (N1-H Position): The pyrazole N-H is a crucial hydrogen bond donor for hinge-binding. This position can be alkylated or arylated to introduce groups that can probe deeper into the binding pocket or block metabolic degradation. This modification is often key to improving cell permeability and pharmacokinetic properties.

  • Vector 2 (C3-Methoxy Position): The methoxy group is a small, neutral hydrogen bond acceptor. While stable, it can be demethylated (e.g., using BBr₃) to reveal a hydroxyl group, which can then be used as a handle for introducing a wide array of ethers or esters. This allows for fine-tuning of electronic properties and interactions with the target protein.

  • Vector 3 (C5-Bromo Position): This is arguably the most powerful handle for diversification. The bromine atom is an ideal substrate for a vast range of palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Introduces aryl or heteroaryl groups, which can extend into selectivity pockets of the kinase.

    • Buchwald-Hartwig Amination: Allows for the installation of substituted amines, which can form additional hydrogen bonds or salt bridges.

    • Sonogashira Coupling: Introduces alkynes, providing linear vectors to probe narrow channels within the active site.

The ability to leverage these modern synthetic methods makes this scaffold highly attractive for generating focused libraries aimed at specific kinase targets or for broad screening campaigns.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern, target-oriented drug discovery. Its privileged core structure, validated by numerous successful kinase inhibitor programs, provides a high probability of biological relevance. The compound's three distinct and synthetically versatile functionalization points empower medicinal chemists to systematically and efficiently navigate complex structure-activity landscapes. For research organizations, investing in platforms based on this scaffold provides a robust and rational pathway toward the discovery of novel, potent, and selective therapeutic agents.

References

Synthesis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine: A Mechanistic and Methodological Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, valued for its structural similarity to endogenous purines and its consequent broad range of biological activities.[1][2] These compounds are integral to the development of therapeutics targeting a variety of diseases, including cancer and neurological disorders.[3][4] This guide provides a comprehensive, in-depth technical overview for the synthesis of a key derivative, 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, starting from the readily available precursor, 5-bromo-2-hydrazinopyridine hydrochloride. We will dissect the synthetic strategy, provide a field-proven experimental protocol, and explore the mechanistic underpinnings of the core transformation, offering researchers and drug development professionals a robust framework for its efficient preparation.

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system is a privileged heterocyclic scaffold in drug discovery.[5] Its structure, which can be viewed as an isostere of adenine, allows it to effectively mimic endogenous purines and interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[2][6] The strategic introduction of substituents at various positions around the bicyclic core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The target molecule, this compound, is a particularly valuable intermediate. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group at the C3 position modulates the electronic properties of the pyrazole ring and can influence hydrogen bonding interactions with target proteins.[6] This guide focuses on a direct and efficient annulation strategy to construct this valuable scaffold.

Synthetic Strategy and Mechanistic Rationale

The formation of a pyrazole ring onto a pre-existing pyridine core is a common and effective strategy for synthesizing pyrazolo[3,4-b]pyridines.[7] Our approach utilizes a one-pot acid-catalyzed condensation and cyclization reaction.

G cluster_start Starting Material cluster_reagents Key Reagents cluster_product Target Molecule SM 5-Bromo-2-hydrazinopyridine Hydrochloride Product This compound SM->Product One-Pot Condensation/ Cyclization Reagent1 Trimethyl Orthoformate (C1 Source + Methoxy Donor) Reagent2 p-Toluenesulfonic Acid (PTSA) (Catalyst)

Caption: High-level overview of the synthetic transformation.

Rationale for Reagent Selection
  • 5-Bromo-2-hydrazinopyridine Hydrochloride: This commercially available starting material provides the entire pyridine backbone and the nucleophilic hydrazine moiety required for pyrazole ring formation.[8][9] The hydrochloride salt form ensures stability for storage.

  • Trimethyl Orthoformate (TMOF), HC(OCH₃)₃: This reagent is exceptionally versatile and serves a dual purpose.[10] Firstly, it acts as a "C1" building block, providing the carbon atom that will become C3 of the pyrazole ring.[11] Secondly, it functions as an efficient dehydrating agent; by reacting with any water present or generated, it drives the condensation equilibrium towards the product, which is critical for achieving high yields.[10]

  • p-Toluenesulfonic Acid (PTSA): An ideal Brønsted acid catalyst for this transformation.[12] It is a strong, non-oxidizing acid that is solid and easy to handle. Its role is to protonate the intermediate, activating it for the crucial intramolecular electrophilic cyclization step.[13]

Proposed Reaction Mechanism

The reaction proceeds through a logical sequence of steps: condensation, cyclization, and aromatization.

  • Hydrazone Formation: The free hydrazine, liberated from its hydrochloride salt, acts as a nucleophile, attacking the electrophilic carbon of trimethyl orthoformate. Two molecules of methanol are eliminated to form a reactive hydrazonoformate intermediate.

  • Acid-Catalyzed Cyclization: PTSA protonates the pyridine ring nitrogen, enhancing the electrophilicity of the C3 carbon of the pyridine ring. This facilitates an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazone moiety onto the C3 position of the pyridine ring, forming the new five-membered ring.

  • Aromatization: A final elimination of a proton and subsequent tautomerization of the dihydropyrazolo[3,4-b]pyridine intermediate results in the formation of the stable, aromatic 1H-pyrazolo[3,4-b]pyridine ring system.

G cluster_workflow Reaction Mechanism Flow Start Step 1: Hydrazone Formation Intermediate1 Hydrazonoformate Intermediate Start->Intermediate1 + HC(OCH₃)₃ - 2 CH₃OH Step2 Step 2: PTSA-Catalyzed Cyclization Intermediate1->Step2 Intermediate2 Cyclized Dihydro Intermediate Step2->Intermediate2 Intramolecular Attack Step3 Step 3: Aromatization Intermediate2->Step3 Product Final Aromatic Product Step3->Product - H⁺ Tautomerization

Caption: The proposed mechanistic pathway for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction monitoring and purification.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
5-Bromo-2-hydrazinopyridine hydrochloride1213793-68-3224.49>97%
Trimethyl orthoformate (TMOF)149-73-5106.12>98%
p-Toluenesulfonic acid (PTSA) monohydrate6192-52-5190.22>98%
Toluene108-88-392.14Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11HPLC Grade
Hexanes110-54-386.18HPLC Grade
Saturated Sodium Bicarbonate Solution--Aqueous
Brine--Aqueous
Anhydrous Sodium Sulfate7757-82-6142.04Granular

Step-by-Step Synthesis Procedure

G Setup 1. Reaction Setup - Charge flask with reagents - Add Toluene Reflux 2. Heating & Reflux - Heat to 110°C - Monitor by TLC Setup->Reflux Workup 3. Aqueous Work-up - Cool and dilute - Wash with NaHCO₃, Brine Reflux->Workup Purify 4. Purification - Dry with Na₂SO₄ - Concentrate - Column Chromatography Workup->Purify Isolate 5. Isolation - Collect fractions - Evaporate solvent Purify->Isolate

Caption: A streamlined experimental workflow diagram.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydrazinopyridine hydrochloride (5.0 g, 22.3 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (100 mL), followed by trimethyl orthoformate (7.4 mL, 66.9 mmol, 3.0 equiv). Stir the suspension for 5 minutes.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.42 g, 2.2 mmol, 0.1 equiv) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 16-24 hours.

  • Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to afford this compound as a solid. The expected yield is typically in the range of 65-75%.

Data Summary and Process Control

Adherence to stoichiometric ratios and reaction conditions is critical for success.

Table of Reaction Parameters
ParameterValueMoles (mmol)EquivalentsPurpose
5-Bromo-2-hydrazinopyridine HCl5.0 g22.31.0Starting Material
Trimethyl Orthoformate7.4 mL66.93.0C1 source, methoxy donor, and dehydrating agent
p-Toluenesulfonic Acid (PTSA) monohydrate0.42 g2.20.1Acid Catalyst
Toluene100 mL--Anhydrous Solvent
Temperature110 °C (Reflux)--Provides energy for activation and drives reaction
Reaction Time16-24 hours--Time to completion
Critical Process Insights & Troubleshooting
  • Moisture Control: The use of anhydrous toluene and the dehydrating action of TMOF are crucial. Any significant presence of water can hydrolyze the TMOF and impede the formation of the necessary intermediate. Ensure all glassware is oven-dried before use.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 24 hours, an additional portion of PTSA (0.05 equiv) can be added. This may be necessary if any of the initial catalyst was neutralized by basic impurities.

  • Purification: The product has moderate polarity. A gradual gradient during column chromatography is recommended to ensure good separation from any potential side products or unreacted intermediates.

Conclusion

This guide outlines a reliable and efficient synthesis of this compound. By leveraging an acid-catalyzed, one-pot condensation/cyclization of 5-bromo-2-hydrazinopyridine hydrochloride with trimethyl orthoformate, this method provides a direct route to a highly valuable intermediate for drug discovery and development. The mechanistic rationale and detailed protocol provided herein equip researchers with the necessary tools to confidently and successfully perform this synthesis.

References

An In-Depth Technical Guide to 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS No. 1363381-82-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine, which allows it to effectively interact with the ATP-binding sites of various kinases.[1] This characteristic has positioned pyrazolo[3,4-b]pyridine derivatives as promising candidates for the development of targeted therapies, particularly in oncology. The strategic functionalization of this core structure is a key aspect of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS No. 1363381-82-1) is a key intermediate that offers two distinct points for chemical modification: the bromine atom at the 5-position and the methoxy group at the 3-position. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents, while the methoxy group can influence the electronic properties and binding interactions of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1363381-82-1[2]
Molecular Formula C₇H₆BrN₃O[3][4]
Molecular Weight 228.05 g/mol [3]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a characteristic singlet for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for each of the seven carbon atoms in the molecule, with the carbon attached to the bromine atom and the carbon of the methoxy group exhibiting characteristic resonances.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic isotopic patterns due to the presence of bromine.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the pyrazole ring, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the heterocyclic rings, and C-O stretching of the methoxy group.

Synthesis and Chemical Reactivity

The synthesis of the pyrazolo[3,4-b]pyridine core generally involves the construction of the pyrazole ring onto a pre-existing pyridine or the formation of the pyridine ring from a pyrazole precursor. One common and effective method for the synthesis of the parent 5-Bromo-1H-pyrazolo[3,4-b]pyridine involves the cyclization of a substituted pyridine derivative with hydrazine.[6]

General Synthetic Approach

A plausible synthetic route to this compound would likely start from a suitably substituted pyridine precursor. The key steps would involve the introduction of the necessary functional groups to facilitate the formation of the fused pyrazole ring.

Synthesis_Pathway A Substituted Pyridine Precursor B Functional Group Interconversion A->B Introduction of key functionalities C Cyclization with Hydrazine B->C Formation of pyrazole ring D This compound C->D Final Product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for this compound is not available, a general procedure for a related compound, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, can be adapted.[6]

Step 1: Reaction of 5-Bromo-2-fluoropyridine-3-carboxaldehyde with Hydrazine

  • To a solution of 5-Bromo-2-fluoropyridine-3-carboxaldehyde (1 equivalent) in ethanol, add anhydrous hydrazine (2-3 equivalents).[6]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Pour the residue into water and collect the precipitate by filtration.

  • Wash the solid with water and a suitable organic solvent (e.g., ether) and dry under vacuum to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparing the data with expected values.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[7] The strategic placement of the bromine atom at the 5-position of this compound makes it an ideal starting material for the synthesis of diverse libraries of compounds through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[8] These reactions allow for the introduction of various aryl, heteroaryl, and amino substituents, which can be tailored to target the specific binding pockets of different kinases.

Mechanism of Action as Kinase Inhibitors

Derivatives of the pyrazolo[3,4-b]pyridine scaffold typically act as ATP-competitive inhibitors. The pyrazole portion of the molecule often forms crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP.[8] The substituents introduced at the 5-position (via the bromo precursor) can then extend into other regions of the ATP-binding site, contributing to both potency and selectivity.

Kinase_Inhibition cluster_0 ATP Binding Site Hinge Hinge Region Pocket1 Hydrophobic Pocket Pocket2 Solvent Exposed Region Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Hinge H-Bonds Inhibitor->Pocket1 Hydrophobic Interactions Inhibitor->Pocket2 Improved Selectivity/Solubility

Caption: Binding model of a pyrazolo[3,4-b]pyridine inhibitor in a kinase active site.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is often influenced by the nature and position of their substituents. For instance, the presence and number of methoxy groups can impact the IC₅₀ values against cancer cell lines.[4] The bromine atom in this compound allows for systematic exploration of the structure-activity relationship at this position. By introducing a variety of substituents, researchers can probe the steric and electronic requirements of the target kinase's binding site to optimize inhibitor potency and selectivity.[8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors and other biologically active molecules. Its strategic functionalization provides a powerful tool for medicinal chemists to explore chemical space and develop targeted therapies for a range of diseases, most notably cancer. The synthetic accessibility of the pyrazolo[3,4-b]pyridine core, coupled with the reactivity of the bromo substituent, ensures its continued importance in drug discovery and development. Further research into the specific biological activities of derivatives of this compound is warranted to fully exploit the potential of this promising scaffold.

References

An In-Depth Technical Guide to 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its core structure, a pyrazolo[3,4-b]pyridine, is a recognized pharmacophore found in numerous biologically active molecules. The strategic placement of a bromine atom and a methoxy group on this scaffold provides synthetic handles for further chemical modifications and modulates the compound's physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents.

The pyrazolo[3,4-b]pyridine ring system is isosteric with purine and has been explored for its potential to interact with a variety of biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications in modern drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties.

PropertyValueSource
CAS Number 1363381-82-1[1][2]
Molecular Formula C₇H₆BrN₃O[3][4]
Molecular Weight 228.05 g/mol [3][4]
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not explicitly reported-
Boiling Point Not explicitly reported-
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral chemical knowledge

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the bicyclic system.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The signals for the carbon atoms attached to the bromine, nitrogen, and oxygen atoms would appear at characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The presence of a bromine atom would result in a characteristic isotopic pattern (M and M+2 peaks with approximately equal intensity), which is a key signature for bromine-containing compounds.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the pyrazole ring, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the heterocyclic rings, and C-O stretching of the methoxy group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the aromatic nature of the pyrazolopyridine core.

Caption: Key reactive sites of this compound.

  • N-H of the Pyrazole Ring: The proton on the pyrazole nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can then be alkylated or acylated, allowing for the introduction of various substituents at the N1 position.

  • Bromine at the 5-position: The bromine atom is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino groups at this position, providing a powerful tool for generating molecular diversity.

  • Methoxy Group at the 3-position: The methoxy group is generally stable but can be cleaved under harsh acidic or basic conditions to yield the corresponding hydroxyl derivative.

  • Pyridine Ring: The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the electron-donating and -withdrawing nature of the other substituents.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, its synthesis can be logically deduced from established methods for preparing related pyrazolo[3,4-b]pyridine derivatives. A plausible synthetic route would involve the construction of the pyrazolo[3,4-b]pyridine core followed by functional group manipulation.

One potential synthetic strategy starts from a substituted pyridine precursor. For instance, a di-substituted pyridine containing a halogen and a formyl or cyano group can be reacted with hydrazine or a substituted hydrazine to form the pyrazole ring.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediate Formation cluster_2 Final Product Synthesis Substituted_Pyridine Substituted Pyridine (e.g., 2,5-dihalo-3-formylpyridine) Cyclization Cyclization with Hydrazine Substituted_Pyridine->Cyclization Pyrazolo_Pyridine_Core 5-Bromo-1H-pyrazolo[3,4-b]pyridine Cyclization->Pyrazolo_Pyridine_Core Introduction_of_Methoxy Introduction of Methoxy Group Pyrazolo_Pyridine_Core->Introduction_of_Methoxy Final_Product 5-Bromo-3-methoxy-1H- pyrazolo[3,4-b]pyridine Introduction_of_Methoxy->Final_Product

Caption: A plausible synthetic workflow for this compound.

A general procedure for the synthesis of the parent 5-bromo-1H-pyrazolo[3,4-b]pyridine involves the reaction of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine in ethanol.[5] The introduction of the methoxy group at the 3-position could potentially be achieved through various methods, such as a nucleophilic substitution reaction on a suitable precursor.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a key component in a number of compounds investigated for various therapeutic applications. The presence of the bromo and methoxy functionalities on this compound makes it a particularly attractive intermediate for the synthesis of libraries of compounds for high-throughput screening.

Derivatives of the pyrazolo[3,4-b]pyridine core have been explored as:

  • Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The pyrazolo[3,4-b]pyridine scaffold is well-suited for this purpose.[6][7]

  • Anticancer Agents: By targeting various cellular pathways involved in cancer progression, pyrazolo[3,4-b]pyridine derivatives have shown promise as potential anticancer agents.[8][9]

  • CNS-active Agents: The structural similarity to endogenous purines suggests that these compounds may interact with receptors and enzymes in the central nervous system.[10]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block in the synthesis of complex organic molecules with potential therapeutic applications. Its strategic functionalization allows for a wide range of chemical modifications, making it an important tool for medicinal chemists in the quest for novel and effective drugs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] While direct, publicly available experimental spectra for this specific molecule are limited, this document leverages established spectroscopic principles and data from closely related analogs to predict its characteristic spectral features. We present detailed, field-proven protocols for acquiring data via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of expected data are explained to provide researchers with a robust, self-validating system for structural elucidation and purity assessment.

Introduction and Molecular Overview

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines and its role in the development of kinase inhibitors and other therapeutic agents.[1][2] The subject of this guide, this compound (CAS No. 1363381-82-1), incorporates key functional groups—a bromine atom, a methoxy group, and a fused heterocyclic core—that contribute to its potential as a versatile synthetic intermediate.[3]

Unambiguous structural confirmation of such molecules is paramount. A multi-technique spectroscopic approach, integrating NMR, MS, and IR, is essential for providing orthogonal data points that, when combined, confirm the molecular structure, identify functional groups, and assess sample purity. This guide outlines the expected spectroscopic signature of the target molecule.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number, connectivity, and chemical environment of the protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons on the pyridine ring, the N-H proton of the pyrazole, and the methoxy group protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Comparative Insights
~13.0 - 14.0 Broad Singlet 1H N-H The pyrazole N-H proton is acidic and often appears as a broad signal at a very downfield shift, consistent with data for other N-H pyrazolopyridines.[2]
~8.4 Doublet 1H H-6 Protons on a pyridine ring are deshielded. H-6 is adjacent to the ring nitrogen, placing it furthest downfield.
~8.2 Doublet 1H H-4 H-4 is also on the pyridine ring. It will appear as a doublet due to coupling with H-6.

| ~4.0 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded relative to the aromatic protons and appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display all 7 unique carbon signals. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (Br, N, O) and the aromatic system.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Comparative Insights
~160 C-3 The carbon attached to the electronegative oxygen of the methoxy group will be significantly downfield.
~150 C-7a A quaternary carbon at the fusion of two aromatic rings.
~145 C-6 Aromatic CH carbon adjacent to nitrogen.
~130 C-4 Aromatic CH carbon.
~115 C-3a Quaternary carbon at the pyrazole-pyridine fusion.
~105 C-5 The carbon attached to bromine will be shifted downfield, but its position can vary. This is a key signal to identify.

| ~55 | -OCH₃ | The methoxy carbon is aliphatic and appears in the typical upfield region. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data. The choice of DMSO-d₆ as a solvent is based on its excellent solvating power for heterocyclic compounds and its ability to allow observation of exchangeable protons like N-H.[2]

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh ~10 mg of Sample B Dissolve in 0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Signal Integration & Peak Picking H->I

Caption: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering powerful confirmation of its elemental formula. For this compound, the most critical feature will be the distinctive isotopic pattern of bromine.

Predicted Mass Spectrum
  • Molecular Formula: C₇H₆BrN₃O

  • Monoisotopic Mass: 226.9694 Da

  • Key Feature: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (e.g., m/z 227 and 229 for [M+H]⁺). This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Table 3: Predicted High-Resolution MS Data (ESI+)

Ion Calculated m/z Expected Isotopic Pattern
[M+H]⁺ 227.9772 A pair of peaks at ~227.98 and ~229.98 with ~1:1 intensity ratio.

| [M+Na]⁺ | 249.9592 | A pair of peaks at ~249.96 and ~251.96 with ~1:1 intensity ratio. |

Experimental Protocol for MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar heterocyclic molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Set the ion source to positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Confirm the m/z value matches the calculated exact mass to within 5 ppm.

    • Verify the presence of the characteristic 1:1 isotopic pattern for bromine.

MS Workflow Diagram

MS_Workflow A Prepare Dilute Solution (~0.1 mg/mL in MeOH) B Infuse into ESI Source (Positive Mode) A->B C Acquire High-Resolution Mass Spectrum B->C D Analyze Data: 1. Find [M+H]+ 2. Check Exact Mass 3. Verify Br Isotope Pattern C->D

Caption: High-resolution mass spectrometry workflow for molecular formula confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Spectrum

Table 4: Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3100 - 3300 N-H Stretch Pyrazole N-H A broad peak characteristic of a hydrogen-bonded N-H group.
2950 - 3050 C-H Stretch Aromatic & -OCH₃ Peaks corresponding to sp² C-H on the ring and sp³ C-H of the methoxy group.
1580 - 1620 C=N / C=C Stretch Pyrazolopyridine Ring Strong absorptions typical of aromatic and heteroaromatic ring systems.
1200 - 1250 C-O Stretch Aryl-ether A strong, characteristic peak for the C-O bond of the methoxy group attached to the ring.

| 550 - 650 | C-Br Stretch | Bromo-aryl | A peak in the fingerprint region confirming the carbon-bromine bond. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Ensure the ATR crystal is clean by taking a background scan.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

  • MS will confirm the molecular formula C₇H₆BrN₃O via exact mass and the critical 1:1 bromine isotope pattern.

  • IR will confirm the presence of key functional groups: N-H, aromatic C=C/C=N, C-O ether, and C-Br bonds.

  • NMR will provide the definitive structural proof, showing the precise connectivity of the 3 protons on the aromatic framework, the methoxy group, and the 7 unique carbon atoms.

Together, these techniques provide a comprehensive and undeniable spectroscopic fingerprint of the target molecule. This guide establishes a robust predictive framework and a set of validated experimental protocols for researchers working with this compound, ensuring confident structural assignment and quality control in synthetic and drug development applications.

References

The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with a particular focus on heterocyclic compounds. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This unique characteristic has positioned pyrazolo[3,4-b]pyridine derivatives at the forefront of drug discovery efforts, leading to the development of compounds with a wide spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to the modulation of various enzymes crucial in physiological and pathological processes.[1] This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrazolo[3,4-b]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives is arguably the most extensively studied and promising area of their application. These compounds have been shown to exert their cytotoxic effects through various mechanisms, primarily by targeting key players in cell cycle regulation and DNA replication.

Mechanism of Action 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process governed by a family of protein kinases known as cyclin-dependent kinases (CDKs).[2] In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of several CDKs, particularly CDK2 and CDK9, thereby inducing cell cycle arrest and apoptosis.[3]

The inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This leads to cell cycle arrest in the G1 phase.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Promotes Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->CDK4_6_CyclinD Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase IIα Function cluster_1 Inhibition by Pyrazolo[3,4-b]pyridines Topoisomerase_II Topoisomerase IIα Cleavage_Complex Transient Cleavage Complex Topoisomerase_II->Cleavage_Complex Forms DNA Supercoiled DNA DNA->Topoisomerase_II Binds Religated_DNA Relaxed DNA Cleavage_Complex->Religated_DNA Re-ligation Apoptosis Apoptosis Cleavage_Complex->Apoptosis Leads to Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->Cleavage_Complex Stabilizes MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with pyrazolo[3,4-b]pyridine derivatives incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance read_absorbance->end Agar_Well_Diffusion_Workflow start Start prepare_agar Prepare and pour Mueller-Hinton agar plates start->prepare_agar end End inoculate_plate Inoculate with microbial suspension prepare_agar->inoculate_plate create_wells Create wells in the agar inoculate_plate->create_wells add_compounds Add pyrazolo[3,4-b]pyridine solutions to wells create_wells->add_compounds incubation Incubate at 37°C for 24h add_compounds->incubation measure_zones Measure the diameter of the inhibition zones incubation->measure_zones measure_zones->end

References

The Architectural Versatility of Pyrazolo[3,4-b]pyridines: A Deep Dive into Their Kinase Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of protein kinases implicated in oncology and other therapeutic areas.[1][2][3] Its fundamental architecture, a fusion of pyrazole and pyridine rings, provides an ideal framework for ATP-competitive inhibition, leading to the development of potent and selective modulators of cellular signaling. This guide offers a comprehensive exploration of the core mechanisms of action of pyrazolo[3,4-b]pyridine compounds, delving into their interactions with key kinase families and the resultant downstream cellular consequences. We will further provide detailed, field-proven experimental protocols to empower researchers in their investigation of this promising class of compounds.

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold for Kinase Recognition

The efficacy of the pyrazolo[3,4-b]pyridine scaffold as a kinase inhibitor lies in its intrinsic ability to mimic the purine core of ATP, the natural substrate for kinases. This bioisosteric relationship allows these compounds to effectively compete with ATP for binding to the enzyme's active site. The core structure typically engages with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is crucial for anchoring the inhibitor within the ATP-binding pocket.

Specifically, the pyrazole moiety often participates in the formation of critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[4] Concurrently, the pyridine ring can engage in π-π stacking interactions with aromatic residues, such as phenylalanine, within the active site, further stabilizing the inhibitor-kinase complex.[5] The diverse substitution patterns possible at various positions of the bicyclic system allow for fine-tuning of potency and selectivity towards specific kinase targets.[6]

Diverse Kinase Targets, Convergent Anti-Proliferative Outcomes

The true strength of the pyrazolo[3,4-b]pyridine framework lies in its adaptability to target a wide spectrum of kinases, each playing a critical role in cell growth, proliferation, and survival. Below, we dissect the mechanisms of action against several key kinase families.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine

A significant number of pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), the master regulators of the cell cycle.[4][7][8] By targeting CDKs such as CDK1, CDK2, and CDK9, these compounds can effectively arrest cell cycle progression and induce apoptosis in cancer cells.[4][9][10]

The mechanism of inhibition involves the pyrazolo[3,4-b]pyridine core occupying the ATP-binding site of the CDK, preventing the phosphorylation of key substrates required for cell cycle phase transitions. For instance, inhibition of CDK2 can lead to cell cycle arrest at the G0-G1 phase.[9] The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine bound to CDK2 reveals that the inhibitor resides in the ATP purine binding site and forms crucial hydrogen-bonding interactions with Leu83 in the protein backbone.[4]

Tropomyosin Receptor Kinases (TRKs): A Brake on Neurotrophic Signaling

Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are receptor tyrosine kinases that are frequently activated or overexpressed in various cancers due to gene fusions.[5][11] Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent TRK inhibitors.[5][11][12]

The design strategy for these inhibitors often involves a "scaffold hopping" approach from known TRK inhibitors. The pyrazolo[3,4-b]pyridine core serves as a hydrogen bond center, while substituents are optimized to interact with specific pockets within the TRK active site.[5] For example, molecular docking studies have shown that the aminopyrazole fragment can form hydrogen bonds with Glu590 and Met592 of TRKA, while the pyridine ring engages in a π-π stacking interaction with Phe589.[5] Inhibition of TRK signaling disrupts downstream pathways involved in cell proliferation and differentiation.[5][11]

Fibroblast Growth Factor Receptors (FGFRs): Curbing Angiogenesis and Proliferation

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is a common driver in many cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been identified as potent and selective FGFR kinase inhibitors.[13]

The inhibitory mechanism relies on the N(1)-H of the pyrazolopyridine moiety forming hydrogen-bonding interactions within the FGFR1 kinase domain.[13] Immunoblot analysis has confirmed that these compounds effectively suppress FGFR signaling in cancer cells, leading to significant antitumor activity in vivo.[13]

Src Family Kinases: Disrupting a Central Signaling Hub

Src is a non-receptor tyrosine kinase that acts as a central node in numerous signaling pathways controlling cell growth, adhesion, and motility. Pyrazolo[3,4-d]pyrimidine derivatives (a related scaffold) have demonstrated potent inhibition of Src kinase.[14][15][16] These inhibitors bind to the ATP pocket of the Src kinase, leading to a reduction in its phosphorylation and downstream signaling.[14] This inhibition can result in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in vivo.[14]

Janus Kinases (JAKs): Modulating the Cytokine Response

The Janus kinase (JAK) family of tyrosine kinases is essential for signaling downstream of cytokine receptors. Inhibitors of JAKs have shown significant therapeutic benefit in inflammatory diseases and myeloproliferative neoplasms. The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of JAK inhibitors, leveraging the conserved nature of the ATP-binding site within the JAK family.[17][18][19]

Other Notable Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine core extends to other important cancer-related kinases:

  • PIM1 Kinase: Dual inhibition of CDK2 and PIM1 by pyrazolo[3,4-b]pyridine derivatives has been reported to induce potent anti-cancer activity.[9]

  • TANK-binding kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent inhibitors of TBK1, a key regulator of innate immunity.[20]

  • Monopolar spindle kinase 1 (Mps1): This kinase is a critical component of the mitotic checkpoint. Pyrazolo[3,4-b]pyridine-based compounds have been identified as novel Mps1 inhibitors with strong anti-proliferative effects on cancer cells.[21]

Beyond Kinase Inhibition: An Emerging Role in DNA Damage

While kinase inhibition is the predominant mechanism, some pyrazolo[3,4-b]pyridine derivatives have been shown to exert their anti-cancer effects through alternative pathways. Notably, certain compounds have been identified as inhibitors of Topoisomerase IIα.[22] This enzyme is crucial for resolving DNA topological problems during replication and transcription. Inhibition of Topoisomerase IIα leads to DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis.[22]

Experimental Workflows for Mechanistic Elucidation

To rigorously characterize the mechanism of action of novel pyrazolo[3,4-b]pyridine compounds, a multi-faceted experimental approach is essential. The following protocols provide a robust framework for these investigations.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a highly sensitive method to quantify the inhibitory activity of a compound against a specific kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, the biotinylated substrate, and ATP to a reaction buffer.

  • Incubation: Add the diluted compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) and incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cultured cancer cells.

Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after compound treatment.

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cell cycle phases.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyrazolo[3,4-b]pyridine compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 Pyrazolo[3,4-b]pyridine Compound cluster_1 Kinase Targets cluster_2 Downstream Cellular Effects Compound Pyrazolo[3,4-b]pyridine CDK2 CDK2 Compound->CDK2 Inhibition TRKA TRKA Compound->TRKA Inhibition FGFR1 FGFR1 Compound->FGFR1 Inhibition Src Src Compound->Src Inhibition CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) CDK2->CellCycleArrest Leads to ProliferationInhibition Inhibition of Proliferation TRKA->ProliferationInhibition Suppresses AngiogenesisInhibition Inhibition of Angiogenesis FGFR1->AngiogenesisInhibition Suppresses Src->ProliferationInhibition Suppresses Apoptosis Apoptosis CellCycleArrest->Apoptosis Can Induce

Caption: Overview of the kinase inhibitory mechanism of pyrazolo[3,4-b]pyridine compounds.

G start Seed Cells in 96-well Plate treatment Treat with Pyrazolo[3,4-b]pyridine (Varying Concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Add Solubilizing Agent incubation2->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate analysis Calculate % Viability and IC50 read_plate->analysis

Caption: Experimental workflow for the MTT cell proliferation assay.

Quantitative Data Summary

Compound ClassTarget Kinase(s)Reported IC50 RangeCellular Effect(s)Reference(s)
3,5-disubstituted pyrazolo[3,4-b]pyridinesCDK1-Anti-proliferative[7]
Pyrazolo[3,4-b]pyridine derivativesTRKA26-57 nMInhibition of cell proliferation[5]
Pyrazolo[3,4-b]pyridine derivativesCDK2/PIM1-Apoptosis, G0-G1 cell cycle arrest[9]
1H-pyrazolo[3,4-b]pyridine derivativesFGFR1-3-Suppression of FGFR signaling[13]
1H-pyrazolo[3,4-b]pyridine derivativesTBK10.2 nM (for compound 15y)Inhibition of downstream IFN signaling[20]
Pyrazolo[3,4-b]pyridine derivativesMps12.6 nM (for compound 31)Inhibition of cancer cell proliferation[21]

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly successful and adaptable platform for the design of potent and selective kinase inhibitors. Its ability to effectively mimic the ATP molecule allows for broad applicability across the kinome, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells. The diverse mechanisms of action, primarily centered on the inhibition of key kinases involved in cell cycle regulation, growth factor signaling, and mitotic progression, underscore the therapeutic potential of this compound class. A thorough understanding of these mechanisms, coupled with rigorous experimental validation as outlined in this guide, is paramount for the continued development of novel pyrazolo[3,4-b]pyridine-based therapeutics.

References

The Therapeutic Renaissance of Pyrazolo[3,4-b]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, leading to a diverse array of therapeutic applications. The pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold. This bicyclic heterocyclic system, formed by the fusion of pyrazole and pyridine rings, has garnered significant attention for its remarkable versatility and potent biological activities.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives. We will delve into their synthesis, multifaceted biological activities, structure-activity relationships, and key experimental protocols, offering a comprehensive resource to inspire and guide future drug discovery efforts in this exciting field.

The Architectural Versatility: Synthesis of the Pyrazolo[3,4-b]pyridine Core

The therapeutic promise of pyrazolo[3,4-b]pyridines is intrinsically linked to the accessibility of diverse synthetic routes that allow for extensive chemical modifications. The two primary strategies for constructing this bicyclic system involve either building the pyridine ring onto a pre-existing pyrazole or, conversely, forming the pyrazole ring on a pyridine template.[2]

One of the most widely employed methods is a variation of the Gould-Jacobs reaction , where a 3-aminopyrazole derivative reacts with a suitable three-carbon electrophile, such as a 1,3-dicarbonyl compound or its equivalent.[2] The regioselectivity of this reaction is a critical consideration, particularly when using unsymmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of two different regioisomers.[2]

Multicomponent reactions have also emerged as a powerful and efficient approach for the synthesis of pyrazolo[3,4-b]pyridines.[3] These reactions, which involve the combination of three or more starting materials in a single step, offer significant advantages in terms of atom economy, reduced synthesis time, and the ability to generate diverse libraries of compounds for high-throughput screening.[3]

Representative Synthetic Protocol: Zirconium(IV) Chloride Catalyzed Cyclization

A notable example of a modern synthetic approach is the zirconium(IV) chloride-catalyzed cyclization of a 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone.[4] This method provides a straightforward route to 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.

Experimental Protocol:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF) (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in ethanol (EtOH) (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add Zirconium(IV) chloride (ZrCl₄) (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Upon completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add chloroform (CHCl₃) and water to the residue and separate the two phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.[4]

Causality Behind Experimental Choices:

  • ZrCl₄ as a Catalyst: Zirconium(IV) chloride acts as a Lewis acid, activating the carbonyl group of the α,β-unsaturated ketone, thereby facilitating the nucleophilic attack by the amino group of the pyrazole.

  • High Temperature: The elevated temperature (95 °C) is necessary to overcome the activation energy barrier of the cyclization and dehydration steps.

  • Solvent System: The combination of DMF and EtOH provides a suitable medium for dissolving the reactants and the catalyst, while also allowing for the necessary reaction temperature.

A Spectrum of Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutics for a wide range of diseases.[1][4]

Oncology: A Dominant Arena

The most extensively explored therapeutic area for pyrazolo[3,4-b]pyridines is oncology. These compounds have been shown to target various key players in cancer progression, primarily through the inhibition of protein kinases.[5][6][7]

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of several important kinases.

  • Cyclin-Dependent Kinases (CDKs): Compounds have been developed as dual inhibitors of CDK2 and PIM1 kinases, leading to cell cycle arrest at the G0-G1 phase and induction of apoptosis.[5] Other derivatives have shown potent and selective inhibition of CDK1.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in xenograft models.[7]

  • Tropomyosin Receptor Kinases (TRKs): Novel pyrazolo[3,4-b]pyridine derivatives have been synthesized as pan-TRK inhibitors with nanomolar potency, showing promise for the treatment of cancers driven by TRK fusions.[8][9]

  • Monopolar Spindle Kinase 1 (Mps1): A potent Mps1 inhibitor with a pyrazolo[3,4-b]pyridine core has been identified, exhibiting strong antiproliferative effects in cancer cells and good antitumor efficacy in xenograft models.[10]

  • TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors, which could be valuable for both cancer therapy and immune-related diseases.[11]

Signaling Pathway: Kinase Inhibition in Cancer

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) Growth_Factor->RTK Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylates & Activates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->RTK Inhibits Cell_Cycle_Progression Cell Cycle Progression Downstream_Signaling->Cell_Cycle_Progression Proliferation_Survival Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits

Caption: Inhibition of receptor tyrosine kinases by pyrazolo[3,4-b]pyridines.

Beyond kinase inhibition, pyrazolo[3,4-b]pyridines exhibit anticancer effects through other mechanisms:

  • Topoisomerase IIα Inhibition: Certain derivatives have been identified as potent inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair, leading to DNA damage and apoptosis.[12]

  • AMP-Activated Protein Kinase (AMPK) Activation: Some compounds activate AMPK, a key energy sensor, which can lead to the inhibition of cell proliferation and the induction of cell cycle arrest in cancer cells.[13][14]

Quantitative Data on Anticancer Activity

Compound ClassTargetCancer Cell LineIC₅₀ / GI₅₀Reference
Pyrazolo[3,4-b]pyridineCDK2/PIM1HCT-116-[5]
1H-Pyrazolo[3,4-b]pyridineFGFR1--[7]
Pyrazolo[3,4-b]pyridineTRKAKm-120.304 µM[8][9]
Pyrazolo[3,4-b]pyridineTopoisomerase IIαNCI-60 Panel1.33 µM (MG-MID)[12]
Pyrazolo[3,4-b]pyridineMps1MDA-MB-468-[10]
1H-Pyrazolo[3,4-b]pyridineTBK1-0.2 nM[11]
Antiviral Activity

Pyrazolo[3,4-b]pyridine derivatives have also shown promise as antiviral agents. Notably, they have been investigated for their ability to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Some compounds have demonstrated inhibitory activity against HIV-1 reverse transcriptase, a key enzyme in the viral life cycle.[15] Additionally, certain derivatives have been found to inhibit HSV-1 replication, suggesting a potential for developing broad-spectrum antiviral drugs.[15]

Central Nervous System (CNS) Disorders

The therapeutic reach of pyrazolo[3,4-b]pyridines extends to the central nervous system.

  • Alzheimer's Disease: Novel derivatives have been synthesized that exhibit high and selective binding to amyloid plaques, which are a pathological hallmark of Alzheimer's disease.[4] This suggests their potential as diagnostic probes or as therapeutic agents aimed at disrupting amyloid aggregation.[4]

  • Depression and Anxiety: Some structurally related pyrazolo[3,4-b]pyridines have been reported to possess neuroprotective, antidepressant, and anxiolytic properties.[4]

Antimicrobial and Anti-inflammatory Activities

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its antimicrobial and anti-inflammatory potential. Various derivatives have been synthesized and shown to possess activity against a range of bacteria and fungi.[16] Furthermore, some compounds have exhibited anti-inflammatory properties, indicating their potential for treating inflammatory conditions.[4]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Substitution at N1: The substituent on the pyrazole nitrogen (N1) can significantly influence activity. For instance, in the case of FGFR inhibitors, an N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus completely abolished the activity, suggesting that the N(1)-H is involved in crucial hydrogen bonding interactions within the kinase domain.[7]

  • Substitution at C3, C4, C5, and C6: The substituents on the pyridine ring (C4, C5, and C6) and the pyrazole ring (C3) play a vital role in determining the target specificity and potency. For example, in a series of AMPK activators, it was found that an exposed pyrazole N-H and a para-substitution on a diphenyl group were essential for potent activation.[13]

Visualizing SAR: A Conceptual Workflow

SAR_Workflow Core_Scaffold Pyrazolo[3,4-b]pyridine Core R1 Modify R1 (N1-substituent) Core_Scaffold->R1 R3 Modify R3 (C3-substituent) Core_Scaffold->R3 R4_R5_R6 Modify R4, R5, R6 (Pyridine substituents) Core_Scaffold->R4_R5_R6 Synthesis Synthesize Analogs R1->Synthesis R3->Synthesis R4_R5_R6->Synthesis Biological_Screening Biological Screening (e.g., Kinase Assay) Synthesis->Biological_Screening Data_Analysis Analyze Activity Data Biological_Screening->Data_Analysis SAR_Model Develop SAR Model Data_Analysis->SAR_Model Lead_Optimization Lead Optimization SAR_Model->Lead_Optimization Lead_Optimization->Core_Scaffold Iterative Design

References

Methodological & Application

The Versatile Scaffold: Application Notes for 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, structurally resembling purine and indole frameworks, which allows it to function as a versatile pharmacophore.[1][2] Its unique arrangement of nitrogen atoms and aromatic character provides an ideal foundation for developing potent and selective ligands for a variety of biological targets. The specific derivative, 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, serves as a highly valuable starting material or key intermediate in the synthesis of diverse compound libraries.[3] The bromine atom at the C5 position acts as a crucial synthetic handle for introducing further chemical diversity through cross-coupling reactions, while the methoxy group at the C3 position can modulate the electronic properties and metabolic stability of the final compounds.

This document serves as a comprehensive guide for researchers, outlining the strategic applications of this scaffold, particularly in the development of kinase inhibitors and anti-cancer agents. We will delve into the mechanistic rationale behind its use, provide exemplary protocols for synthesis and biological evaluation, and present data that underscores the potential of this chemical entity in contemporary drug discovery pipelines.

Part 1: Core Applications in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and inflammation.[2][4] The pyrazole portion of the molecule is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[5]

Targeting TANK-Binding Kinase 1 (TBK1) for Immuno-Oncology and Neuroinflammation

Mechanistic Insight: TANK-binding kinase 1 (TBK1) is a noncanonical IKK-family kinase that plays a pivotal role in innate immunity, neuroinflammation, and oncogenesis.[6] Inhibition of TBK1 is a promising strategy for treating autoimmune diseases and certain cancers. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent TBK1 inhibitors.[6] Molecular modeling studies suggest that the pyrazolo[3,4-b]pyridine core can establish critical hydrogen bonds with key residues in the TBK1 active site, such as Asp157.[6]

Drug Discovery Workflow for TBK1 Inhibitors:

G cluster_0 Scaffold Selection & Initial Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development Start 5-Bromo-3-methoxy- 1H-pyrazolo[3,4-b]pyridine Synthesis Library Synthesis via Suzuki/Buchwald-Hartwig Coupling at C5-Br Start->Synthesis HTS High-Throughput Screening (TBK1 Kinase Assay) Synthesis->HTS Compound Library SAR Structure-Activity Relationship (SAR) Analysis HTS->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME Properties) SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (e.g., Autoimmune Models) Lead_Opt->In_Vivo Optimized Leads Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Workflow for developing TBK1 inhibitors.

Quantitative Data Summary: Pyrazolo[3,4-b]pyridine as Kinase Inhibitors

Target KinaseDerivative ExampleIC50 ValueCell-based PotencyReference
TBK1Compound 15y0.2 nMMicromolar antiproliferation in A172, U87MG, etc.[6]
TRKACompound C0356 nM0.304 µM (Km-12 cell line)[5]
AMPK (α1γ1β1)Compound 17f0.42 µM (EC50)0.78 µM (NRK-49F cell line)[7]
Tropomyosin Receptor Kinase (TRK) Inhibition for Cancer Therapy

Mechanistic Insight: Tropomyosin receptor kinases (TRKs) are key drivers in the proliferation and differentiation of cells.[5] Their continuous activation and overexpression are linked to various cancers. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed as a structural template for novel TRK inhibitors.[5] The rationale for its use lies in the ability of the pyrazole moiety to act as a hydrogen bond center, while the pyridine ring can engage in π–π stacking interactions with residues like Phe589 in the TRKA active site.[5]

Part 2: Applications in Anti-Cancer Drug Development

Beyond specific kinase targets, the pyrazolo[3,4-b]pyridine scaffold has demonstrated broad utility in the development of novel anti-cancer agents acting through diverse mechanisms.

AMPK Activation for Metabolic Stress-Induced Cancer Cell Death

Mechanistic Insight: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can suppress cancer cell proliferation by inhibiting anabolic pathways. A series of pyrazolo[3,4-b]pyridine derivatives have been developed as potent AMPK activators.[7][8] For instance, compound 9d was shown to inhibit the growth of A549 human lung adenocarcinoma cells with significantly greater potency than the known AMPK activator A-769662.[8] This compound elevates the phosphorylation of AMPK and its substrate, acetyl-CoA carboxylase, while reducing the phosphorylation of the downstream mTOR effector, 70S6K, leading to G2/M cell cycle arrest.[8]

Signaling Pathway Overview:

AMPK_Pathway Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative (e.g., 9d) AMPK AMPK Pyrazolo_Pyridine->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC phosphorylates (activates) p70S6K p70S6K AMPK->p70S6K inhibits Cell_Arrest G2/M Cell Cycle Arrest AMPK->Cell_Arrest Cell_Growth Cell Proliferation & Growth p70S6K->Cell_Growth

Caption: AMPK pathway modulation by pyrazolopyridines.

Topoisomerase IIα Inhibition in Leukemia

Mechanistic Insight: Topoisomerase IIα (TOPIIα) is a vital enzyme that modulates DNA topology and is a validated target for cancer chemotherapy.[9] Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potent TOPIIα inhibitors with broad-spectrum anti-leukemic activity.[2][9] Compound 8c from one such study demonstrated potent antiproliferative activity across a panel of 60 cancer cell lines and effectively inhibited the DNA relaxation activity of TOPIIα.[2][9] The mechanism involves inducing DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[2][9]

Part 3: Experimental Protocols

The following protocols are generalized methodologies based on published research and are intended to serve as a starting point for experimental design.

Protocol 1: General Synthesis of a C5-Arylated Pyrazolo[3,4-b]pyridine Library

Rationale: This protocol utilizes a palladium-catalyzed Suzuki cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. The C5-bromo position of the starting material is an ideal electrophilic partner for this reaction, allowing for the introduction of a wide array of aryl and heteroaryl boronic acids to generate a diverse chemical library for screening.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C5-arylated product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

Rationale: This protocol describes a common method to determine the inhibitory potency (IC50) of a test compound against a specific protein kinase. The assay measures the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor. A luminescent ADP-Glo™ or similar assay format is often used for its high sensitivity and throughput.

Materials:

  • Recombinant human kinase (e.g., TBK1, TRKA)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (derivative of this compound)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, dilute these stocks into the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase assay buffer.

    • Test compound at various concentrations.

    • A mixture of the kinase and its specific substrate peptide.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The signal is proportional to the amount of ADP generated and thus, kinase activity.

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategic starting point for the discovery of novel therapeutics. Its proven utility in generating potent inhibitors of key kinases like TBK1 and TRK, as well as modulators of other cancer-relevant targets such as AMPK and Topoisomerase IIα, highlights its significant potential. The synthetic tractability afforded by the C5-bromo position allows for extensive structure-activity relationship (SAR) exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly continue to leverage this versatile scaffold to address unmet medical needs in oncology, immunology, and beyond.

References

Application Notes & Protocols: The Strategic Use of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The quest for selective and potent kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery.[1] Within the vast chemical space explored, certain heterocyclic systems have emerged as "privileged scaffolds"—frameworks that demonstrate a high propensity for binding to specific target families, such as protein kinases.[2] The 1H-pyrazolo[3,4-b]pyridine core is one such exemplary scaffold.[3] Its structure is bioisosteric to the adenine ring of ATP, allowing it to form crucial hydrogen-bonding interactions with the hinge region of the kinase ATP-binding pocket, a foundational element for potent inhibition.[4][5]

This guide focuses on a particularly versatile derivative: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine . This building block is strategically designed for efficient library synthesis. The bromine atom at the C5 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore the solvent-exposed region of the ATP pocket. The methoxy group at the C3 position can modulate solubility and metabolic stability, and can also be a site for further chemical modification if required. These application notes provide detailed, field-proven protocols for leveraging this key intermediate in the synthesis of next-generation kinase inhibitors.[6]

Physicochemical & Handling Data

Proper handling and characterization are paramount for reproducible results. The key properties of the title compound are summarized below.

PropertyValueSource/Notes
IUPAC Name This compound-
CAS Number 1363381-82-1[7]
Molecular Formula C₇H₆BrN₃OCalculated
Molecular Weight 228.05 g/mol Calculated
Appearance Off-white to light yellow solidTypical observation
Solubility Soluble in DMF, DMSO, moderately in DioxaneExperimental observation
Storage Store at 2-8°C under an inert atmosphereRecommended to prevent degradation
Safety Causes skin/eye irritation, may cause respiratory irritation.[8] Wear appropriate PPE.Based on similar brominated heterocycles.[8]

Core Synthetic Methodologies: Building Kinase Inhibitor Libraries

The C5-bromo position is the primary site for diversification. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are the most robust and versatile methods for this purpose, enabling the formation of C-C and C-N bonds, respectively.[9][10]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the coupling of an arylboronic acid to the C5 position, a critical step for installing substituents that can interact with key regions of the kinase active site. The choice of arylboronic acid is dictated by the specific structure-activity relationship (SAR) being explored for the target kinase.[11]

Causality Behind the Protocol: The reaction relies on a Pd(0) catalytic cycle.[12] The base (e.g., K₂CO₃) is crucial for activating the boronic acid in the transmetalation step. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents. An inert atmosphere is mandatory to prevent the oxidation of the sensitive Pd(0) catalyst to an inactive Pd(II) state.[13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

    • Add a magnetic stir bar.

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.

    • Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Add the degassed solvent system, typically 1,4-dioxane and water (4:1 v/v), via syringe to achieve a final concentration of ~0.1 M with respect to the starting bromide.[13]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 85-95 °C.[12]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting bromide is consumed (typically 12-24 hours).[12]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and then brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-aryl-3-methoxy-1H-pyrazolo[3,4-b]pyridine product.[14]

  • Analysis:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reactants Weigh Reactants: - Pyrazolopyridine - Boronic Acid - Base (K₂CO₃) prep_catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) prep_solvent Add Degassed Dioxane/Water heat Heat to 85-95 °C under Argon prep_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Work-up (EtOAc/Water) monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze NMR & HRMS Confirmation purify->analyze

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is essential for installing primary or secondary amines at the C5 position. This modification is frequently used to introduce functionalities that can form additional hydrogen bonds or ionic interactions within the kinase active site, often leading to enhanced potency and selectivity.[15]

Causality Behind the Protocol: The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) cycle but requires a different catalytic system.[9] Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are critical as they promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex.[17] Anhydrous and anaerobic conditions are even more critical here to prevent catalyst deactivation and side reactions.[18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup (Glovebox Recommended):

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.).

    • Add this compound (1.0 eq.) and a magnetic stir bar.

    • Seal the tube, evacuate, and backfill with argon three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

    • Finally, add the amine coupling partner (1.2 eq.) via syringe. If the amine is a solid, it should be added with the other solids at the beginning.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C.

    • Stir the mixture vigorously.

    • Monitor the reaction for completion using LC-MS (typically 8-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel or C18 reverse phase, depending on product polarity) to afford the desired 5-amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.

  • Analysis:

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Biological Rationale: Targeting the Kinase Hinge Region

The strategic value of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its ability to mimic the purine core of ATP, allowing it to function as a "hinge-binder".[4] The nitrogen atoms of the pyrazolopyridine ring are perfectly positioned to act as hydrogen bond donors and acceptors, forming key interactions with the backbone amide residues of the kinase hinge region. This anchors the inhibitor in the ATP-binding site, providing a stable foundation for affinity and potency. The substituents installed at the C5 position via the protocols above then project into the wider ATP pocket, where they can be tailored to achieve selectivity for a specific kinase.[5]

Diagram: Scaffold Interaction with Kinase Hinge

Kinase_Binding Scaffold Pyrazolo[3,4-b]pyridine Scaffold Hinge Kinase Hinge Region Scaffold->Hinge H-Bonds (Affinity) R_Group R-Group from Cross-Coupling Scaffold->R_Group ATP_Pocket Solvent-Exposed Region R_Group->ATP_Pocket van der Waals (Selectivity)

Caption: The pyrazolopyridine scaffold anchors in the hinge region via H-bonds.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of kinase inhibitor libraries. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for elaborating the C5 position. By understanding the causality behind each experimental step and the biological rationale for the scaffold's function, researchers can efficiently generate novel and potent kinase inhibitors for advancing therapeutic development.

References

Synthesis of Novel Sulfonamide Derivatives from 5-Bromo-1H-pyrazolo[3,4-b]pyridine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]pyridine Sulfonamides

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to the purine bases adenine and guanine.[1] This unique structure has led to the development of a vast number of derivatives with a wide spectrum of biological activities.[2][3] When combined with the sulfonamide moiety (RSO₂NH₂), a well-established pharmacophore known for its diverse therapeutic applications, the resulting pyrazolo[3,4-b]pyridine sulfonamide derivatives exhibit significant potential in drug discovery.[4][5] These compounds have been investigated for a range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][6] The 5-bromo-1H-pyrazolo[3,4-b]pyridine serves as a key starting material for the synthesis of these valuable compounds, offering a reactive handle for the introduction of the sulfonamide group.[7] This guide provides a detailed exploration of the synthetic methodologies for preparing these derivatives, with a focus on the underlying chemical principles and practical experimental protocols.

Synthetic Strategies: A Tale of Two Catalysts

The crucial step in the synthesis of sulfonamide derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine is the formation of the carbon-nitrogen (C-N) bond between the pyridine ring and the sulfonamide nitrogen. Two primary catalytic systems have proven effective for this transformation: copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on factors such as substrate scope, reaction conditions, and catalyst cost.

The Classic Approach: Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a long-established method for the formation of C-N bonds, utilizing a copper catalyst.[8] This reaction typically requires elevated temperatures and polar aprotic solvents. The mechanism is believed to involve the formation of a copper(I)-sulfonamide complex, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the desired N-arylated sulfonamide.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and inexpensive catalyst for this transformation.[4]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the sulfonamide, increasing its nucleophilicity.[9]

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction at the required high temperatures.[8]

  • Ligand: While traditional Ullmann reactions were often ligand-free, the use of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can accelerate the reaction and allow for milder conditions.

Ullmann_Condensation A 5-Bromo-1H-pyrazolo[3,4-b]pyridine F Pyrazolo[3,4-b]pyridine Sulfonamide Derivative A->F B Sulfonamide (RSO2NH2) B->F C Cu(I) Catalyst C->F Catalyzes D Base (e.g., K2CO3) D->F Activates Sulfonamide E High Temperature E->F Drives Reaction

Caption: Workflow for Ullmann-Type Condensation.

The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] It generally proceeds under milder conditions than the Ullmann condensation and tolerates a wider range of functional groups.[11] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the sulfonamide, and finally, reductive elimination to give the product and regenerate the Pd(0) catalyst.[12]

Causality Behind Experimental Choices:

  • Catalyst: A palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), is used as a precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like Xantphos or Josiphos derivatives are often employed to promote both the oxidative addition and the reductive elimination steps.[12][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.[12]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalytic system.[12]

Buchwald_Hartwig_Amination A 5-Bromo-1H-pyrazolo[3,4-b]pyridine F Pyrazolo[3,4-b]pyridine Sulfonamide Derivative A->F B Sulfonamide (RSO2NH2) B->F C Pd(0) Catalyst C->F Catalyzes D Phosphine Ligand D->F Stabilizes & Activates Catalyst E Base (e.g., NaOtBu) E->F Activates Sulfonamide

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamide derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine using both copper- and palladium-catalyzed methods.

Protocol 1: Copper-Catalyzed Synthesis of 4-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)benzenesulfonamide

This protocol is adapted from the work of Variya et al. (2019) and describes a copper-catalyzed coupling reaction.[4]

Materials and Reagents:

  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (This intermediate is prepared by iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine)[4]

  • Sulfanilamide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Isopropyl alcohol

Procedure:

  • To a round-bottom flask, add 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), sulfanilamide (1.2 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.0 eq).

  • Add isopropyl alcohol as the solvent.

  • Heat the reaction mixture to reflux and stir for 8-10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice with constant stirring.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)benzenesulfonamide.

Protocol 2: Palladium-Catalyzed Synthesis of N-(Aryl/Alkyl)-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)sulfonamide

This is a general protocol for a Buchwald-Hartwig amination, which can be adapted for 5-bromo-1H-pyrazolo[3,4-b]pyridine and various sulfonamides.

Materials and Reagents:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Desired sulfonamide (RSO₂NH₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, deoxygenated 1,4-dioxane

Procedure:

  • In a glovebox, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the sulfonamide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, deoxygenated 1,4-dioxane to the Schlenk tube.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide derivative.

Characterization and Data

The synthesized sulfonamide derivatives should be thoroughly characterized to confirm their structure and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O and N-H stretches of the sulfonamide.

  • Elemental Analysis: To determine the elemental composition of the compound.

Representative Data:

The following table summarizes representative data for a series of synthesized 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides, adapted from Variya et al. (2019).[4]

CompoundR Group on SulfonamideYield (%)
8a H75
8b Pyridin-2-yl72
8c Pyrimidin-2-yl78
8d 4-Methylpyrimidin-2-yl74
8e 4,6-Dimethylpyrimidin-2-yl76

Conclusion

The synthesis of sulfonamide derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine provides access to a class of compounds with significant therapeutic potential. Both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig amination are effective methods for the crucial C-N bond formation. The choice of methodology will depend on the specific requirements of the synthesis, including the nature of the sulfonamide, desired reaction conditions, and cost considerations. The protocols and insights provided in this guide are intended to equip researchers in drug development with the necessary tools to explore this promising area of medicinal chemistry.

References

Experimental protocol for Suzuki coupling with 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Biaryl Pyrazolo[3,4-b]pyridines

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability and versatility in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in medicinal chemistry, where it enables the efficient assembly of complex molecular architectures from readily available building blocks.[3][4] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are prevalent motifs in a vast array of pharmacologically active compounds.[5]

The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties and hydrogen bonding capabilities have led to its incorporation into numerous compounds with significant therapeutic potential, including kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases.[6][7][8] The functionalization of this core at the 5-position via C-C bond formation is a key strategy for modulating biological activity and optimizing pharmacokinetic properties.

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind experimental choices, ensuring both reproducibility and a foundational understanding for further optimization.

Reaction Principle: Deconstructing the Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, using a palladium catalyst and a base.[2][9] The process is a catalytic cycle that can be broken down into three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the this compound.[2] This is often the rate-determining step and results in the formation of a square planar Palladium(II) intermediate.[1][2]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes ligand exchange with the halide on the Pd(II) complex.[3][10][11] The exact mechanism of this transfer is complex but is universally accepted as being base-mediated.[9]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex—the pyrazolopyridine and the group from the boronic acid—couple and are expelled from the coordination sphere.[1] This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Pyrazolopyridine Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product start R¹-X (Pyrazolopyridine-Br) start->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Reaction conditions may require optimization for different boronic acid partners.

Materials & Reagents
ReagentGradeTypical Equivalents
This compound>97%1.0
Arylboronic Acid>98%1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))Catalyst Grade0.02 - 0.10 (2-10 mol%)
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)Anhydrous, >99%2.0 - 3.0
Solvent (e.g., 1,4-Dioxane or DME)Anhydrous-
WaterDegassed, Deionized-
Ethyl AcetateACS Grade-
Brine (Saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS Grade-
Silica Gel60 Å, 230-400 mesh-
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition and Degassing: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water to the flask via syringe, typically in a 4:1 to 5:1 ratio.[5][12] Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.[13]

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 85-100 °C) and stir vigorously.[12][13] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[10]

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[10][13]

General workflow for the Suzuki coupling reaction.

Expert Insights: Optimizing for Success

The success of a Suzuki coupling, especially with electron-rich heteroaryl halides like pyrazolopyridines, often hinges on the careful selection of reaction parameters.

  • Catalyst & Ligand Selection : While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often provide higher yields and broader substrate scope.[14][15] For challenging couplings involving heteroaryl chlorides or sterically hindered partners, using a palladium(II) precatalyst like Pd(OAc)₂ or a preformed complex like PdCl₂(dppf) in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald ligands) is highly recommended. These ligands promote the oxidative addition step and stabilize the catalytic species.[9]

  • The Role of the Base : The choice of base is critical for activating the boronic acid.[3]

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for many substrates. Cesium carbonate (Cs₂CO₃) is more soluble and often provides better results, albeit at a higher cost.[3]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with heteroaryl chlorides and for substrates sensitive to hydrolysis.[3]

    • Fluorides (KF): Can be used for substrates with base-labile functional groups, as they are milder but still effective at activating the boronic acid.[16]

  • Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases.

    • Ethers (1,4-Dioxane, THF, DME): These are the most common organic solvents for Suzuki couplings.[1][9]

    • Aromatic Hydrocarbons (Toluene): Also widely used, often at higher temperatures.[1]

    • Water: The presence of water is generally required for the base to function effectively and is believed to accelerate the transmetalation step.[9][17]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Conversion Ineffective catalyst/ligand; Insufficiently active base; Low temperature.Screen different palladium ligands (e.g., XPhos, SPhos).[18] Use a stronger base (K₃PO₄ or Cs₂CO₃). Increase temperature.
Debromination Protodeboronation of the boronic acid or reduction of the aryl halide.Use a milder base (e.g., KF).[16] Ensure a strictly inert atmosphere. Use boronate esters instead of boronic acids.
Homocoupling Oxygen in the reaction mixture; Side reaction of the boronic acid.Thoroughly degas the reaction mixture. Use a precise stoichiometry of the boronic acid (1.1-1.2 equivalents).[12]
Product Instability The pyrazolopyridine nitrogen may interfere with the catalyst.Protect the N1-position of the pyrazole ring prior to coupling, if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for synthesizing a diverse array of novel chemical entities for drug discovery and development. By understanding the underlying mechanism and the critical role of each component—catalyst, ligand, base, and solvent—researchers can confidently apply and adapt this protocol. This self-validating system, grounded in established chemical principles, provides a robust starting point for accessing new chemical space built around the valuable pyrazolo[3,4-b]pyridine scaffold.

References

The Strategic Utility of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in binding to a multitude of biological targets. Its structural resemblance to purine enables it to function as a potent hinge-binder in the ATP-binding site of numerous kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The strategic introduction of substituents onto this core framework allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable derivative: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine . The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Concurrently, the methoxy group at the C3 position can modulate the electronic properties of the heterocyclic system and participate in crucial hydrogen bond interactions within the target protein's active site. This unique combination of features makes it a highly sought-after intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This document provides a comprehensive overview of its synthesis and detailed protocols for its application in the development of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₆BrN₃O
Molecular Weight 228.05 g/mol
CAS Number 1363381-82-1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Proposed Synthetic Pathway

While not extensively detailed in a single source, a robust and logical synthetic route to this compound can be devised from readily available starting materials. The proposed pathway involves the construction of the pyrazolo[3,4-b]pyridine core, followed by O-methylation.

Synthetic Pathway start 5-Amino-3-bromopyridine intermediate1 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one start->intermediate1 Diazotization & Cyclization product This compound intermediate1->product O-Methylation (Williamson Ether Synthesis) Suzuki Coupling cluster_0 Catalytic Cycle substrate This compound pd_complex1 Oxidative Addition Complex substrate->pd_complex1 boronic_acid R-B(OH)₂ pd_complex2 Transmetalation Complex boronic_acid->pd_complex2 product 5-Aryl-3-methoxy-1H-pyrazolo[3,4-b]pyridine pd0 Pd(0)L₂ pd0->pd_complex1 Ar-Br pd_complex1->pd_complex2 Ar'-B(OH)₂ pd_complex2->pd0 Reductive Elimination (Ar-Ar') Buchwald-Hartwig Amination cluster_1 Catalytic Cycle substrate This compound pd_complex1 Oxidative Addition Complex substrate->pd_complex1 amine R¹R²NH pd_complex2 Amine Coordination & Deprotonation amine->pd_complex2 product 5-Amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine pd0 Pd(0)L₂ pd0->pd_complex1 Ar-Br pd_complex1->pd_complex2 R¹R²NH, Base pd_complex2->pd0 Reductive Elimination (Ar-NR¹R²)

Application Notes and Protocols: Cell-Based Assays for Characterizing Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive framework for the cellular characterization of novel pyrazolo[3,4-b]pyridine derivatives, a promising class of heterocyclic compounds with broad therapeutic potential, particularly in oncology. Recognizing that these compounds frequently act as kinase inhibitors, this document details robust, validated protocols for assessing their cytotoxic and cytostatic effects on cancer cell lines. We will cover the essential assays for determining cell viability (MTT), distinguishing apoptosis from necrosis (Annexin V/PI staining), and analyzing effects on cell cycle progression. The causality behind experimental choices, critical controls, and data interpretation are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1] Research has demonstrated that derivatives of this scaffold can potently inhibit a wide range of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2] Key targets include Cyclin-Dependent Kinases (CDKs), PIM kinases, Tropomyosin Receptor Kinases (TRKs), and Monopolar Spindle Kinase 1 (Mps1), among others.[3][4][5][6] By inhibiting these enzymes, pyrazolo[3,4-b]pyridine compounds can halt aberrant cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle, making them highly attractive candidates for anticancer drug development.[3][7]

The purpose of these application notes is to provide researchers with a validated workflow to systematically evaluate the cellular effects of novel pyrazolo[3,4-b]pyridine derivatives. The following protocols are foundational for generating the preliminary efficacy and mechanism-of-action data required for lead compound prioritization.

Strategic Experimental Design

A successful cellular screening cascade begins with a thoughtful experimental design. The choices made at this stage dictate the quality and interpretability of the data.

Cell Line Selection

The choice of cancer cell lines is paramount and should be hypothesis-driven. Since pyrazolo[3,4-b]pyridines are often kinase inhibitors, cell line selection should be informed by the genetic context of the cancer type and the putative target of the compound series.[3]

  • Target-Driven Selection: If a compound series is designed to inhibit a specific kinase (e.g., FGFR), select cell lines with known activating mutations or amplifications of that kinase.[8] For example, to evaluate a TRK inhibitor, the Km-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion, is an excellent positive control, while a TRK-independent line like MCF-7 (breast cancer) serves as a negative control.[9]

  • Panel Screening: For compounds with an unknown or broad-spectrum target profile, screening against a diverse panel of cell lines from different tissues (e.g., lung, colon, breast, liver) is recommended to identify sensitive cancer types. Examples include A-549 (lung), HCT-116 (colon), HepG2 (liver), and MCF-7 (breast).

  • Normal Cell Control: To assess selectivity and potential toxicity, it is crucial to include a non-cancerous cell line, such as human umbilical vein endothelial cells (HUVECs), in the analysis.[9]

Compound Preparation and Controls
  • Solubilization: Most small molecules are dissolved in dimethyl sulfoxide (DMSO). It is critical to determine the solubility of the test compounds and to ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%, as higher concentrations can induce cytotoxicity.[10]

  • Vehicle Control: All experiments must include a "vehicle control" group where cells are treated with the same final concentration of DMSO used for the test compounds. This group serves as the baseline for 0% inhibition.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) should be included as a positive control to validate assay performance.[7][11]

Experimental Workflow Overview

The characterization of a novel compound series typically follows a logical progression from broad phenotypic screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action A Seed Cancer Cell Lines (e.g., 96-well plate) B Treat with Pyrazolo[3,4-b]pyridine (Dose-Response Curve) A->B C 72h Incubation B->C D MTT Assay (Cell Viability) C->D E Calculate IC50 Values D->E F Treat Cells with Compound (e.g., 1x and 5x IC50) E->F Select Lead Compounds & Doses G Annexin V / PI Staining (Apoptosis Assay) F->G H Propidium Iodide Staining (Cell Cycle Assay) F->H I Flow Cytometry Analysis G->I H->I J Quantify Apoptosis & Cell Cycle Distribution I->J

Caption: General experimental workflow for characterizing pyrazolo[3,4-b]pyridine derivatives.

Core Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.

Materials:

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (typically 1,000-100,000 cells/well) in 100 µL of culture medium.[12] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible under a microscope.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation Example:

CompoundCell LineTarget PathwayIC₅₀ (µM)
8c K562 (Leukemia)Topoisomerase IIα1.33
C03 Km-12 (Colon)TRKA0.304[5]
19 MCF-7 (Breast)PIM-1 Kinase5.61[4]
6b HCT-116 (Colon)CDK2/PIM115.05 (SI)

Note: SI = Selectivity Index. Data are illustrative and compiled from literature.

Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazolo[3,4-b]pyridine derivative at relevant concentrations (e.g., IC₅₀ and 5x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.[2] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and phycoerythrin signal detector (FL2 or FL3) for PI.[11]

Data Interpretation:

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Cell cycle arrest at a specific phase is a common mechanism of action for anticancer drugs.[7] This protocol uses ethanol fixation to permeabilize cells, followed by staining with PI. Treatment with RNase is essential as PI can also bind to double-stranded RNA.

Materials:

  • Ice-cold 70% ethanol

  • Cold PBS

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1-2 x 10⁶ cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.

  • Incubation: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several weeks.

  • Rehydration & Staining: Centrifuge the fixed cells (300 x g, 5 min) and decant the ethanol. Wash the pellet once with cold PBS. Resuspend the pellet in 300-500 µL of PI/RNase Staining Buffer.[5]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use a pulse-processing gate (e.g., PI-Area vs. PI-Width) to exclude doublets and aggregates from the analysis. Model the resulting histogram data using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Troubleshooting Common Issues

AssayProblemPossible Cause(s)Solution(s)
MTT High background / False positives Microbial contamination; Phenol red interference; Compound reduces MTT directly.[6][10]Use sterile technique; Use phenol red-free medium for assay; Run a cell-free control with compound to check for direct reduction.[10]
MTT Low absorbance / Poor signal Cell density is too low; Incubation time is too short; Incomplete formazan solubilization.[1][10]Optimize cell seeding density; Increase incubation time with MTT (2-4h); Ensure complete mixing with solubilizer, incubate longer if needed.[1]
Annexin V High necrosis in control group Over-trypsinization or harsh cell handling; Cells were over-confluent or starved.[2]Use a gentle detachment method (e.g., Accutase); Use healthy, log-phase cells; Be gentle when pipetting.[2]
Annexin V No apoptotic signal in treated group Drug concentration or treatment time is insufficient; Apoptotic cells in supernatant were discarded.[2]Perform a dose-response and time-course experiment; Always collect supernatant along with adherent cells.[2]
Cell Cycle Broad peaks / High CV Inconsistent fixation (clumping); Improper staining (insufficient PI or RNase).Add ethanol dropwise while vortexing; Ensure PI/RNase concentrations are optimal and incubation is sufficient.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile source of potent kinase inhibitors and other potential anticancer agents. The cell-based assays detailed in this guide—viability, apoptosis, and cell cycle analysis—form an essential trio for the initial characterization of these compounds. By employing this systematic workflow, researchers can efficiently determine the cytotoxic potential, elucidate the primary mode of cell death, and gain crucial mechanistic insights, thereby accelerating the journey from chemical synthesis to promising preclinical candidate.

References

Application Notes and Protocols for In Vivo Evaluation of Pyrazolo[3,4-b]pyridine Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] As purine analogues, these compounds have a strong affinity for enzymes and receptors crucial to cellular processes, making them prime candidates for therapeutic intervention, particularly in oncology.[3] Research has demonstrated that derivatives of this scaffold can exhibit significant anticancer properties through various mechanisms of action.[1]

These mechanisms include the inhibition of key regulators of the cell cycle and signaling pathways, such as:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, their inhibition can lead to cell cycle arrest and apoptosis.[4][5]

  • Tropomyosin Receptor Kinases (TRKs): Overactivation of TRKs is implicated in the proliferation and differentiation of cancer cells.[6]

  • Monopolar Spindle Kinase 1 (Mps1): A key component of the mitotic checkpoint, its inhibition can lead to chromosomal instability and cell death in cancer cells.[7]

  • Topoisomerase IIα: A vital enzyme for regulating DNA topology during replication and transcription.[1]

  • TNF Receptor Associated Protein 1 (TRAP1): A mitochondrial chaperone protein involved in promoting tumorigenesis.[8]

Given the promising in vitro cytotoxicity of many pyrazolo[3,4-b]pyridine derivatives, robust in vivo studies are the critical next step to evaluate their therapeutic potential, pharmacokinetics, and safety profiles in a whole-organism context. This guide provides a comprehensive overview of the principles and detailed protocols for conducting preclinical in vivo studies of these compounds using established tumor models.

II. Preclinical In Vivo Study Design: A Strategic Approach

The successful in vivo evaluation of a novel pyrazolo[3,4-b]pyridine compound hinges on a meticulously planned experimental design. The primary goal is to assess the agent's ability to inhibit tumor growth in a reproducible and statistically significant manner. The choice of the in vivo model is paramount and should be guided by the compound's hypothesized mechanism of action and the specific cancer type being targeted.

Causality in Model Selection:

The selection of an appropriate tumor model is a critical decision that directly impacts the translational relevance of the study. A key principle is to match the molecular characteristics of the tumor model with the known or predicted mechanism of action of the pyrazolo[3,4-b]pyridine derivative.

  • For Kinase Inhibitors (e.g., CDK, TRK, Mps1): It is crucial to select cancer cell lines with documented overexpression or activating mutations of the target kinase. For example, a novel TRK inhibitor should be tested in a model known to harbor an NTRK gene fusion.[6]

  • For Compounds Targeting Specific Pathways: If a compound is designed to inhibit a particular signaling pathway, cell lines with known dysregulation in that pathway should be chosen.

  • Broad-Spectrum Cytotoxic Agents: For compounds with a less defined mechanism but broad in vitro activity, a panel of xenograft models representing different tumor types can be employed. The NCI-60 human tumor cell line panel is a valuable resource for initial in vitro screening to guide the selection of in vivo models.[1]

Commonly Employed In Vivo Models:

1. Subcutaneous Xenograft Models: This is the most widely used model for initial efficacy testing due to its robustness, reproducibility, and the ease of monitoring tumor growth. Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

2. Orthotopic Xenograft Models: In this more clinically relevant model, tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad).[3] This provides a microenvironment that more closely mimics human disease and can be crucial for evaluating therapies that target metastasis.

3. Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. This model is essential for studying the interplay between the immune system and the therapeutic agent, a critical consideration for compounds that may have immunomodulatory effects.

4. Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of patient tumor tissue into immunodeficient mice. PDX models are considered to better recapitulate the heterogeneity and biology of human tumors.

III. Experimental Workflow & Protocols

The following sections provide a detailed, step-by-step methodology for conducting an in vivo efficacy study of a pyrazolo[3,4-b]pyridine compound using a subcutaneous xenograft model.

Visualizing the Workflow:

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint & Analysis A Compound Formulation B Cell Line Culture & Preparation C Animal Acclimatization D Tumor Cell Implantation C->D E Tumor Growth Monitoring D->E F Animal Randomization E->F G Treatment Administration F->G H Tumor Volume & Body Weight Measurement G->H I Toxicity Observation H->I J Study Termination I->J K Tumor Excision & Analysis J->K L Data Analysis & Reporting K->L

Caption: General workflow for in vivo anticancer efficacy studies.

Protocol 1: Subcutaneous Xenograft Model Establishment and Treatment

This protocol outlines the procedure for a typical subcutaneous xenograft study.

1. Animal Husbandry and Ethical Considerations:

  • Animal Strain: Athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old, are commonly used.
  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the start of the experiment.
  • Housing: House animals in sterile conditions (e.g., individually ventilated cages) with ad libitum access to sterile food and water.
  • Ethical Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

2. Cell Preparation and Implantation:

  • Cell Culture: Culture the selected human cancer cell line (e.g., PC3 for prostate cancer, MDA-MB-468 for breast cancer) in the recommended medium and conditions until they reach 80-90% confluency.[7][8]
  • Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability (should be >95%).
  • Implantation: Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration that will deliver the desired number of cells (typically 1 x 10^6 to 10 x 10^6 cells) in a volume of 100-200 µL. Inject the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Randomization:

  • Tumor Measurement: Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume (V) is calculated using the formula: V = (length x width^2) / 2.
  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

4. Compound Formulation and Administration:

  • Formulation: Prepare the pyrazolo[3,4-b]pyridine compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline). The formulation should be sterile and stable for the duration of the study.
  • Administration: Administer the compound via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection). The dosing schedule (e.g., once daily, twice daily) and dose level should be determined from maximum tolerated dose (MTD) studies. The control group should receive the vehicle only.

5. Efficacy and Toxicity Monitoring:

  • Tumor Growth: Continue to measure tumor volume 2-3 times per week.
  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity. A body weight loss of >15-20% is often a humane endpoint.
  • Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in posture, activity, or grooming.

6. Study Endpoint and Data Analysis:

  • Termination: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
  • Data Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
  • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group. TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

IV. Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of in vivo studies.

Table 1: Example In Vivo Efficacy Data for Pyrazolo[3,4-b]pyridine Derivatives
Compound IDTargetCancer ModelHostDosing (Route, Schedule)Tumor Growth Inhibition (TGI %)Reference
Compound 6b CDK2/PIM1Solid Ehrlich CarcinomaMouseNot specified> Doxorubicin[5]
Compound 31 Mps1MDA-MB-468 XenograftNot specifiedNot specified"Good antitumor efficacy"[7]
Compound 47/48 TRAP1PC3 XenograftMouseNot specified"Significantly reduced"[8]
Derivative Series SrcSaOS-2 XenograftNude MiceNot specified"Reduced significantly"[9]
Derivative 9b Not specifiedOrthotopic Breast Cancer (EO771)MouseNot specifiedData not quantified in abstract[3]

Note: Specific TGI percentages and dosing information are often found in the full text of the publications and can be added to this table as more detailed data is extracted.

V. Mechanistic Insights: Connecting In Vivo Efficacy to Molecular Action

To build a strong case for a lead candidate, it is essential to link the observed in vivo antitumor activity to its molecular mechanism. This often involves the analysis of tumor tissue collected at the end of the study.

Protocol 2: Pharmacodynamic (PD) Marker Analysis
  • Tissue Collection: At the study endpoint, a portion of the excised tumor tissue should be snap-frozen in liquid nitrogen for protein and RNA analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

  • Western Blotting: Prepare protein lysates from the frozen tumor samples to analyze the expression and phosphorylation status of the drug's target and downstream signaling proteins. For example, for a CDK inhibitor, one would assess the phosphorylation of Rb. For a TRK inhibitor, the phosphorylation of TRK and downstream effectors like AKT and ERK would be examined.

  • Immunohistochemistry (IHC): Use IHC to visualize the expression and localization of key proteins within the tumor tissue. This can provide valuable information on target engagement and the cellular response to treatment (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Visualizing a Potential Signaling Pathway:

The following diagram illustrates a simplified signaling pathway that could be targeted by a pyrazolo[3,4-b]pyridine TRK inhibitor.

TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound Pyrazolo[3,4-b]pyridine TRK Inhibitor Compound->TRK Inhibits

Caption: Inhibition of the TRK signaling pathway.

VI. Conclusion and Future Directions

The in vivo evaluation of pyrazolo[3,4-b]pyridine compounds is a critical phase in their development as potential anticancer agents. The protocols and strategies outlined in this guide provide a framework for conducting robust and meaningful preclinical studies. By carefully selecting the appropriate animal model, meticulously executing the experimental procedures, and thoroughly analyzing both efficacy and pharmacodynamic data, researchers can gain the necessary insights to advance the most promising candidates toward clinical development. Future studies should also incorporate detailed pharmacokinetic and toxicology assessments to build a comprehensive profile of these promising therapeutic agents.

VII. References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL: --INVALID-LINK--)

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (URL: --INVALID-LINK--)

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (URL: --INVALID-LINK--)

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. (URL: --INVALID-LINK--)

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: --INVALID-LINK--)

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (URL: --INVALID-LINK--)

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. (URL: --INVALID-LINK--)

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (URL: --INVALID-LINK--)

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (URL: --INVALID-LINK--)

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (URL: --INVALID-LINK--)

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (URL: --INVALID-LINK--)

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: --INVALID-LINK--)

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (URL: --INVALID-LINK--)

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: --INVALID-LINK--)

  • Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. (URL: --INVALID-LINK--)

  • Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. (URL: --INVALID-LINK--)

  • Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. (URL: --INVALID-LINK--)

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: --INVALID-LINK--)

  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. (URL: --INVALID-LINK--)

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. (URL: --INVALID-LINK--)

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (URL: --INVALID-LINK--)

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common scaffold in the design of kinase inhibitors and other therapeutic agents.[1][2][3] Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this molecule for research and development purposes. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound.

The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to provide a self-validating system for the comprehensive analysis of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₇H₆BrN₃OCalculated
Molecular Weight 228.05 g/mol Calculated
CAS Number 1363381-82-1[4]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and methanolInferred

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Scientific Rationale: The chemical shift of each proton is dictated by its local electronic environment. The aromatic protons on the pyridine ring and the methoxy protons will have characteristic chemical shifts. The NH proton of the pyrazole ring is often broad and its chemical shift can be solvent-dependent.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the NH proton.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: DMSO-d₆

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature: 298 K

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

Expected ¹H NMR Data (Based on Analogs):

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-4 8.2 - 8.4d (J ≈ 2 Hz)Aromatic proton adjacent to the bromine.
H-6 8.6 - 8.8d (J ≈ 2 Hz)Aromatic proton adjacent to the pyrazole nitrogen.
-OCH₃ 3.9 - 4.1sSharp singlet for the methoxy group protons.
N-H 13.0 - 14.5br sBroad singlet, exchangeable with D₂O. The chemical shift is highly dependent on solvent and concentration.

Note: These are estimated values and may vary based on experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

Scientific Rationale: ¹³C NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Solvent: DMSO-d₆

    • Internal Standard: TMS at 0.00 ppm (or solvent peak at 39.52 ppm).

    • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Expected ¹³C NMR Data (Predicted):

CarbonExpected Chemical Shift (δ, ppm)Notes
C-3 155 - 160Carbon bearing the methoxy group.
C-3a 145 - 150Bridgehead carbon.
C-4 110 - 115Carbon bearing the bromine atom.
C-5 140 - 145Pyridine ring carbon.
C-6 125 - 130Pyridine ring carbon.
C-7a 148 - 152Bridgehead carbon.
-OCH₃ 55 - 60Methoxy carbon.

Note: These are estimated values based on general knowledge of similar heterocyclic systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Scientific Rationale: In the mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocol: LC-MS

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 10% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized to induce fragmentation).

Expected Mass Spectrometry Data:

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 228 and 230 in an approximate 1:1 ratio due to the bromine isotopes.

  • Fragmentation Pattern: While a specific fragmentation pattern for this molecule is not available, fragmentation of related pyrazolopyridines often involves the loss of the halogen or the substituent on the pyrazole ring.[1] Potential fragmentation pathways could include:

    • Loss of HBr (m/z 147).

    • Loss of the methoxy group (m/z 197/199).

    • Loss of CH₃ from the methoxy group (m/z 213/215).

G M [M+H]⁺ m/z 228/230 F1 [M+H - CH₃]⁺ m/z 213/215 M->F1 - •CH₃ F2 [M+H - OCH₃]⁺ m/z 197/199 M->F2 - •OCH₃ F3 [M+H - HBr]⁺ m/z 147 M->F3 - HBr

Caption: Predicted MS fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound.

Scientific Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. By using a nonpolar stationary phase (C18) and a polar mobile phase, the retention time of the analyte can be controlled to achieve separation from potential impurities.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC Purity Analysis Workflow.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which serves as a fundamental confirmation of its empirical formula.

Scientific Rationale: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The percentages of C, H, and N are then calculated.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.

  • Instrumentation: An automated CHN elemental analyzer.

  • Analysis: The instrument is calibrated with a known standard (e.g., acetanilide). The sample is then analyzed, and the instrument's software calculates the percentage of each element.

Expected Results:

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula C₇H₆BrN₃O.

ElementTheoretical (%)
Carbon (C) 36.86
Hydrogen (H) 2.65
Nitrogen (N) 18.42

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation and fragmentation analysis, HPLC for purity assessment, and elemental analysis for empirical formula verification constitutes a robust quality control strategy. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the advancement of research and development in the pharmaceutical sciences.

References

Application Note: Rapid and Efficient Synthesis of Pyrazolo[3,4-b]pyridines via Microwave-Assisted Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly efficient protocol for the synthesis of substituted pyrazolo[3,4-b]pyridine derivatives using a microwave-assisted, one-pot, multicomponent approach. This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, higher product yields, and adherence to the principles of green chemistry.[1][2][3] The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] This guide provides a step-by-step protocol, mechanistic insights, and expected outcomes, enabling researchers to rapidly generate libraries of these valuable compounds for drug discovery and development programs.

Introduction: The Power of Microwave-Assisted Synthesis for a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is a cornerstone in the development of novel therapeutics due to its significant biological activities.[4][5] These compounds have been identified as inhibitors of various kinases, fibroblast growth factor receptors, and topoisomerase IIα, demonstrating their potential in oncology.[6][7] Traditional methods for their synthesis often involve multiple steps, harsh reaction conditions, and lengthy reaction times, which can impede the rapid generation of diverse compound libraries for screening.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[8][9] By utilizing microwave radiation, this technique directly and efficiently heats the reaction mixture, leading to a dramatic acceleration of reaction rates.[8][10] Key advantages of MAOS include:

  • Increased Reaction Rates: Reactions that take hours or days under conventional heating can often be completed in minutes.[8][9]

  • Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[2][9]

  • Energy Efficiency: Reduced reaction times translate to lower energy consumption, making it a more sustainable and cost-effective method.[8][10]

  • Greener Chemistry: MAOS often allows for the use of environmentally benign solvents, such as water, or even solvent-free conditions, reducing chemical waste.[1][2][3]

This application note focuses on a one-pot, three-component reaction for the synthesis of pyrazolo[3,4-b]pyridines, leveraging the power of microwave irradiation to provide a time- and resource-efficient methodology.[3][11]

Experimental Protocol: One-Pot Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is based on the successful multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives as reported by Pachipulusu et al.[3]

Materials and Equipment
  • Reagents:

    • 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 eq)

    • Benzaldehyde (1.0 mmol, 1.0 eq)

    • Ethyl 2-cyanoacetate (1.0 mmol, 1.0 eq)

    • Ammonium acetate (1.0 mmol, 1.0 eq)

    • Triethylamine (TEA) (0.5 mmol, 0.5 eq)

    • Water (4 mL)

    • Ethanol (for recrystallization)

  • Equipment:

    • Microwave reactor (e.g., CEM Discover SP)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware

    • Filtration apparatus (Büchner funnel)

    • Melting point apparatus

    • NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Reactants: 1,3-dimethyl-1H-pyrazol-5-amine Benzaldehyde Ethyl 2-cyanoacetate Ammonium acetate TEA Water prep2 Place in Microwave Vessel prep1->prep2 Add to reaction Irradiate in Microwave Reactor Power: 110 W Temp: 40°C Time: 20 mins prep2->reaction workup1 Cool to Room Temperature reaction->workup1 workup2 Filter the Precipitate workup1->workup2 workup3 Wash with Cold Water workup2->workup3 workup4 Recrystallize from Ethanol workup3->workup4 analysis Characterize Product: ¹H NMR, ¹³C NMR, HRMS, IR workup4->analysis G cluster_mechanism Proposed Reaction Mechanism Reactants Benzaldehyde + Ethyl 2-cyanoacetate + 5-Aminopyrazole Intermediate1 Intermediate (I) (α,β-unsaturated) Reactants->Intermediate1 Knoevenagel Condensation Intermediate2 Intermediate (II) (Michael Adduct) Intermediate1->Intermediate2 Michael Addition Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Pyrazolo[3,4-b]pyridine (Final Product) Intermediate3->Product Dehydration

References

One-pot three-component synthesis of pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Facile One-Pot, Three-Component Synthesis of Pharmacologically Significant Pyrazolo[3,4-b]pyridine Derivatives

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework renowned for its diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide to a highly efficient, one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridine derivatives. We delve into the underlying reaction mechanism, offer a detailed and validated experimental protocol, and discuss key parameters for reaction optimization. This guide is tailored for researchers and scientists in medicinal chemistry and drug development, aiming to streamline the synthesis of these valuable compounds.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are fused aza-heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their rigid, planar structure allows for specific interactions with various biological targets, leading to a broad spectrum of therapeutic applications. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including fibroblast growth factor receptors (FGFR), and as potential treatments for a range of diseases from cancer to Alzheimer's disease.[1][3] The development of efficient and sustainable synthetic methodologies to access a diverse library of these compounds is, therefore, a critical endeavor in modern drug discovery.

Traditional multi-step syntheses of these scaffolds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. In contrast, one-pot, multi-component reactions (MCRs) offer a superior alternative by combining multiple reactants in a single vessel to form the final product in a sequential and seamless manner. This approach aligns with the principles of green chemistry by reducing reaction steps, energy consumption, and waste generation.[4]

This document outlines a robust three-component strategy for the synthesis of 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines, a class of derivatives with demonstrated biological potential.[5]

The Synthetic Strategy: A Mechanistic Overview

The one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives typically proceeds through a domino reaction involving an aromatic aldehyde, a compound with an active methylene group (e.g., malononitrile), and a 5-aminopyrazole derivative. The general workflow for this synthetic approach is illustrated below.

G cluster_0 Step 1: Initial Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product A Aromatic Aldehyde Reaction One-Pot Reaction (Heating/Stirring) A->Reaction B Malononitrile B->Reaction C 5-Aminopyrazole C->Reaction Catalyst Catalyst & Solvent Catalyst->Reaction Workup Cooling & Filtration Reaction->Workup Reaction Completion Purification Recrystallization Workup->Purification Product Pyrazolo[3,4-b]pyridine Derivative Purification->Product

Figure 1: General workflow for the one-pot synthesis.

The reaction mechanism can be rationalized as a sequence of condensation, Michael addition, and cyclization/aromatization steps. The process is often catalyzed by an acid or a base. A plausible mechanism is depicted below:

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aromatic aldehyde and malononitrile, typically catalyzed by a base, to form an arylidene malononitrile intermediate.

  • Michael Addition: The 5-aminopyrazole then acts as a nucleophile, and its exocyclic amino group attacks the electron-deficient β-carbon of the arylidene malononitrile in a Michael addition reaction.

  • Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks one of the nitrile groups. Subsequent tautomerization and aromatization lead to the stable pyrazolo[3,4-b]pyridine ring system.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization Aldehyde Ar-CHO Intermediate1 Arylidene Malononitrile Ar-CH=C(CN)₂ Aldehyde->Intermediate1 Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Aminopyrazole 5-Aminopyrazole Aminopyrazole->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization FinalProduct Pyrazolo[3,4-b]pyridine Intermediate3->FinalProduct Tautomerization & Aromatization

Figure 2: Proposed reaction mechanism.

Experimental Protocol: Aqueous Synthesis of 6-Amino-4-aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridines

This protocol is adapted from a green chemistry approach that utilizes water as the reaction medium with a surfactant catalyst, which offers advantages in terms of environmental safety, cost, and ease of product isolation.[4][6]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • 5-amino-3-methyl-1-phenylpyrazole

  • Sodium 1-dodecanesulfonate (SDS)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (4.0 mmol), malononitrile (4.0 mmol, 0.26 g), 5-amino-3-methyl-1-phenylpyrazole (4.0 mmol, 0.70 g), and sodium 1-dodecanesulfonate (SDS) (0.2 g).

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Reaction: Stir the mixture vigorously at 90°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-25 hours, depending on the specific aldehyde used.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A crystalline powder will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any residual SDS and water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the pure 6-amino-4-aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine.[5]

  • Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Substrate Scope and Data

The described protocol is versatile and can be applied to a variety of aromatic aldehydes, affording the corresponding pyrazolo[3,4-b]pyridine derivatives in good to excellent yields.

EntryAromatic Aldehyde (Ar-CHO)ProductReaction Time (h)Yield (%)
14-Chlorobenzaldehyde4a1092
24-Methylbenzaldehyde4b1289
34-Methoxybenzaldehyde4c1585
4Benzaldehyde4d1588
53-Nitrobenzaldehyde4e2082
64-Hydroxybenzaldehyde4f2580

Table adapted from Shi, D-Q., et al. (2008).[4]

Key Considerations and Troubleshooting

  • Choice of Catalyst: While SDS in water is an excellent green option, other catalytic systems can be employed.[4] For instance, acetic acid is commonly used as both a solvent and a catalyst.[7] Lewis acids like ZrCl₄ have also been reported to effectively catalyze the cyclization.[8] The choice of catalyst may influence reaction times and yields, and may need to be optimized for specific substrates.

  • Solvent Optimization: The use of water as a solvent is highly advantageous for its environmental benefits.[4] However, for reactants with poor aqueous solubility, other solvents like ethanol, or solvent mixtures such as EtOH/DMF, may be necessary to ensure a homogeneous reaction mixture.[8] In some cases, solvent-free conditions under heating can also be highly effective.[9]

  • Reaction Temperature: The reaction temperature is a critical parameter. While the aqueous protocol specifies 90°C, other systems may require refluxing in ethanol or other higher-boiling solvents. The optimal temperature should be determined empirically for each new set of substrates.

  • Purity of Reactants: The purity of the starting materials, particularly the 5-aminopyrazole, is crucial for obtaining high yields and a clean product. Impurities can lead to side reactions and complicate the purification process.

  • Product Isolation: In the aqueous protocol, the product often precipitates out of the reaction mixture upon cooling, which simplifies isolation.[4] If the product is soluble in the reaction medium, an extraction with an appropriate organic solvent will be necessary.

Conclusion

The one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives represents a highly efficient and atom-economical approach to access these pharmacologically important molecules. The protocol detailed herein, utilizing an aqueous medium, provides a sustainable and straightforward method suitable for library synthesis in a drug discovery setting. By understanding the underlying mechanism and key reaction parameters, researchers can effectively apply and adapt this methodology to generate a diverse range of novel pyrazolo[3,4-b]pyridine candidates for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Pyrazolo[3,4-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field-proven insights, this resource provides in-depth, mechanistically grounded solutions to frequently asked questions.

I. FAQs: Low Yield and Incomplete Reactions

Low product yield is one of the most common frustrations in organic synthesis. Here, we address frequent causes and solutions for diminished yields in pyrazolo[3,4-b]pyridine reactions.

Question 1: My reaction yield is consistently low when synthesizing pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds. What are the likely causes and how can I improve it?

Answer:

Low yields in this classic condensation reaction often stem from several factors, including suboptimal reaction conditions, reactant stability, and inefficient cyclization.

Causality and Mechanistic Insights: The reaction proceeds via an initial condensation of the 5-aminopyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyridine ring. Incomplete reaction or side reactions at any of these stages will lead to a lower yield.

Troubleshooting Strategies:

  • Solvent and Catalyst Choice: Acetic acid is a commonly used solvent and catalyst for this reaction, typically at reflux temperatures.[1] However, for less reactive substrates, consider using a stronger acid catalyst like p-toluenesulfonic acid (TsOH) in a high-boiling solvent such as butanol, which can be amenable to microwave irradiation to significantly increase yield and reduce reaction time.[1]

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before potential degradation occurs.

  • Reactant Quality: Ensure the purity of your 5-aminopyrazole and 1,3-dicarbonyl compound. Impurities can interfere with the reaction.

  • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrates are sensitive.

ParameterRecommendationRationale
Solvent Acetic Acid, Ethanol, ButanolAcetic acid acts as both solvent and catalyst. Higher boiling solvents can increase reaction rates.
Catalyst Acetic Acid (self-catalyzed), TsOH, Lewis Acids (e.g., ZrCl4)Stronger acids can promote condensation and cyclization.[2]
Temperature RefluxProvides the necessary activation energy for cyclization and dehydration.
Atmosphere Inert (N2 or Ar)Minimizes potential oxidation of starting materials or intermediates.

Question 2: I am attempting a multicomponent synthesis of a pyrazolo[3,4-b]pyridine, but the yield is poor. How can I optimize this reaction?

Answer:

Multicomponent reactions (MCRs) are powerful for building molecular complexity in a single step, but their efficiency is highly dependent on the reaction conditions and the choice of catalyst.

Causality and Mechanistic Insights: MCRs for pyrazolo[3,4-b]pyridines often involve the condensation of an aminopyrazole, an aldehyde, and a β-ketoester or a similar active methylene compound. The success of the reaction hinges on the smooth orchestration of several sequential condensation and cyclization steps. A bottleneck at any stage can lead to low yields and the accumulation of intermediates.

Troubleshooting Strategies:

  • Catalyst Screening: The choice of catalyst is critical. While some MCRs can proceed with simple acid or base catalysis (e.g., ammonium acetate), others benefit from more sophisticated catalysts.[3] Consider screening a panel of catalysts, including:

    • Brønsted Acids: Acetic acid, p-toluenesulfonic acid.

    • Lewis Acids: InCl3, FeCl3, ZrCl4.[2]

    • Organocatalysts: L-proline.

    • Solid-supported catalysts: Amorphous carbon-supported sulfonic acid (AC-SO3H) has been shown to be effective and allows for easy catalyst removal.[4]

  • Solvent Effects: The solvent can significantly influence the reaction outcome. While ethanol is a common choice, consider screening other solvents like water, which can be an environmentally friendly and effective medium for certain MCRs.[3] Microwave irradiation in an aqueous system has also been reported to give high yields in short reaction times.[5]

  • Stoichiometry: Ensure the stoichiometry of your reactants is optimized. While a 1:1:1 ratio is a good starting point, slight excesses of one or more components may be beneficial.

Experimental Protocol: Multicomponent Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [4]

  • To a mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and AC-SO3H (5 mg) in a round-bottom flask, add ethanol (2.0 mL).

  • Stir the mixture at room temperature for 30-45 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and wash the solid catalyst with ethanol (3 x 5.0 mL).

  • The combined filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from ethanol.

II. FAQs: Regioselectivity Issues

Controlling regioselectivity is a common challenge, particularly when using unsymmetrical starting materials.

Question 3: I am using an unsymmetrical 1,3-dicarbonyl compound in my reaction with a 5-aminopyrazole and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a well-documented issue when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl groups.

Causality and Mechanistic Insights: The initial nucleophilic attack of the 5-aminopyrazole can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent cyclization then leads to the formation of two different regioisomers. The selectivity is governed by the electronic and steric environment of the carbonyl groups.

Troubleshooting Strategies:

  • Exploit Electronic Differences: If one carbonyl group is significantly more electrophilic than the other (e.g., a ketone vs. an ester, or a carbonyl adjacent to an electron-withdrawing group like CF3), the reaction will likely favor attack at the more electrophilic center.[1] For example, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is more electrophilic, leading to a specific regioisomer.[1]

  • Modify Reaction Conditions: While often challenging, systematically varying the reaction temperature and catalyst may influence the regioselectivity. Lower temperatures may favor the thermodynamically more stable product, while different catalysts might selectively activate one carbonyl group over the other.

  • Use a Pre-formed Enaminone: An alternative strategy is to first react the 1,3-dicarbonyl compound with an amine (e.g., dimethylformamide dimethyl acetal) to form a more defined enaminone intermediate. This can then be reacted with the 5-aminopyrazole to achieve better regiocontrol.

Diagram: Regioselectivity in the Reaction of 5-Aminopyrazole with an Unsymmetrical 1,3-Dicarbonyl Compound

G Aminopyrazole 5-Aminopyrazole Attack_C1 Attack at Carbonyl 1 (more electrophilic) Aminopyrazole->Attack_C1 Pathway A Attack_C2 Attack at Carbonyl 2 (less electrophilic) Aminopyrazole->Attack_C2 Pathway B Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Attack_C1 Dicarbonyl->Attack_C2 Regioisomer_A Regioisomer A (Major Product) Attack_C1->Regioisomer_A Cyclization Regioisomer_B Regioisomer B (Minor Product) Attack_C2->Regioisomer_B Cyclization

Caption: Regioselectivity is determined by the initial nucleophilic attack.

III. FAQs: Purification Challenges

The successful synthesis of a compound is only complete after its effective purification.

Question 4: I am having difficulty purifying my pyrazolo[3,4-b]pyridine product. It seems to be contaminated with starting materials and/or byproducts. What are some effective purification strategies?

Answer:

Purification of pyrazolo[3,4-b]pyridines can be challenging due to their often similar polarities to byproducts and starting materials. A multi-pronged approach to purification is often necessary.

Troubleshooting Strategies:

  • Column Chromatography: This is the most common purification method.

    • Solvent System Optimization: Systematically screen different solvent systems using TLC to achieve good separation between your product and impurities. A gradient elution is often more effective than an isocratic one.

    • Choice of Stationary Phase: While silica gel is standard, for particularly challenging separations, consider using alumina or reverse-phase silica.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl). The pyrazolo[3,4-b]pyridine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with a dilute base (e.g., 1 M NaOH) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate to obtain the purified product.

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative TLC or HPLC can be employed.

Diagram: Purification Workflow

G Crude_Product Crude Reaction Mixture Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Alternative Recrystallization Recrystallization Column_Chromatography->Recrystallization If solid Pure_Product Pure Product Column_Chromatography->Pure_Product If pure Recrystallization->Pure_Product Acid_Base_Extraction->Column_Chromatography

Caption: A general workflow for the purification of pyrazolo[3,4-b]pyridines.

IV. Specific Reaction Troubleshooting: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxy- or 4-chloro-pyrazolo[3,4-b]pyridines.

Question 5: My Gould-Jacobs reaction to synthesize a 4-chloropyrazolo[3,4-b]pyridine is giving a low yield. How can I optimize this reaction?

Answer:

The Gould-Jacobs reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (or a similar reagent), followed by a thermal cyclization and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl3).[1][6] Low yields can arise from incomplete reaction at any of these stages.

Causality and Mechanistic Insights: The reaction proceeds through an initial Michael-type addition of the aminopyrazole to the electron-deficient alkene, followed by elimination of ethanol to form an enamine intermediate. This intermediate then undergoes a thermal 6-electron cyclization to form the pyridone ring. Finally, treatment with POCl3 converts the 4-hydroxy group to a 4-chloro group.[1][7]

Troubleshooting Strategies:

  • Reaction Temperature and Time for Cyclization: The thermal cyclization step often requires high temperatures.

    • Conventional Heating: Reactions are often carried out in high-boiling solvents like diphenyl ether or Dowtherm A, or neat at temperatures ranging from 100-250 °C.[1]

    • Microwave Irradiation: Microwave heating can significantly reduce reaction times and improve yields by rapidly reaching the high temperatures required for cyclization.[8]

  • Chlorination Step:

    • Excess POCl3: Ensure a sufficient excess of POCl3 is used to drive the chlorination to completion.

    • Reaction Temperature: The chlorination step is typically performed at reflux.

    • Work-up: The work-up of POCl3 reactions must be done carefully by slowly quenching the reaction mixture with ice-water to avoid a violent exothermic reaction.

  • Alternative Reagents: If using diethyl 2-(ethoxymethylene)malonate proves problematic, consider alternative electrophiles that might react under milder conditions.

ParameterRecommendationRationale
Cyclization Temperature 100-250 °C (conventional) or higher with microwaveHigh thermal energy is required for the 6-electron cyclization.[8]
Chlorinating Agent POCl3 (excess)Drives the conversion of the 4-hydroxy to the 4-chloro substituent.
Heating Method Microwave irradiationCan significantly reduce reaction times and improve yields.[8]

V. References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. --INVALID-LINK--

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1845. --INVALID-LINK--

  • Moustafa, M. S., El-Sayed, N. N., & Ali, M. A. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. --INVALID-LINK--

  • Gomaa, A. M. (2016). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2955-2960. --INVALID-LINK--

  • Gomaa, A. M., & Ali, M. A. (2015). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Die Pharmazie, 70(1), 16-22. --INVALID-LINK--

  • Wang, C., Li, Y., Wang, R., & Li, Y. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. --INVALID-LINK--

  • Gomaa, A. M. (2018). First route for synthesis of pyrazolo[3,4-b]pyridine 4k. ResearchGate. --INVALID-LINK--

  • Wang, C., Li, Y., Wang, R., & Li, Y. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. --INVALID-LINK--

  • Krasavin, M., & Dar'in, D. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. --INVALID-LINK--

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. --INVALID-LINK--

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. --INVALID-LINK--

  • Arote, S. B., & Shingate, B. B. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(1), e202303991. --INVALID-LINK--

  • Tsoleridis, C. A., Pontiki, E., & Hadjipavlou-Litina, D. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. --INVALID-LINK--

  • Gomaa, A. M. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate. --INVALID-LINK--

  • Gomaa, A. M. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PMC. --INVALID-LINK--

  • Khan, M. A., & Lynch, B. M. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-427. --INVALID-LINK--

  • Gomaa, A. M. (2019). Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions. ResearchGate. --INVALID-LINK--

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-427. --INVALID-LINK--

  • Katritzky, A. R., Ji, Y., & Fang, Y. (2004). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 45(37), 6941-6944. --INVALID-LINK--

  • Gomaa, A. M. (2019). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. --INVALID-LINK--

  • Gomaa, A. M. (2020). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchSquare. --INVALID-LINK--

  • Belkheira, I., Rachedi, K., & Guezgouz, K. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 101438. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem. --INVALID-LINK--

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. --INVALID-LINK--

  • Krasavin, M., & Dar'in, D. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. --INVALID-LINK--

  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35949-35957. --INVALID-LINK--

  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. --INVALID-LINK--

References

Technical Support Center: Optimization of Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common experimental hurdles. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules and kinase inhibitors, making its efficient synthesis a critical task.[1][2]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions to overcome challenges such as low yields, poor regioselectivity, and purification difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of pyrazolo[3,4-b]pyridines, particularly through the prevalent route of condensing 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.

Category 1: Low Reaction Yield

Question: My reaction yield for pyrazolo[3,4-b]pyridine synthesis is consistently low. What are the primary factors I should investigate?

Answer: Low yields are a frequent issue and can typically be traced back to one of several factors: suboptimal reaction conditions, purity of starting materials, or incomplete reaction. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 5-Aminopyrazole: Ensure the aminopyrazole is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

    • 1,3-Dicarbonyl Compound: These compounds can be prone to degradation or exist in equilibrium with their enol form. Verify the purity by NMR and ensure it has been stored correctly.

  • Reaction Conditions:

    • Solvent and Temperature: The most common condition involves refluxing in glacial acetic acid.[3] Acetic acid acts as both the solvent and a catalyst. If this fails, consider alternative systems. Some syntheses report success using methanol with catalytic HCl at room temperature or water at 90°C.[3] For thermally sensitive substrates, harsher conditions might lead to decomposition. A systematic temperature screen is advisable.

    • Catalyst Choice: While many reactions proceed with only acid catalysis, some systems benefit from a Lewis acid catalyst like ZrCl₄ or a copper(II) salt, which can facilitate the cyclization.[4][5] For example, Cu(II) acetylacetonate has been shown to effectively catalyze the synthesis in CHCl₃, achieving high yields.[4]

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If the reaction stalls (i.e., starting material is consumed but the product does not form proportionally), it could indicate the formation of a stable, non-cyclized intermediate or product degradation under the reaction conditions.

Question: I suspect my reaction is stalling. How can I identify and overcome the formation of stable intermediates?

Answer: The reaction between a 5-aminopyrazole and a 1,3-dicarbonyl proceeds through a condensation and cyclization sequence. It's possible for a stable, open-chain intermediate to form, which fails to cyclize efficiently.

  • Identification: This intermediate can often be detected by LC-MS as a species with a mass corresponding to the sum of the reactants minus a molecule of water. Control experiments, such as running the reaction at a lower temperature, may allow for the isolation and characterization of this intermediate.[1]

  • Overcoming the Barrier: The cyclization-dehydration step is often the rate-limiting step and typically requires sufficient heat or stronger acid catalysis. If your reaction stalls:

    • Increase Temperature: If using a lower temperature, gradually increase it to reflux to provide the activation energy needed for cyclization.

    • Add a Stronger Catalyst: If using a mild acid, consider adding a stronger protic acid (e.g., a drop of H₂SO₄) or a Lewis acid (e.g., ZrCl₄, Cu(OTf)₂).[4][5]

    • Consider Microwave Irradiation: Microwave synthesis can often drive reactions to completion in much shorter times by efficiently overcoming activation energy barriers.[3]

Category 2: Side Products & Regioselectivity

Question: My TLC/LC-MS shows multiple product spots. How can I control the regioselectivity of the reaction when using an unsymmetrical 1,3-dicarbonyl compound?

Answer: This is one of the most critical challenges in pyrazolo[3,4-b]pyridine synthesis. When an unsymmetrical 1,3-dicarbonyl is used, two regioisomers can be formed. The final distribution of these isomers is determined by the relative electrophilicity of the two carbonyl carbons.[3]

  • Understanding the Mechanism: The 5-aminopyrazole has two nucleophilic sites: the exocyclic amino group (-NH₂) and the C4 carbon of the pyrazole ring. The reaction can initiate with either nucleophile attacking one of the carbonyl groups. The regiochemical outcome depends on which carbonyl is attacked first and by which nucleophile.[3]

  • Controlling Regioselectivity:

    • Exploit Electronic Differences: If one carbonyl is significantly more electrophilic than the other (e.g., a ketone vs. a trifluoromethyl ketone), the reaction can be highly regioselective. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the CF₃ group is far more electrophilic. The reaction proceeds such that the CF₃ group is ultimately at the C4 position of the pyrazolopyridine ring.[3]

    • Use a Three-Component Reaction: An excellent strategy to circumvent regioselectivity issues is to generate the 1,3-dicarbonyl equivalent in situ. A three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketoester) often proceeds with high regioselectivity to yield a single product.[3][6]

    • Palladium-Mediated Heck Reaction: For more complex scaffolds, intramolecular Heck reactions of pre-formed imine derivatives can offer a powerful and regioselective route to the desired products.[7]

Question: Besides regioisomers, what other side products should I be aware of?

Answer: Aside from isomeric products, you may encounter the following:

  • Incomplete Dehydration Products: Dihydropyrazolopyridines can form and may be resistant to aromatization under mild conditions. Stronger oxidizing conditions or prolonged heating may be required.

  • Self-Condensation Products: The 1,3-dicarbonyl compound may self-condense, especially under basic conditions, although this is less common in the standard acidic media.

  • Degradation Products: The pyrazolopyridine core, while generally stable, can be susceptible to degradation under harsh conditions (e.g., very strong acid and high temperatures for extended periods).

Category 3: Purification

Question: My crude product is an intractable mixture, and purification by column chromatography is difficult. What are some alternative strategies?

Answer: Purification can indeed be challenging, especially if regioisomers have similar polarities.

  • Recrystallization: This should be your first approach. Screen various solvent systems (e.g., ethanol, ethyl acetate/hexanes, acetone, isopropanol) to find one that provides good differential solubility between your desired product and impurities.

  • Acid-Base Extraction: The pyrazolopyridine core is basic due to the pyridine nitrogen. You can often purify the product by dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate), washing with dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate or re-extract your purified product.

  • Derivative Formation: In difficult cases, you could derivatize the product (e.g., by N-alkylation or acylation), purify the derivative which may have different chromatographic properties, and then cleave the directing group. This is a more labor-intensive approach reserved for particularly challenging separations.

Visual Troubleshooting Guide & Workflow

The following diagram outlines a logical workflow for troubleshooting common synthesis problems.

G Troubleshooting Workflow for Pyrazolo[3,4-b]pyridine Synthesis start Start Reaction monitor Monitor by TLC/LC-MS start->monitor check_yield Reaction Complete? Check Yield & Purity monitor->check_yield success High Yield & Purity Proceed to Workup check_yield->success Yes low_yield Low Yield check_yield->low_yield No (Low Yield) impure Impure Product check_yield->impure No (Impure) check_purity 1. Check Starting Material Purity low_yield->check_purity Re-run optimize_cond 2. Optimize Conditions (Temp, Solvent, Catalyst) check_purity->optimize_cond Re-run check_interm 3. Check for Stable Intermediates optimize_cond->check_interm Re-run check_interm->monitor Re-run regio_issue Regioselectivity Issue? impure->regio_issue three_comp Switch to 3-Component Reaction regio_issue->three_comp Yes modify_dk Modify Diketone (Enhance e- difference) regio_issue->modify_dk Yes purify Purification Challenge (Recrystallize, Acid/Base Extraction) regio_issue->purify No

Caption: A decision tree for systematic troubleshooting of pyrazolo[3,4-b]pyridine synthesis.

Detailed Experimental Protocol
General Protocol for the Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridines

This protocol is a generalized procedure based on the most common synthetic route.[3]

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq)

  • 1,3-Diketone (e.g., Acetylacetone) (1.1 eq)

  • Glacial Acetic Acid (5-10 mL per mmol of aminopyrazole)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-amino-3-methyl-1-phenyl-1H-pyrazole and the 1,3-diketone.

  • Add glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux (typically around 118 °C).

  • Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexanes). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acetic acid. This will often cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Dry the solid under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary Table

The choice of solvent and catalyst can dramatically impact reaction outcomes. The following table summarizes conditions from various studies for synthesizing different pyrazolopyridine derivatives.

EntryReactantsCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-Aminopyrazole, 1,3-DiketonesNone (Acidic Solvent)Acetic AcidReflux4-12Varies[3]
25-Aminopyrazole, Cinnamaldehyde derivativeCu(II) acetylacetonate (0.1)CHCl₃rt1094[4]
35-Amino-1-phenylpyrazole, α,β-Unsaturated KetonesZrCl₄ (0.3)DMF/EtOH951613-28[5]
45-Aminopyrazole, Aldehyde, β-KetoesterL-prolineEthanolReflux6-8Good[8]
Mechanistic Diagram

The following diagram illustrates the key steps and the origin of regioisomers in the condensation of a 5-aminopyrazole with an unsymmetrical 1,3-diketone.

Caption: Reaction pathways leading to two possible regioisomers from an unsymmetrical diketone.

References

Common side products in the synthesis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine. This document is designed to offer practical, in-depth solutions to common challenges encountered during this multi-step synthesis, ensuring higher yields and purity of the final product.

Introduction to the Synthesis

The synthesis of this compound typically proceeds through a multi-step pathway. A common and efficient route involves the initial formation of a 3-halo-5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate, followed by a nucleophilic substitution with sodium methoxide to introduce the desired 3-methoxy group. This guide will focus on the potential side products that can arise during this critical methoxylation step, as well as impurities carried over from the synthesis of the precursor.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Q1: My final product shows a significant amount of a compound with a mass 2 units lower than the expected product. What is this impurity and how can I avoid it?

This impurity is likely the 3-hydroxy-5-bromo-1H-pyrazolo[3,4-b]pyridine. It is a common side product in the methoxylation reaction of 3-chloro-5-bromo-1H-pyrazolo[3,4-b]pyridine, arising from the hydrolysis of either the starting material or the product by residual water in the reaction mixture.

Causality and Prevention:

  • Presence of Water: The primary cause is the presence of water in the reaction solvent (methanol) or on the surface of the glassware. Sodium methoxide is a strong base and can react with any available water to form sodium hydroxide, which can then act as a nucleophile to produce the 3-hydroxy side product.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven prior to use. Use anhydrous methanol, which can be obtained by distillation over magnesium turnings or by using commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocol for Minimizing Hydrolysis:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Use freshly opened anhydrous methanol or methanol dried over 3Å molecular sieves.

  • Set up the reaction under a positive pressure of nitrogen or argon.

  • Add sodium methoxide to the anhydrous methanol slowly to control any exothermic reaction.

  • Add the 3-chloro-5-bromo-1H-pyrazolo[3,4-b]pyridine to the sodium methoxide solution at the desired reaction temperature.

Q2: After the methoxylation reaction, I still have a significant amount of the 3-chloro-5-bromo-1H-pyrazolo[3,4-b]pyridine starting material in my crude product. How can I improve the conversion?

Incomplete conversion is a common issue and can be attributed to several factors related to the reaction conditions.

Causality and Prevention:

  • Insufficient Reactant: The stoichiometry of sodium methoxide to the chloro-precursor is crucial. An insufficient amount of the nucleophile will lead to incomplete reaction.

  • Low Reaction Temperature or Short Reaction Time: Nucleophilic aromatic substitution reactions often require sufficient thermal energy and time to proceed to completion.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction medium, limiting its availability to react.

Mitigation Strategies:

  • Optimize Stoichiometry: Use a slight excess of sodium methoxide (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.

  • Increase Temperature and/or Time: Gradually increase the reaction temperature (e.g., refluxing methanol) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Co-solvent: If solubility is an issue, a co-solvent such as anhydrous THF or DMF can be added to improve the solubility of the starting material.

Q3: My NMR spectrum shows an unexpected singlet in the aromatic region, and the mass spectrum has a peak corresponding to the debrominated product. What is happening?

The presence of a debrominated product, 3-methoxy-1H-pyrazolo[3,4-b]pyridine, suggests a side reaction where the bromine atom at the 5-position is removed.

Causality and Prevention:

  • Reductive Debromination: This can occur under certain conditions, especially if catalytic hydrogenation is used in a previous step to synthesize the pyrazolo[3,4-b]pyridine core and residual catalyst is present. It can also be promoted by certain bases and solvents at elevated temperatures.

  • Mitigation Strategies:

    • Purification of Intermediates: Ensure that the 3-chloro-5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate is thoroughly purified to remove any residual catalysts from previous steps.

    • Control of Reaction Conditions: Avoid overly harsh reaction conditions (excessively high temperatures or prolonged reaction times) during the methoxylation step.

Data Presentation: Common Side Products and Their Characteristics

CompoundStructureMolecular Weight ( g/mol )Key Analytical Signatures
This compound 228.05¹H NMR: Methoxy singlet (~4.0 ppm). MS (ESI+): [M+H]⁺ at m/z 229/231.
3-Chloro-5-bromo-1H-pyrazolo[3,4-b]pyridine232.42MS (ESI+): [M+H]⁺ at m/z 233/235/237. Absence of methoxy signal in ¹H NMR.
3-Hydroxy-5-bromo-1H-pyrazolo[3,4-b]pyridine214.02MS (ESI+): [M+H]⁺ at m/z 215/217. Broad -OH signal in ¹H NMR.
3-Methoxy-1H-pyrazolo[3,4-b]pyridine149.15MS (ESI+): [M+H]⁺ at m/z 150. Absence of bromine isotope pattern in MS.

Experimental Workflow and Side Product Formation

The following diagram illustrates the synthetic pathway to this compound and the points at which common side products are formed.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_methoxylation Methoxylation Step cluster_side_products Side Products Precursors e.g., 2-amino-3-cyano-5-bromopyridine + Hydrazine Chloro_Intermediate 3-Chloro-5-bromo-1H- pyrazolo[3,4-b]pyridine Precursors->Chloro_Intermediate Cyclization & Chlorination Target_Product 5-Bromo-3-methoxy-1H- pyrazolo[3,4-b]pyridine Chloro_Intermediate->Target_Product NaOMe, MeOH Hydroxy_Side_Product 3-Hydroxy-5-bromo-1H- pyrazolo[3,4-b]pyridine Chloro_Intermediate->Hydroxy_Side_Product H₂O / NaOH Unreacted_SM Unreacted 3-Chloro Starting Material Chloro_Intermediate->Unreacted_SM Incomplete Reaction Debromo_Side_Product 3-Methoxy-1H- pyrazolo[3,4-b]pyridine Target_Product->Debromo_Side_Product Reductive Conditions

Caption: Synthetic pathway and formation of common side products.

Purification Strategies

Effective purification is critical to obtaining the desired product with high purity.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the target compound from the side products. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • The less polar debrominated side product and unreacted starting material will elute first.

    • The desired 3-methoxy product will elute next.

    • The more polar 3-hydroxy side product will have a stronger affinity for the silica gel and will elute last.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step to remove minor impurities and obtain a crystalline solid.

Purification techniques for 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to overcome common and complex purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and widely used techniques for purifying this class of compounds are silica gel column chromatography and recrystallization .[1] The choice between them depends on the impurity profile, the quantity of material, and the desired final purity.

  • Silica Gel Column Chromatography is excellent for separating the target compound from impurities with different polarities, such as unreacted starting materials or by-products from the synthesis. It is often the go-to method for initial purification of a crude reaction mixture.[2][3]

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a solid product that is already reasonably pure. It relies on the solubility differences between the target compound and impurities in a chosen solvent or solvent system at different temperatures.[4]

Q2: How do I decide whether to use column chromatography or recrystallization?

  • Scenario 1: Multiple Spots on TLC. If your TLC plate shows several distinct spots with different Rf values, column chromatography is the necessary first step. This indicates the presence of significant impurities that are structurally different from your product.

  • Scenario 2: One Major Spot with Tailing or Minor Spots Close By. If you see one dominant product spot but it has "streaking" or there are minor impurities very close to it, chromatography is still recommended to achieve high purity. The fused heterocyclic nature of pyrazolopyridines can sometimes lead to strong interactions with the silica gel, causing streaking.[2]

  • Scenario 3: One Dominant Spot, Appears Clean. If the crude product appears as a single, clean spot on TLC, you may proceed directly to recrystallization to remove trace impurities and obtain a highly crystalline, pure solid. Often, the product obtained after column chromatography is further polished using recrystallization.

Q3: What are the likely impurities I'll encounter during the synthesis and purification of this compound?

The impurities are directly related to the synthetic route. Common synthetic pathways for pyrazolo[3,4-b]pyridines involve the cyclization of substituted pyridines with hydrazine or its derivatives.[1][5] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as the precursor pyridine (e.g., a substituted 2-hydrazinopyridine or a formylpyridine).[1][6]

  • Isomeric By-products: Depending on the reaction conditions, formation of regioisomers is possible, which can be challenging to separate.[4]

  • Over-brominated or Iodinated Species: If the synthesis involves halogenation steps, di-brominated or other halogenated impurities might be present.[7][8]

  • Hydrolysis Products: The methoxy group could potentially be hydrolyzed to a hydroxyl group under acidic or basic conditions.

  • Residual Solvents: High boiling point solvents used in the reaction (like DMF or ethanol) may remain.[6][9]

Q4: What analytical techniques are essential for confirming the purity and identity of the final product?

To ensure the integrity of your compound, a combination of techniques is mandatory:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.[9][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. An HPLC analysis will provide a quantitative measure of purity (e.g., >99%).[11]

  • Thin Layer Chromatography (TLC): A quick and indispensable tool for monitoring reaction progress and guiding the purification process, such as selecting a solvent system for column chromatography.[6]

Part 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Troubleshooting Workflow: Initial Assessment

crude Crude Product tlc Analyze by TLC (e.g., 30% EtOAc/Hexane) crude->tlc decision TLC Result? tlc->decision multi_spots Multiple Spots or Streaking decision->multi_spots Impure single_spot One Major Spot decision->single_spot Looks Clean chromatography Perform Column Chromatography multi_spots->chromatography recrystallize Attempt Recrystallization single_spot->recrystallize pure_product Assess Purity (HPLC, NMR) chromatography->pure_product recrystallize->pure_product

Caption: Initial decision workflow for purification.

A. Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Compound won't move from the TLC baseline The eluent is not polar enough. Your compound is highly polar and is strongly adsorbed to the silica.Increase the polarity of the mobile phase. Add a more polar solvent like methanol (MeOH) or increase the percentage of ethyl acetate (EtOAc). For very polar compounds, a small amount of acetic acid or triethylamine can be added to the eluent to improve mobility, but be mindful of your compound's stability.
Compound runs at the solvent front (Rf ≈ 1) The eluent is too polar. The compound has a high affinity for the mobile phase and little interaction with the silica.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane, heptane).[2]
Streaking or Tailing on TLC/Column 1. The compound is acidic or basic. Pyrazolopyridines have basic nitrogen atoms that can interact strongly with the acidic silica gel.[12] 2. The sample is overloaded on the TLC plate or column. 3. The compound is not fully dissolving in the eluent.1. Add a modifier to your eluent. For basic compounds like this, adding 0.5-1% triethylamine (Et₃N) can neutralize the acidic sites on the silica, leading to sharper bands. 2. Use a more dilute sample for TLC analysis. For column chromatography, ensure you are not exceeding the loading capacity of your column (typically 1-5% of the silica weight).
Poor separation of product and impurity The chosen solvent system does not provide adequate resolution between the two compounds.Systematically screen different solvent systems. Try replacing ethyl acetate with acetone or dichloromethane (DCM). Sometimes a ternary system (e.g., Hexane/DCM/EtOAc) can provide the selectivity needed for difficult separations.
B. Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Compound "Oils Out" instead of crystallizing The solution is supersaturated at a temperature above the compound's melting point, or the boiling point of the solvent is too high.[4] This is common with compounds that have greasy moieties or are impure.1. Add more solvent: Add more of the "good" solvent to the hot solution to decrease the saturation point. 2. Cool slowly: Allow the flask to cool to room temperature very slowly, then transfer to a refrigerator. Rapid cooling promotes oiling.[4] 3. Change solvent system: Switch to a solvent with a lower boiling point.[4] 4. Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to induce nucleation.
No crystals form upon cooling 1. The solution is not saturated (too much solvent was used). 2. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Switch to a solvent in which the compound is less soluble, or use a mixed-solvent system. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) dropwise to the warm solution until it becomes cloudy, then allow it to cool slowly.[13]
Very low yield after recrystallization 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[4] 2. The crystals were filtered while the solution was still warm. 3. The compound is moderately soluble in the cold solvent.1. Use the absolute minimum amount of hot solvent required to dissolve the solid.[4] 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal recovery. 3. After filtering, cool the filtrate further to see if a second crop of crystals can be obtained. Wash the collected crystals with a minimal amount of ice-cold solvent.

Troubleshooting Workflow: Failed Recrystallization

start Dissolve Crude in Hot Solvent & Cool decision1 Result? start->decision1 oiling Compound Oils Out decision1->oiling Oil no_xtal No Crystals Form decision1->no_xtal Clear Solution success Crystals Form! decision1->success Crystals action_oil1 Re-heat, Add More Solvent oiling->action_oil1 action_noxtal1 Boil Off Some Solvent no_xtal->action_noxtal1 action_oil2 Cool Slowly action_oil1->action_oil2 action_oil3 Try Lower Boiling Point Solvent action_oil2->action_oil3 action_noxtal2 Add Anti-Solvent action_noxtal1->action_noxtal2 action_noxtal3 Scratch / Seed action_noxtal2->action_noxtal3

Caption: Troubleshooting guide for common recrystallization failures.

Part 3: Detailed Purification Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Flash Column Chromatography

This method is ideal for purifying the crude reaction mixture.

1. TLC Analysis and Solvent Selection:

  • Develop a TLC system to achieve an Rf value of 0.25 - 0.35 for the target compound. This provides optimal separation on a column.

  • Recommended Starting Systems:

    • Hexane / Ethyl Acetate (e.g., start with 7:3 v/v and adjust)[6][14]

    • Dichloromethane / Methanol (e.g., start with 98:2 v/v and adjust)[9]

  • Causality: An Rf of 0.25-0.35 ensures the compound spends enough time interacting with the stationary phase for effective separation from impurities, but not so long that it leads to excessive band broadening and long run times.

2. Column Packing:

  • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the silica bed is uniform and free of cracks.

  • Add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Carefully pipette this solution onto the sand layer.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3x the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Causality: Dry loading is superior as it ensures the entire sample starts as a very narrow, concentrated band, leading to significantly better resolution and sharper peaks during elution.

4. Elution and Fraction Collection:

  • Carefully add the prepared eluent to the column and begin elution.

  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization from a Mixed-Solvent System

This is an excellent polishing step after chromatography or for crude material that is already quite pure. A common and effective system for pyrazole derivatives is an alcohol/water mixture.[4][15][16]

1. Solvent Selection:

  • A good mixed-solvent pair consists of a "good" solvent, in which the compound is soluble when hot, and a "bad" or "anti-solvent," in which the compound is poorly soluble even when hot. The two solvents must be miscible.[13]

  • Recommended System: Ethanol ("good" solvent) and Water ("anti-solvent").

2. Procedure:

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol required to completely dissolve the solid at the boiling point.

  • While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add one or two drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

References

Technical Support Guide: Stability and Storage of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from its core structure and data from closely related pyrazolopyridine analogues to provide a robust framework for its use in experimental settings.

Section 1: Chemical Profile and Inferred Stability

This section addresses the fundamental chemical properties of this compound and how its structure influences stability.

Q1: What are the key structural features of this compound that influence its stability and reactivity?

The stability of any chemical compound is intrinsically linked to its structure. For this compound, three key regions dictate its reactivity and potential degradation pathways. Understanding these provides the causal basis for the storage and handling recommendations that follow.

  • The Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic system is aromatic and generally stable. However, like other nitrogen-containing heterocycles, it can be susceptible to oxidation and its pKa influences solubility and reactivity in protic solvents.[1] Its structural similarity to purines makes it a valuable scaffold in medicinal chemistry.[1][2]

  • The Bromo Group (C5-Br): The bromine atom at the 5-position is a potential site for reactivity. It can act as a leaving group in nucleophilic aromatic substitution reactions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This site is also a potential point for photodecomposition, a common characteristic of aryl halides.

  • The Methoxy Group (C3-OCH₃): The methoxy group is an ether linkage. While generally stable, it can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃), which is a critical consideration if the experimental workflow involves strong acids.

  • The Pyrazole N-H Group: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated by strong bases. This can alter the compound's solubility and reactivity profile.

cluster_molecule This compound cluster_features Structural Features & Potential Instabilities Structure Key Reactive Sites Core Pyrazolo[3,4-b]pyridine Core Generally stable but can be oxidized Structure->Core Core Structure Bromo Bromo Group (C5-Br) - Site for cross-coupling reactions - Potential for photodecomposition Structure->Bromo Halogen Site Methoxy Methoxy Group (C3-OCH₃) - Susceptible to strong acid cleavage Structure->Methoxy Ether Linkage NH Pyrazolo N-H - Weakly acidic - Can be deprotonated by strong bases Structure->NH Acidic Proton

Diagram of key structural features influencing stability.

Section 2: Recommended Storage and Handling Protocols

Proper storage and handling are paramount to ensuring the integrity of the compound throughout its experimental lifecycle. The following protocols are based on best practices derived from safety data sheets of structurally similar compounds.

Q2: What are the ideal long-term storage conditions for solid this compound?

To prevent degradation from atmospheric and environmental factors, the solid compound should be stored with the following precautions. These are based on common recommendations for complex heterocyclic compounds.[3][4][5][6]

Parameter Recommended Condition Rationale (The "Why")
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Reduces the kinetic rate of any potential decomposition reactions. For long-term storage (>6 months), -20°C is strongly preferred.
Atmosphere Store under an inert gas (Argon or Nitrogen).[5]Minimizes the risk of oxidation, particularly of the electron-rich heterocyclic core.
Light Store in an amber vial or protect from light.[5]Prevents potential photodecomposition, a known risk for aryl halides.
Container Tightly-sealed, airtight container.[4][6][7]Prevents the ingress of moisture, which could lead to hydrolysis or alter the physical state of the solid.
Q3: How should I prepare stock solutions, and how stable are they in solution?

The stability of the compound in solution is generally lower than in its solid state. The choice of solvent and storage conditions is critical.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Pre-Experiment Check: Allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, weigh the desired amount of this compound into a new, sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity dimethyl sulfoxide (DMSO) to the vial.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Storage:

    • Short-Term (1-2 weeks): Store the stock solution at -20°C.

    • Long-Term (>2 weeks): Aliquot the stock solution into single-use volumes in tightly-sealed tubes and store at -80°C. This is the most trustworthy method as it avoids repeated freeze-thaw cycles, which can accelerate degradation.

    • Best Practice: Whenever possible, prepare fresh solutions for critical experiments. Do not assume long-term stability without empirical validation (e.g., via LC-MS).

Q4: What are the immediate "do's and don'ts" when handling this compound in the lab?

Following good laboratory practice is essential for both safety and experimental success.

Don't (Common Mistake) Do (Best Practice) Rationale
Weigh the compound on an open bench.Always handle the solid in a chemical fume hood or a ventilated enclosure.[5][8]Prevents inhalation of fine particles, which may cause respiratory irritation.[5][6]
Use the same spatula for multiple compounds.Use a clean, dedicated spatula for this compound.Avoids cross-contamination, which can compromise experimental results.
Leave the container open to the air.Keep the container securely sealed when not in use.[6][8]Protects the compound from moisture and atmospheric oxygen.
Ignore personal protective equipment (PPE).Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[3][4][5]Prevents skin and eye contact. The compound is classified as a skin and eye irritant.[5][6]

Section 3: Troubleshooting Common Stability Issues

This section provides a logical framework for diagnosing experimental problems that may be linked to compound instability.

Q5: My experiment is yielding inconsistent or negative results. Could the compound have degraded?

Yes, compound degradation is a common cause of experimental failure. Before re-running the experiment, it is crucial to validate the integrity of your compound. Use the following workflow to troubleshoot.

Start Experimental Failure or Inconsistent Results CheckStorage Q1: Were storage conditions (solid & solution) correct? (Temp, Light, Inert Gas) Start->CheckStorage CheckPurity Q2: Has the purity of the solid or stock been verified recently? CheckStorage->CheckPurity Yes Action_Storage Action: Discard old material. Order new vial and store correctly. CheckStorage->Action_Storage No CheckHandling Q3: Was the solution prepared fresh and freeze-thaw cycles avoided? CheckPurity->CheckHandling Yes Action_Purity Action: Run analytical QC (LC-MS, NMR) on the sample. CheckPurity->Action_Purity No Action_Handling Action: Prepare a fresh solution from a reliable source. CheckHandling->Action_Handling No Conclusion Proceed with experiment using validated, properly handled compound. CheckHandling->Conclusion Yes Action_Storage->Start Re-evaluate Action_Purity->CheckHandling Action_Handling->Conclusion

Troubleshooting workflow for potential compound degradation.

Potential Degradation Pathways:

  • Oxidation: Exposure to air can oxidize the electron-rich ring system.

  • Hydrolysis: Reaction with water, especially if acidic or basic conditions are present.

  • Photodecomposition: Cleavage of the C-Br bond upon exposure to UV or high-intensity light.

  • Reaction with Incompatibles: Contact with strong oxidizing agents, strong acids, or strong bases can cause rapid decomposition.[9]

Q6: I've noticed the solid material has changed color (e.g., from white to yellow/brown). What does this signify?

Discoloration is a strong visual indicator of chemical degradation or the presence of impurities. Do not use the material if its appearance has changed from the manufacturer's description. The best course of action is to perform an analytical quality check (e.g., LC-MS) to assess the purity. If this is not possible, it is safer and more cost-effective to discard the suspect vial and use a new, validated lot to ensure the reliability of your experimental data.

Section 4: Safety and Disposal

Safe handling and disposal are non-negotiable aspects of laboratory work.

Q7: What are the primary safety hazards associated with this compound?

Based on the hazard classifications of highly similar pyrazolopyridine compounds, the following hazards should be assumed.[3][5][6][10]

Hazard Type GHS Hazard Statement Precaution
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.Avoid ingestion, skin contact, and inhalation of dust.[3][5] Handle only in a well-ventilated area, preferably a fume hood.[6][7]
Irritation H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Wear protective gloves, clothing, and eye/face protection.[5] Avoid breathing dust.[6]
Fire N/AIn case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[3] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen bromide.[3]
Q8: How should I dispose of waste containing this chemical?

Chemical waste disposal must be handled in accordance with institutional and local regulations.

  • General Guideline: Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

  • Do Not: Do not dispose of down the drain or in regular trash.[4][5]

  • Consult: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Technical Support Center: Overcoming Solubility Issues with Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern drug discovery, forming the core of numerous potent kinase inhibitors investigated for oncology and other therapeutic areas.[1] These nitrogen-containing heterocyclic compounds are of immense interest due to their structural similarity to adenine, allowing them to function as ATP-competitive inhibitors in the catalytic sites of many kinases.[2][3] However, a common and significant hurdle in the preclinical assessment of these compounds is their inherently low aqueous solubility.[4][5]

Poor solubility can severely compromise assay results, leading to underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[6] It is a critical issue that can stall promising drug candidates. This guide provides a comprehensive, question-driven approach to diagnosing, troubleshooting, and overcoming solubility challenges encountered with pyrazolo[3,4-b]pyridine derivatives in both biochemical and cell-based assays.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section is designed to help you quickly diagnose and solve common solubility problems. The questions are structured to follow a logical troubleshooting workflow, from initial observation to advanced formulation strategies.

Phase 1: Initial Diagnosis & First Steps
Q1: My compound solution looks cloudy after diluting my DMSO stock into aqueous assay buffer. What's happening and is it a problem?

A: You are likely observing compound precipitation, often called "crashing out."[7][8] This occurs when a compound that is soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower. The organic solvent gets diluted, and the aqueous environment can no longer keep the compound dissolved, causing it to form a fine precipitate or suspension.[7][8]

Yes, this is a major problem. The actual concentration of the compound in solution is unknown and far less than intended, leading to a dramatic underestimation of its biological activity.[6]

Q2: How can I confirm if my compound is precipitating? It's not always visible to the naked eye.

A: Visual inspection is unreliable.[6] Here are two common methods to assess solubility:

  • Turbidimetric Solubility Assay: This is a high-throughput method where a compound's DMSO stock is serially diluted into an aqueous buffer in a microplate. The point at which the solution becomes turbid (cloudy) is measured by light scattering (nephelometry) or absorbance, giving the kinetic solubility.[9][10] This value is highly relevant for most in vitro assays.

  • Shake-Flask Method: This is a lower-throughput but more accurate method to determine thermodynamic solubility.[9][11] Excess solid compound is added to the aqueous buffer, shaken for an extended period (e.g., 24-48 hours) to reach equilibrium, and then the supernatant is filtered or centrifuged.[9] The concentration of the dissolved compound is measured, typically by HPLC-UV.[12]

Understanding the difference is key:

  • Kinetic Solubility: The concentration at which a compound precipitates when added from a concentrated organic stock into an aqueous buffer. It's a measure of how quickly it falls out of a supersaturated solution.[11][13] This is most relevant for typical assay conditions.

  • Thermodynamic Solubility: The true equilibrium solubility of the compound's most stable solid form in a solvent.[11][13]

For most assay troubleshooting, determining the kinetic solubility is the most practical step.

Phase 2: Simple Mitigation Strategies
Q3: What is the maximum final DMSO concentration I should use in my assays?

A: This is a critical parameter to control. High concentrations of DMSO can be directly toxic to cells and may interfere with assay components or protein function.[14][15]

  • For Cell-Based Assays: Keep the final DMSO concentration below 0.5% , and ideally at or below 0.1% .[15][16][17] Many cell lines can tolerate up to 1% for short periods, but this can introduce artifacts.[16][18] Always run a "vehicle control" with the same final DMSO concentration to assess its effect on your system.[15]

  • For Biochemical Assays: While there are no cells to kill, DMSO can still affect protein stability and enzyme kinetics.[14] It is still best practice to keep the concentration below 1% unless otherwise validated.

Q4: My compound is still precipitating even with 0.5% DMSO. What's my next move?

A: Before moving to more complex solutions, try these simple procedural adjustments:

  • Lower the Final Compound Concentration: The most straightforward solution is to test your compound at concentrations below its determined kinetic solubility limit.[7][19]

  • Use Serial Dilutions: Never perform a single, large dilution step (e.g., 1:1000). Instead, perform a serial dilution. A good practice is to first make an intermediate dilution of your DMSO stock in your assay medium, then perform subsequent dilutions from there.[7][20] This avoids creating localized high concentrations that trigger immediate precipitation.

  • Increase Mixing Energy: When diluting, add the compound stock to the buffer while vortexing or mixing vigorously.[15][19] For stubborn compounds, brief sonication of the final solution can sometimes help redissolve small amounts of precipitate, but this may only create a temporary supersaturated state.[6][15]

  • Pre-warm the Assay Buffer: Solubility often increases with temperature. Using assay buffer pre-warmed to 37°C can help, especially for cell-based assays.[7][15]

Phase 3: Formulation & Buffer Modification
Q5: Can I adjust the pH of my buffer to improve solubility?

A: Absolutely. Pyrazolo[3,4-b]pyridines are nitrogen-containing heterocycles, which means they are often weak bases.[21][22] Their solubility can be highly dependent on pH.

  • Mechanism: In an acidic environment (lower pH), the nitrogen atoms on the heterocyclic ring can become protonated, forming a salt. This charged species is typically much more soluble in aqueous media than the neutral form.

  • How to Implement: Try lowering the pH of your assay buffer in small increments (e.g., from 7.4 to 7.0, 6.5). You must, however, verify that the pH change does not affect your target protein's activity or your cells' viability. Prepare the stock solution in a biologically compatible acid like HCl before diluting it into the assay buffer.[19]

Q6: I've heard about co-solvents and excipients. What are they and which ones should I try?

A: When DMSO alone is insufficient, other pharmaceutically acceptable excipients can be used to create a more solubilizing formulation.[17][23]

Excipient TypeExamplesMechanism of ActionTypical Final Conc.Best For
Co-solvents PEG-400, Propylene Glycol, EthanolWater-miscible organic solvents that reduce the overall polarity of the solvent system.[24]1-5%Biochemical & Cell-based
Surfactants Tween-20, Triton X-100Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous phase.[24]0.01-0.1%Biochemical Assays (Caution: can disrupt cell membranes)
Cyclodextrins HP-β-CD, SBE-β-CDToroid-shaped oligosaccharides with a hydrophobic interior and hydrophilic exterior that form inclusion complexes with the drug.[8][25][26]1-10 mMBiochemical & Cell-based

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the first choice among these advanced solubilizers. It has high water solubility, low toxicity, and is widely used to enhance the solubility of hydrophobic drugs by forming non-covalent "host-guest" complexes.[8][24][27]

Part 2: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a rapid way to estimate the solubility limit of your compound under assay-relevant conditions.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Clear, flat-bottom 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).[8]

  • Prepare Assay Plate: Add 198 µL of your aqueous assay buffer to the wells of a new 96-well plate.

  • Transfer and Mix: Quickly transfer 2 µL of the compound from each well of the DMSO plate to the corresponding well of the assay plate (this creates a 1:100 dilution and a final DMSO concentration of 1%). Mix immediately by shaking for 1-2 minutes.

  • Incubate: Let the plate sit at room temperature for 1-2 hours to allow any precipitate to form and equilibrate.

  • Read Plate: Measure the absorbance (or "optical density") of each well at a wavelength between 600-650 nm. An increase in absorbance indicates light scattering from precipitated compound.

  • Analyze Data: The concentration at which a significant increase in absorbance is observed above the baseline (buffer + 1% DMSO) is the kinetic solubility limit.[8]

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of your compound complexed with HP-β-CD.

Materials:

  • Pyrazolo[3,4-b]pyridine compound (solid)

  • HP-β-CD powder

  • Aqueous buffer (e.g., PBS or water)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v). Warm the solution gently (to ~40-50°C) to aid dissolution. Let it cool to room temperature.

  • Add Compound: Weigh out your compound and add it to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vigorously stir or vortex the mixture. The solution may appear cloudy at first. Continue to stir at room temperature for at least 1-2 hours, or overnight if possible, to allow for the formation of the inclusion complex.[19] Sonication can be used to accelerate the process.

  • Clarification (Optional): If some compound remains undissolved, centrifuge the solution at high speed and use the clear supernatant. The concentration of the compound in the supernatant should be confirmed analytically (e.g., by UV-Vis spectrophotometry against a standard curve).

  • Use in Assay: This aqueous, complexed stock solution can now be used for dilutions in your assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD to account for any effects of the cyclodextrin itself.[19]

Part 3: Visual Guides & Diagrams

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving solubility issues.

Solubility_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Simple Fixes cluster_2 Phase 3: Formulation cluster_3 Outcome Start Precipitation or Inconsistent Data Observed CheckStock Q1: Inspect DMSO Stock Is it clear? Start->CheckStock MeasureSol Q2: Measure Kinetic Solubility (e.g., Turbidimetry) CheckStock->MeasureSol CheckConc Q3: Review Concentrations Is Cpd Conc > Solubility? Is DMSO Conc > 0.5%? MeasureSol->CheckConc OptimizeDil Q4: Optimize Dilution Protocol (Serial Dilution, Warming, Mixing) CheckConc->OptimizeDil Yes Success Assay Successful CheckConc->Success No AdjustpH Q5: Adjust Buffer pH (for ionizable compounds) OptimizeDil->AdjustpH AddExcipient Q6: Use Solubilizing Excipients (Co-solvents, HP-β-CD) AdjustpH->AddExcipient AddExcipient->Success

Caption: A decision-making workflow for troubleshooting compound solubility.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.

Cyclodextrin_Mechanism cluster_0 Mechanism of Action Pyrazolo Pyrazolo[3,4-b]pyridine (Hydrophobic) Complex Soluble Inclusion Complex Pyrazolo->Complex + CD Cyclodextrin (HP-β-CD) CD->Complex CD_Label Hydrophilic Exterior Hydrophobic Interior Water Aqueous Environment (Assay Buffer) Complex->Water Disperses in

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

References

Technical Support Center: Refining Protocols for Cell Cycle Analysis with Pyrazolo[3,4-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrazolo[3,4-b]pyridine inhibitors in cell cycle analysis. This guide is designed to provide in-depth, field-proven insights to help you design robust experiments, troubleshoot common issues, and accurately interpret your data. As Senior Application Scientists, we understand that introducing a potent kinase inhibitor into a biological system requires careful refinement of standard protocols. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the core principles of pyrazolo[3,4-b]pyridine inhibitors and their application in cell cycle research.

Q1: What are pyrazolo[3,4-b]pyridine inhibitors and what is their primary mechanism of action in cell cycle studies?

Pyrazolo[3,4-b]pyridines are a class of heterocyclic small molecules recognized for their potent activity as kinase inhibitors.[1][2][3] In the context of cell cycle analysis, they are most frequently designed to target Cyclin-Dependent Kinases (CDKs) .[1][4][5][6] CDKs are a family of protein kinases that act as the master regulators of the cell cycle, forming complexes with cyclin proteins to drive cells through different phases.[7] By binding to the ATP-pocket of specific CDKs, such as CDK1, CDK2, or CDK9, pyrazolo[3,4-b]pyridine inhibitors block their kinase activity, thereby preventing the phosphorylation of key substrates required for cell cycle progression.[4][5][8] This inhibition leads to an arrest at specific cell cycle checkpoints.[4]

Q2: How do these inhibitors specifically induce cell cycle arrest?

The specific phase of arrest depends on the CDK target of the inhibitor. For instance:

  • CDK2 inhibitors typically cause cells to arrest at the G1/S transition, preventing entry into the DNA synthesis (S) phase.[2][4][5][6]

  • CDK1 inhibitors can induce a G2/M arrest, blocking entry into mitosis.[1][4]

This targeted arrest makes these compounds powerful tools for studying cell cycle regulation and for potential therapeutic applications in diseases of uncontrolled proliferation, like cancer.[2][9]

cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase G1 Cell Growth CDK2 CDK2/Cyclin E Complex G1->CDK2 Activates Checkpoint_G1S G1/S Checkpoint S DNA Synthesis Checkpoint_G1S->S Proceed G2 Growth & Mitosis Prep S->G2 Inhibitor Pyrazolo[3,4-b]pyridine (CDK2 Inhibitor) Inhibitor->CDK2 Blocks CDK2->Checkpoint_G1S Promotes Progression

Caption: Mechanism of G1/S arrest by a pyrazolo[3,4-b]pyridine CDK2 inhibitor.

Q3: What are the standard methods for analyzing the cell cycle, and how are they affected by these inhibitors?

The most common method for cell cycle analysis is flow cytometry , which measures the DNA content of individual cells.[10] Two primary staining techniques are used:

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that binds stoichiometrically to DNA.[11] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), and cells in S phase have an intermediate amount. This allows for the generation of a DNA content histogram that quantifies the percentage of cells in each phase.[10][11]

  • Bromodeoxyuridine (BrdU) Incorporation: BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase.[12][13] By using a fluorescently labeled antibody against BrdU combined with a total DNA stain like PI, one can perform a bivariate analysis to more precisely distinguish S-phase cells from those in G0/G1 and G2/M.[12][14]

When using inhibitors, these protocols must be optimized because the compound itself alters the cell cycle distribution you are trying to measure. Standard protocols may need adjustments in inhibitor concentration, incubation time, and cell handling to yield accurate results.

Section 2: Experimental Design & Optimization

A successful experiment begins with careful planning. This section provides guidance on optimizing key parameters for your studies.

Q4: How do I determine the optimal concentration for my pyrazolo[3,4-b]pyridine inhibitor?

Finding the right concentration is critical. Too low, and you won't see an effect; too high, and you may induce off-target effects or cytotoxicity, which can confound your cell cycle data with a large sub-G1 peak (indicative of apoptotic cells).[11]

Recommended Approach: Dose-Response Experiment

  • Select a Broad Concentration Range: Start with a logarithmic dilution series, for example, from 1 nM to 100 µM, to capture the full dose-response curve.[15]

  • Include Controls: Always include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, as the highest inhibitor dose) to distinguish the inhibitor's effect from solvent toxicity.[15] Ensure the final DMSO concentration is low (typically ≤ 0.5%).[15]

  • Choose an Endpoint: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the inhibitor's IC50 (the concentration that inhibits 50% of cell growth).[15] For cell cycle analysis, you will typically want to work at a concentration at or below the IC50 that induces arrest without causing widespread cell death.

  • Confirm Target Expression: Ensure your chosen cell line expresses the CDK target of your inhibitor using methods like Western blotting.[15]

ParameterRecommendationRationale
Starting Range 1 nM - 100 µM (Logarithmic Scale)To identify the effective concentration window and determine the IC50.[15]
Vehicle Control DMSO (or other solvent) at ≤ 0.5%To control for solvent-induced toxicity and ensure observed effects are due to the inhibitor.[15]
Positive Control A known cell cycle inhibitor (e.g., Nocodazole)To validate that the experimental system and analysis are working correctly.
Working Conc. A concentration that induces arrest with >90% viabilityTo separate the cytostatic (growth-arresting) effect from the cytotoxic (cell-killing) effect.

Q5: What is the optimal incubation time for the inhibitor?

The ideal incubation time depends on the cell line's doubling time and the inhibitor's mechanism.[16] An overly short incubation may not be sufficient to see an effect, while a very long one can lead to secondary effects, cellular adaptation, or cytotoxicity.[16]

Recommended Approach: Time-Course Experiment

  • Select a Time Range: For a cell line with a ~24-hour doubling time, typical starting points are 12, 24, 48, and 72 hours.[15] For faster-acting mechanisms, shorter time points (e.g., 2, 4, 8 hours) may be necessary.[16]

  • Use the Optimal Concentration: Perform this experiment using the optimal, non-toxic concentration determined from your dose-response study.

  • Analyze at Each Time Point: Harvest cells at each time point and perform cell cycle analysis. The optimal time is typically the earliest point at which a robust and stable cell cycle arrest is observed.

Q6: Should I synchronize my cells before adding the inhibitor?

Cell synchronization, the process of bringing cultured cells to the same cell cycle phase, can be a powerful tool.[17][18] It provides a homogenous starting population, making the effects of the inhibitor on cell cycle progression clearer.

  • When to Synchronize: It is highly recommended when you want to study the inhibitor's effect on progression out of a specific phase. For example, you can synchronize cells at the G1/S border and then add the inhibitor upon release to see if it prevents entry into S phase.

  • Common Synchronization Methods:

    • Serum Starvation: Placing cells in low-serum or serum-free media arrests many cell types in G0/G1.[19]

    • Double Thymidine Block: This chemical method reversibly arrests cells at the G1/S boundary by inhibiting DNA synthesis.[18][19][20]

Caution: Chemical synchronization agents can have their own physiological effects, so proper controls (synchronized cells released into inhibitor-free media) are essential.[21]

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for the most common cell cycle analysis workflows.

cluster_setup Experiment Setup cluster_pi PI Staining Protocol cluster_brdu BrdU Protocol A Seed Cells in Multi-well Plate B Allow Cells to Adhere (Logarithmic Growth Phase) A->B C Treat with Inhibitor & Controls (Vehicle) B->C D Harvest & Wash Cells (e.g., Trypsinization) C->D H Pulse-label with BrdU C->H E Fix in Cold 70% Ethanol (Dropwise while vortexing) D->E F Stain with PI & RNase A E->F G Analyze by Flow Cytometry F->G I Harvest & Fix Cells H->I J Denature DNA (HCl) I->J K Stain with Anti-BrdU Ab J->K L Stain with PI K->L L->G

Caption: General experimental workflow for cell cycle analysis with inhibitors.

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[11]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Preparation & Treatment: Seed cells at a density that prevents confluency by the end of the experiment. After allowing them to adhere, treat with your pyrazolo[3,4-b]pyridine inhibitor and vehicle control for the optimized time.

  • Harvesting: For adherent cells, gently trypsinize, collect, and neutralize the trypsin. For suspension cells, collect directly. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again.[22]

  • Fixation: This is a critical step to prevent clumping. Resuspend the cell pellet in ~0.5 mL of residual PBS. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.[22] This ensures all cells are fixed properly and minimizes aggregation.

  • Storage: Incubate cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[22][23][24]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase Staining Buffer.[24] The inclusion of RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[11]

  • Incubation: Incubate at room temperature for 30 minutes in the dark.[24]

  • Analysis: Analyze on a flow cytometer. Collect fluorescence data in the appropriate channel (e.g., PE-Texas Red, PerCP-Cy5.5). Use a linear scale for DNA content analysis.[14][25]

Protocol 2: Bivariate Analysis with BrdU & PI

This method provides a more detailed snapshot of the cell cycle by directly measuring DNA synthesis.[12][14]

Materials:

  • BrdU Labeling Reagent (typically 10 µM final concentration)

  • Materials from Protocol 1

  • 2M Hydrochloric Acid (HCl)

  • Neutralizing Buffer (e.g., 0.1 M Sodium Borate, pH 8.5)

  • Permeabilization/Wash Buffer (e.g., PBS with 0.5% Tween-20 and 1% BSA)

  • Fluorescently-conjugated Anti-BrdU Antibody

Procedure:

  • BrdU Labeling: Prior to harvesting, add BrdU to the cell culture medium to a final concentration of 10 µM. Incubate for at least 30-60 minutes at 37°C.[14][26] This "pulse" labels the cells currently in S phase.

  • Harvesting & Fixation: Follow steps 1-5 from the PI Staining Protocol.

  • DNA Denaturation: Centrifuge the fixed cells and resuspend the pellet in 2M HCl.[26] Incubate for 20-30 minutes at room temperature. This step is crucial as it unwinds the DNA, exposing the incorporated BrdU to the antibody.

  • Neutralization: Add 3 mL of Neutralizing Buffer to stop the acid denaturation. Centrifuge and discard the supernatant.

  • Immunostaining: Wash the cells with Permeabilization/Wash Buffer. Resuspend the pellet in 100 µL of buffer containing the diluted anti-BrdU antibody. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Permeabilization/Wash Buffer to remove unbound antibody.

  • PI Staining & Analysis: Resuspend the final cell pellet in PI/RNase Staining Buffer and analyze by flow cytometry as described in Protocol 1. You will now collect data from two fluorescence channels (one for the anti-BrdU antibody, e.g., FITC, and one for PI).

Section 4: Troubleshooting Guide

Even with optimized protocols, issues can arise. This guide addresses common problems and their solutions.

Problem Problem: High CV in G0/G1 Peak Cause1 Possible Cause: High Flow Rate Problem->Cause1 Cause2 Possible Cause: Cell Clumps Problem->Cause2 Cause3 Possible Cause: Insufficient Staining Problem->Cause3 Solution1 Solution: Use lowest flow rate setting Cause1->Solution1 Solution2 Solution: Filter cells through 70µm mesh before analysis Cause2->Solution2 Solution3 Solution: Optimize PI/RNase concentration and incubation time Cause3->Solution3

Caption: Troubleshooting decision tree for a common flow cytometry issue.

IssuePossible Cause(s)Recommended Solution(s)
High CV (>7%) in G0/G1 Peak 1. Flow rate is too high. 2. Cell clumps or aggregates. 3. Insufficient PI/RNase staining.1. Always run samples at the lowest flow rate setting on the cytometer to increase resolution.[27][28] 2. Gently resuspend pellets. Filter cells through a 40-70 µm nylon mesh just before analysis.[27][29] Use pulse-processing gates (e.g., FSC-A vs FSC-H) to exclude doublets during analysis.[26] 3. Ensure the PI/RNase solution is fresh and incubate for at least 30 minutes.
No Distinct G2/M Peak 1. Cells are not actively proliferating (e.g., contact inhibition, nutrient depletion). 2. The inhibitor is effectively arresting all cells in G0/G1.1. Ensure cells are seeded at a low density and are in the logarithmic growth phase before treatment.[30] 2. This may be the expected result. Confirm by comparing to your untreated control. Consider analyzing an earlier time point to see the transition.
Large Sub-G1 Peak 1. Inhibitor concentration is cytotoxic. 2. Incubation time is too long. 3. Harsh cell handling during harvesting.1. Lower the inhibitor concentration. Perform a viability assay (e.g., Annexin V/PI) in parallel to quantify apoptosis vs. necrosis. 2. Reduce the incubation time. 3. Handle cells gently; do not vortex excessively or centrifuge at high speeds.[27]
Cell Clumping After Fixation 1. Ethanol was added too quickly. 2. Centrifugation speed was too high, creating a tight pellet.1. Always add cold 70% ethanol drop-by-drop to a vortexing cell suspension.[22] 2. Use lower centrifugation speeds (200-300 x g).
Weak or No BrdU Signal 1. Inefficient BrdU incorporation. 2. Incomplete DNA denaturation. 3. Insufficient antibody staining.1. Optimize BrdU concentration and incubation time for your cell line. 2. Ensure the HCl is at the correct concentration (2M) and the incubation time is sufficient (20-30 min).[26] 3. Titrate your anti-BrdU antibody to find the optimal concentration.

References

Technical Support Center: Catalyst Selection for Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This vital heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection, troubleshoot common synthetic challenges, and optimize reaction outcomes.

General FAQs on Catalyst Selection

Q1: What are the primary synthetic routes for pyrazolo[3,4-b]pyridines, and how does the route influence catalyst choice?

A: The choice of synthetic strategy is the most critical factor dictating which catalyst class will be effective. The most prevalent methods include:

  • Cyclocondensation Reactions: This is a classical and widely used method involving the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound (or its equivalent, like α,β-unsaturated ketones).[2] The catalyst's role is typically to facilitate the initial condensation and subsequent cyclization/dehydration/oxidation steps.

    • Catalyst Choice: Brønsted acids (p-TsOH, AcOH, HCl), Lewis acids (ZnCl₂, ZrCl₄, CuCl₂), or bases (NaOH, piperidine) are commonly employed.[2] The choice often depends on the specific reactivity of the substrates.

  • Multicomponent Reactions (MCRs): These highly efficient, one-pot reactions combine three or more starting materials (e.g., an aminopyrazole, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate) to rapidly build molecular complexity.[1][4][5]

    • Catalyst Choice: Lewis acids (InCl₃), organocatalysts (L-proline), and increasingly, heterogeneous or nanoparticle catalysts (e.g., magnetic nanoparticles) are used to drive these reactions.[6][7][8][9]

  • Modern Catalytic Approaches: Newer methods are emerging, such as the activation of C≡C triple bonds in alkynyl aldehydes, which react with aminopyrazoles in a cascade cyclization.[10]

    • Catalyst Choice: Transition metals like silver (Ag) are effective for alkyne activation.[10] N-heterocyclic carbenes (NHCs) are also used for asymmetric annulation reactions to create chiral pyrazolopyridones.[11][12]

Q2: I am starting a new synthesis. How do I choose between an acid, base, or metal catalyst?

A: Your choice depends on the mechanism of the key bond-forming steps. The following decision-making workflow can guide your initial selection.

G cluster_input Reaction Type cluster_pathways Catalyst Selection Pathways cluster_outcome Rationale start Identify Your Reaction Type condensation Cyclocondensation (e.g., Aminopyrazole + 1,3-Dicarbonyl) start->condensation Classical mcr Multicomponent Reaction (e.g., A + B + C) start->mcr One-Pot other Specialized Reaction (e.g., Alkyne Annulation) start->other Modern acid_base Use Brønsted Acid (p-TsOH) or Base (NaOH, Piperidine) condensation->acid_base lewis Use Lewis Acid (ZnCl₂, InCl₃) or Nanoparticle Catalyst mcr->lewis transition_metal Use Transition Metal (Ag, Pd) or Organocatalyst (NHC) other->transition_metal rationale_acid Rationale: Protonates carbonyl, facilitates nucleophilic attack and dehydration. acid_base->rationale_acid rationale_lewis Rationale: Coordinates to carbonyls, activates substrates for Knoevenagel/Michael steps. lewis->rationale_lewis rationale_tm Rationale: Activates specific functional groups (e.g., alkynes) or enables asymmetric pathways. transition_metal->rationale_tm

Fig. 1: Decision workflow for initial catalyst selection.

Troubleshooting Guide: Common Synthetic Issues

Problem Area 1: Low or No Product Yield
Q3: My cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is giving a low yield. What should I try first?

A: Low yields in these reactions often stem from incomplete reaction, decomposition, or unfavorable equilibria. Here are some troubleshooting steps:

  • Re-evaluate Your Catalyst: The classic approach uses glacial acetic acid as both solvent and catalyst.[2] If this fails, consider switching.

    • Forcing Conditions: Try a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) with Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[2]

    • Lewis Acid Catalysis: Some substrates, particularly those involving α,β-unsaturated ketones, benefit from Lewis acids like ZrCl₄ or ZnCl₂.[2][13] These can activate the carbonyl group more effectively than Brønsted acids.

  • Check Solvent and Temperature:

    • Higher boiling point solvents like butanol or glycol can increase the reaction rate.[2]

    • Microwave irradiation is a proven method to dramatically reduce reaction times and improve yields, often in greener solvents like water or ethanol.[4][5]

  • Confirm Starting Material Purity: 5-aminopyrazoles can be unstable. Ensure they are pure before starting the reaction.

Q4: My one-pot, multicomponent reaction (MCR) is sluggish and gives a complex mixture. How can I improve the yield and purity?

A: MCRs are sensitive to reaction conditions, and catalyst choice is paramount for orchestrating the complex sequence of condensations and additions.

  • Optimize the Catalyst: Simple acid or base catalysts may not be sufficient.

    • Lewis Acids: Indium(III) chloride (InCl₃) is an effective catalyst for MCRs leading to pyrazolo[3,4-b]quinolines.[8]

    • Heterogeneous Catalysts: To simplify purification and improve efficiency, consider a solid-supported or nanoparticle catalyst. Magnetically recoverable catalysts, such as sulfonic acid-functionalized cobalt ferrite (CoFe₂O₄@SiO₂–SO₃H), offer excellent yields and can be easily removed with a magnet for reuse.[6]

    • Green Catalysts: Amorphous carbon-supported sulfonic acid (AC-SO₃H) has been shown to be a non-toxic, stable, and effective catalyst for some pyrazolopyridine syntheses, particularly from pyranopyrazole precursors.[14]

  • Solvent Effects: The solvent can dramatically influence MCR outcomes. While ethanol is common, solvent-free conditions or aqueous media under microwave irradiation have provided excellent results, aligning with green chemistry principles.[4][5][15]

Problem Area 2: Poor Regioselectivity
Q5: I'm reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of two regioisomers. How can I control the outcome?

A: This is a classic challenge. The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is attacked first by the exocyclic amino group of the pyrazole.

  • Mechanism Insight: The reaction proceeds via initial condensation to form an enamine intermediate, followed by cyclization. The relative electrophilicity of the two carbonyl carbons dictates the major isomer.[2]

  • Controlling Factors:

    • Steric Hindrance: A bulkier substituent near one carbonyl will sterically hinder the initial attack, favoring reaction at the less hindered carbonyl.

    • Electronic Effects: A carbonyl adjacent to an electron-withdrawing group will be more electrophilic and more likely to react first.

    • Catalyst Influence: While the substrate's intrinsic properties are the primary driver, the catalyst can play a role. A bulky Lewis acid might preferentially coordinate to the less sterically hindered carbonyl, enhancing selectivity. However, reports specifically detailing catalyst-controlled regioselectivity in this context are sparse, and substrate control is the more common strategy.[2]

  • Practical Advice: If you obtain an inseparable mixture, the most effective solution is often to redesign the synthesis using a symmetrical 1,3-dicarbonyl equivalent or to use a different synthetic route that avoids this ambiguity, such as the Gould-Jacobs reaction.[2]

Problem Area 3: Catalyst Performance and Handling
Q6: I am using a novel nanoparticle catalyst, but its activity seems low and inconsistent. What could be the issue?

A: Nanoparticle catalysts offer high surface area and reactivity but can be sensitive to preparation and reaction conditions.

  • Proper Synthesis and Characterization: Ensure the catalyst was prepared exactly as described in the literature. Techniques like FT-IR, XRD, and TEM are crucial to confirm its structure, crystallinity, and morphology.[15][16]

  • Solvent and Temperature: The optimal conditions for a nanocatalyst may differ significantly from traditional homogeneous catalysts. Perform a thorough optimization of solvent, temperature, and catalyst loading. For instance, some magnetic nanoparticle catalysts work best under solvent-free conditions at elevated temperatures (e.g., 100-110 °C).[6][15]

  • Reusability and Leaching: A key advantage of heterogeneous catalysts is reusability. After the reaction, the catalyst should be recovered (e.g., by magnet), washed thoroughly with a solvent like ethanol, and dried before reuse. A gradual decrease in yield over several cycles may indicate catalyst poisoning or leaching of the active species into the solution.[15]

Data Summary & Protocols

Table 1: Comparison of Catalysts for Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
CatalystStarting MaterialsSolventConditionsTimeYield (%)Reference
TEA (Triethylamine) 1,3-Dimethyl-pyrazol-amine, Ethyl cyanoacetate, Benzaldehyde, Ammonium acetateWaterMW, 40 °C20 min94%[4][5]
p-TsOH 1,3-Dimethyl-pyrazol-amine, Ethyl cyanoacetate, Benzaldehyde, Ammonium acetateWaterMW, 40 °C30 min78%[4]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl) indole, 4-Cl-BenzaldehydeSolvent-free100 °C10 min98%[15]
AC-SO₃H Dihydropyranopyrazole, AnilineEthanolRoom Temp.3 h80%[14]
ZrCl₄ 5-Amino-1-phenylpyrazole, (E)-4-arylbut-3-en-2-oneEtOH/DMFReflux12 h~40-50%[13]
Experimental Protocol: Microwave-Assisted Multicomponent Synthesis[4]

This protocol details a green, efficient synthesis of ethyl 6-amino-1,3-dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Materials:

  • 1,3-Dimethyl-pyrazol-amine (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium acetate (1 mmol)

  • Triethylamine (TEA, 0.5 mmol)

  • Water (4 mL)

Procedure:

  • Combine 1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, the substituted benzaldehyde, ammonium acetate, and TEA in a microwave-safe reaction vessel.

  • Add 4 mL of water to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 40 °C for 20 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The solid product will precipitate from the aqueous solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Mechanism Diagram: Acid-Catalyzed Cyclocondensation

The following diagram illustrates the plausible mechanism for the acid-catalyzed formation of the pyrazolo[3,4-b]pyridine core from a 5-aminopyrazole and a 1,3-dicarbonyl compound.

G cluster_reactants Reactants cluster_steps Catalytic Cycle cluster_product Product R1 5-Aminopyrazole S2 Nucleophilic Attack by Pyrazole NH₂ R1->S2 R2 1,3-Dicarbonyl S1 Protonation of Carbonyl (Acid Catalyst H⁺) R2->S1 S1->S2 Activated Carbonyl S3 Dehydration (-H₂O) forms Enamine Intermediate S2->S3 S4 Intramolecular Cyclization S3->S4 S5 Final Dehydration/Oxidation S4->S5 P Pyrazolo[3,4-b]pyridine S5->P

Fig. 2: Mechanism of acid-catalyzed cyclocondensation.

References

Technical Support Center: Scale-up Synthesis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot or commercial-scale production of this important heterocyclic intermediate.

Introduction: The Synthetic Landscape

This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Its synthesis typically involves the construction of the pyrazolo[3,4-b]pyridine core, followed by functionalization. A common and logical synthetic route, particularly for scale-up, proceeds through the precursor 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one, which is then O-methylated to yield the desired product.

This guide will focus on the challenges and troubleshooting associated with this synthetic strategy, with a particular emphasis on the critical O-methylation step and the general considerations for scaling up heterocyclic compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

Section 1: Synthesis of the Precursor - 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

A plausible and efficient route to the pyrazolo[3,4-b]pyridine core involves the condensation of a substituted aminopyrazole with a suitable three-carbon synthon.[3][4]

Question 1: My yield of 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is low. What are the likely causes?

Answer:

Low yields in the formation of the pyrazolopyridinone core can often be traced back to several factors:

  • Purity of Starting Materials: Ensure that your 5-amino-3-bromopyrazole and the three-carbon synthon (e.g., a B-ketoester like ethyl acetoacetate) are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.[5]

  • Reaction Conditions: The cyclization is often acid or base-catalyzed. The choice of catalyst and solvent system is crucial.

    • Acid Catalysis: Acetic acid is commonly used.[3] If yields are low, consider screening other acids like p-toluenesulfonic acid.

    • Solvent: High-boiling point solvents like acetic acid or DMF are often used to drive the reaction to completion. Ensure your reaction temperature is optimal and that the reaction is allowed to proceed for a sufficient duration.

  • Incomplete Reaction: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a gentle increase in temperature or an extension of the reaction time may be necessary.

  • Work-up and Isolation: The product may have some solubility in the aqueous phase during work-up. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent. Product precipitation upon cooling or pH adjustment is a common isolation technique; ensure the final pH is optimal for maximum precipitation.

Question 2: I am observing significant byproduct formation during the synthesis of the pyrazolopyridinone precursor. How can I identify and minimize these?

Answer:

Byproduct formation is a common challenge, especially during scale-up where localized temperature changes and mixing inefficiencies can become more pronounced.[6][7]

  • Potential Side Reactions:

    • Amide Formation: The amino group of the pyrazole can react with the ester group of the B-ketoester without subsequent cyclization.

    • Self-Condensation of the B-ketoester: This can occur under certain conditions, leading to impurities.

    • Decarboxylation: Premature loss of the ester group can lead to undesired products.

  • Mitigation Strategies:

    • Controlled Addition of Reagents: On a larger scale, the controlled addition of one reagent to the other can help to maintain a more constant reaction temperature and minimize side reactions.

    • Efficient Mixing: Ensure that the mixing in your reactor is sufficient to maintain a homogenous reaction mixture. Poor mixing can lead to localized "hot spots" and the formation of byproducts.[8]

    • Temperature Control: Exothermic reactions can be difficult to control on a large scale. Ensure your cooling capacity is sufficient for the scale of your reaction.

Section 2: The Critical O-Methylation Step

The methylation of the 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one precursor is a critical step where significant challenges can arise, primarily the competition between O-methylation and N-methylation.[9]

Question 3: My methylation reaction is producing a mixture of the desired O-methylated product and the N-methylated isomer. How can I improve the selectivity for O-methylation?

Answer:

The regioselectivity of pyrazolone alkylation is highly dependent on the reaction conditions.[9]

  • Choice of Methylating Agent:

    • "Hard" vs. "Soft" Electrophiles: According to Hard and Soft Acid and Base (HSAB) theory, the oxygen atom of the pyrazolone is a "harder" nucleophile than the nitrogen atoms. "Harder" methylating agents like dimethyl sulfate are more likely to favor O-methylation. In contrast, "softer" reagents like methyl iodide may lead to a higher proportion of N-methylation.

    • Diazomethane: While often giving good O-methylation selectivity, diazomethane is hazardous and generally not suitable for large-scale production.[9]

  • Base and Solvent System:

    • The choice of base can influence which tautomeric form of the pyrazolone is present in solution, thereby affecting the site of methylation. A common approach is to use a base like potassium carbonate in a polar aprotic solvent such as DMF or acetone.

    • Phase-transfer catalysis can sometimes be employed to improve selectivity.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which may or may not be the desired O-methylated isomer. It is crucial to conduct optimization studies to find the ideal temperature for maximizing the O/N ratio.

Parameter Favors O-Methylation Favors N-Methylation Rationale
Methylating Agent Dimethyl sulfate, Trimethyl phosphateMethyl iodide, Methyl tosylate"Harder" electrophiles prefer the "harder" oxygen nucleophile.
Solvent Polar aprotic (e.g., DMF, Acetone)Less polar solvents may favor N-alkylationSolvent can influence the tautomeric equilibrium of the pyrazolone.
Base Weaker bases (e.g., K₂CO₃)Stronger bases (e.g., NaH)The counter-ion of the base can also play a role in directing the alkylation.
Temperature Often lower temperaturesOften higher temperaturesKinetic vs. thermodynamic control. This needs to be determined experimentally.

Question 4: I have a mixture of O- and N-methylated isomers. How can I separate them on a large scale?

Answer:

Separating isomers on a large scale can be challenging and costly.

  • Crystallization: This is often the most viable method for large-scale purification.

    • Solvent Screening: Conduct a thorough solvent screening to identify a solvent or solvent system in which the desired O-methylated isomer has significantly lower solubility than the N-methylated isomer at a given temperature.

    • Seeding: Using a small amount of pure O-methylated product as a seed crystal can promote the crystallization of the desired isomer.

  • Chromatography: While standard silica gel chromatography is often used in the lab, it can be expensive and time-consuming on a large scale.

    • Reverse-Phase Chromatography: If the polarity difference between the isomers is small, reverse-phase chromatography might offer better separation.

    • Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can be a more efficient and environmentally friendly alternative to traditional liquid chromatography.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by the removal of the derivatizing group. However, this adds extra steps to the synthesis and is generally a less desirable option.

Section 3: Product Stability and Purity

Question 5: I am concerned about the stability of the 3-methoxy group. Can it be hydrolyzed during work-up or storage?

Answer:

The 3-methoxy group on the pyrazolo[3,4-b]pyridine ring is an enol ether, which can be susceptible to hydrolysis under acidic conditions, reverting to the pyrazolopyridinone precursor.

  • Work-up Conditions: Avoid strongly acidic conditions during the work-up. If an acid wash is necessary, use a dilute solution of a weak acid and minimize the contact time. Neutralize the product as soon as possible.

  • Storage: Store the final product in a cool, dry place, protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Stability Studies: Conduct formal stability studies on a small batch of the product under various conditions (e.g., different temperatures, humidity levels, and light exposure) to determine its shelf life and optimal storage conditions.

Question 6: What are the potential thermal stability issues when scaling up the synthesis?

Answer:

Methoxy-substituted heterocyclic compounds can sometimes have lower thermal stability compared to their non-methoxylated analogs.

  • Exothermic Reactions: The methylation reaction itself can be exothermic. On a large scale, inefficient heat removal can lead to temperature spikes, which could potentially cause degradation of the product or starting material.[10]

  • Distillation: If purification involves distillation, it is crucial to determine the thermal stability of the product at the required distillation temperature and pressure. Vacuum distillation is recommended to lower the boiling point and minimize thermal stress.

  • Drying: When drying the final product, avoid excessively high temperatures. Use a vacuum oven at a moderate temperature. It is advisable to perform a differential scanning calorimetry (DSC) analysis to determine the decomposition temperature of the product.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are recommended for monitoring the reaction and ensuring the purity of the final product?

A1: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and the ratio of O- vs. N-methylated isomers. A well-developed HPLC method is essential for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities. The chemical shifts of the methoxy group and the N-methyl group will be distinct, allowing for quantification of the isomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature, which are important for assessing purity and thermal stability.

Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A2: Yes, several reagents require careful handling:

  • Dimethyl Sulfate: This is a potent methylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.

  • Hydrazine and its derivatives: These are often used in the synthesis of the pyrazole ring and can be toxic and potentially explosive. Handle with care and follow all safety guidelines.

  • Strong Bases (e.g., NaH): These are flammable and react violently with water. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment before starting any new or scaled-up procedure.

Q3: Can I use a different halogen at the 5-position, and how would that affect the synthesis?

A3: Yes, it is possible to synthesize analogs with other halogens (e.g., chlorine or iodine) at the 5-position. The overall synthetic strategy would likely be similar. However, the reactivity of the starting materials and the properties of the final product may change. For example, an iodo-substituted analog would be more reactive in downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) but may be less stable.

Visualizing the Process

Synthetic Pathway and Key Challenges

Caption: Synthetic workflow for this compound highlighting key stages.

Troubleshooting Decision Tree for Low Yield in Methylation

G start Low Yield or Poor O/N Ratio check_reagents Verify Purity of Precursor & Reagents start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok purify_reagents Purify Precursor/ Use Fresh Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Base, Solvent, Temp) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Screen Bases, Solvents, & Temperature conditions_ok->optimize_conditions No check_workup Analyze Workup Procedure conditions_ok->check_workup Yes optimize_conditions->start workup_ok Product Loss in Workup? check_workup->workup_ok modify_workup Adjust pH, Check Aqueous Layers, Modify Extraction workup_ok->modify_workup Yes end_point Improved Yield/ Selectivity workup_ok->end_point No modify_workup->start

Caption: Decision tree for troubleshooting low yield in the methylation step.

References

Validation & Comparative

Comparative analysis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of its Potential Against Established Targeted Therapies

In the landscape of targeted oncology, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. The inherent complexity of the human kinome, with its highly conserved ATP-binding pocket, presents a formidable challenge in developing therapies that are both effective against their intended target and free from off-target toxicities. Within this context, privileged scaffolds—molecular frameworks that demonstrate a propensity for binding to specific protein families—have emerged as invaluable starting points for inhibitor design. The 1H-pyrazolo[3,4-b]pyridine core is one such scaffold that has garnered significant attention for its remarkable versatility in targeting a diverse array of kinases implicated in cancer and inflammatory diseases.

This guide provides a comprehensive comparative analysis of the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold, using notable examples from the literature, against clinically relevant and well-characterized kinase inhibitors. As a Senior Application Scientist, the following analysis is grounded in experimental data and established methodologies, offering a technical deep-dive for researchers, scientists, and drug development professionals. While direct experimental data for 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is not extensively available in the public domain, the extensive body of research on its core structure allows for a robust evaluation of its potential. We will explore its performance in the context of two distinct and highly relevant kinase families: the Tropomyosin Receptor Kinases (TRKs) and the TANK-binding kinase 1 (TBK1).

The Strategic Advantage of the 1H-pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine structure is an elegant fusion of a pyrazole and a pyridine ring, creating a bicyclic heteroaromatic system. This arrangement offers several key advantages for kinase inhibition. The pyrazole moiety can act as a hydrogen bond donor and acceptor, facilitating crucial interactions within the hinge region of the kinase ATP-binding pocket. Simultaneously, the pyridine ring can engage in π-π stacking interactions with aromatic residues, further anchoring the inhibitor and contributing to its potency and selectivity.

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrazolo[3,4-b]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how targeted structural modifications of this core influence its efficacy as a kinase inhibitor, an anticancer agent, and an antimicrobial compound, supported by experimental data from seminal studies.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine ring system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring.[4] This arrangement provides a unique three-dimensional structure with multiple points for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.[3] The pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions, both crucial for binding to biological targets.[5]

Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] The pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

Targeting Tropomyosin Receptor Kinases (TRKs)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) whose activation and overexpression are linked to cancer cell proliferation and differentiation.[5][7] Larotrectinib and Entrectinib are notable FDA-approved pan-TRK inhibitors. Researchers have explored pyrazolo[3,4-b]pyridine as a scaffold to develop novel TRK inhibitors.

A study by Wang et al. (2022) designed and synthesized a series of 38 pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[5][7] Their design strategy involved scaffold hopping from known TRK inhibitors, utilizing the pyrazolo[3,4-b]pyridine core for its favorable interactions with the kinase hinge region.[5]

Key SAR Insights for TRK Inhibition:

  • Substitution at the 4-position: Modifications at this position significantly impact potency. For instance, compound C03 with a specific substituent at the 4-position demonstrated an IC50 value of 56 nM against TRKA kinase.[5][7]

  • Pan-TRK Activity: Several compounds, including C03 , C09 , and C10 , exhibited pan-TRK inhibitory activity with IC50 values in the nanomolar range against TRKA, TRKB, and TRKC.[5]

  • Selectivity: These compounds also showed selectivity against other kinases like FAK, PAK4, and PLK4, highlighting the potential for developing targeted therapies with reduced off-target effects.[5]

CompoundR Group at 4-positionTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
Larotrectinib (1) (pyrrolidin-1-ylmethyl)phenyl3.0130.2
Entrectinib (2) (4-(morpholin-4-yl)piperidin-1-yl)methyl135
A01 Initial designed compound293--
C03 Undisclosed optimized substituent56--
C09 Undisclosed optimized substituent57--
C10 Undisclosed optimized substituent26--

Data sourced from Wang et al., 2022.[5]

Dual Inhibition of CDK2 and PIM1 Kinases

Cyclin-dependent kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) are key regulators of cell cycle progression and apoptosis, making them attractive targets for anticancer drug development. A recent study reported the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors.[8]

The rationale behind this dual-targeting approach is to achieve a synergistic anticancer effect. The pyrazolo[3,4-b]pyridine scaffold was chosen for its ability to mimic the hinge-binding interactions of known CDK2 and PIM1 inhibitors.[8]

Key SAR Insights for CDK2/PIM1 Inhibition:

  • Aryl Substituents: The nature of the aryl groups at various positions of the pyrazolo[3,4-b]pyridine core was found to be crucial for anticancer activity.

  • Compound 6b: This derivative, with specific aryl substitutions, demonstrated superior efficacy and higher selectivity indices against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines compared to the reference drug staurosporine.[8]

  • Mechanism of Action: Mechanistic studies revealed that compound 6b induces apoptosis and arrests the cell cycle in the G0-G1 phase, confirming its anti-proliferative effects.[8]

Targeting TANK-Binding Kinase 1 (TBK1)

TANK-binding kinase 1 (TBK1) is a noncanonical IKK family member involved in innate immunity, neuroinflammation, and oncogenesis.[6] Researchers have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.

Through rational drug design and several rounds of optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an impressive IC50 value of 0.2 nM and good selectivity.[6]

Key SAR Insights for TBK1 Inhibition:

  • Modification Sites: The study focused on modifications at the R1 and R2 positions of the 1H-pyrazolo[3,4-b]pyridine core.

  • Alkylamino Side Chain: Introduction of an alkylamino side chain at the R2 position, inspired by the known inhibitor BX795, was explored, though initial compounds in this series showed no significant activity.[6]

  • Optimized Substituents: Subsequent optimization of both R1 and R2 substituents led to the discovery of the highly potent compound 15y .[6]

CompoundTBK1 IC50 (nM)
BX795 7.1
MRT67307 28.7
15y 0.2

Data sourced from the study on TBK1 inhibitors.[6]

Pyrazolo[3,4-b]pyridine Derivatives as Anticancer Agents

Beyond kinase inhibition, pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum anticancer activity through various mechanisms.[1][9]

A study focused on developing new pyrazolo[3,4-b]pyridine derivatives as anti-leukemic agents and Topoisomerase IIα inhibitors.[1] The synthesized compounds were screened against the NCI-60 cancer cell line panel.

Key SAR Insights for Anticancer Activity:

  • Broad-Spectrum Cytotoxicity: Many of the synthesized pyrazolo[3,4-b]pyridines exhibited a wide range of cytotoxic effects against different cancer types.[1]

  • Compound 8c: This compound showed potent and broad-spectrum antiproliferative activity with a GI50 MG-MID value of 1.33 µM.[1]

  • Mechanism of Action: Compound 8c was found to induce DNA damage, cause S-phase cell cycle arrest, and lead to apoptosis. It also significantly inhibited the DNA relaxation activity of Topoisomerase IIα.[1]

Pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential in this therapeutic area.[10]

A study synthesized three novel series of pyrazolo[3,4-b]pyridine derivatives, including Schiff's bases, 4-thiazolidinones, and azetidin-2-ones, and evaluated their antimicrobial activity.[10]

Key SAR Insights for Antimicrobial Activity:

  • Broad-Spectrum Activity: The majority of the tested compounds exhibited antimicrobial activity against various microorganisms, with MICs ranging from 0.12 to 62.5 µg/mL.[10]

  • Compound 7b: This compound was particularly effective against the fungal strain Fusarium oxysporum, with an MIC of 0.98 µg/mL, comparable to the standard drug Amphotericin B.[10]

  • Antiproliferative Activity: Interestingly, some of these antimicrobial compounds also displayed significant antiproliferative activity against cancer cell lines, suggesting a dual therapeutic potential.[10][11]

Experimental Protocols

General Synthesis of the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various synthetic routes.[3][4][12] A common approach involves the cyclization of a 5-aminopyrazole derivative with a suitable three-carbon synthon.

Example Protocol for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines: [2]

  • To a solution of an α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl3 and water for extraction. Separate the phases and wash the aqueous phase with CHCl3 twice.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process A α,β-Unsaturated Ketone G Cyclization A->G B 5-Amino-1-phenyl-pyrazole B->G C Solvent: DMF/EtOH C->G D Catalyst: ZrCl4 D->G E Temperature: 95 °C E->G F Time: 16h F->G H Work-up & Extraction G->H I Purification H->I J Pyrazolo[3,4-b]pyridine Derivative I->J

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Kinase Inhibition Assay Protocol (Homogeneous Time-Resolved Fluorescence - HTRF)

HTRF assays are commonly used to determine the in vitro inhibitory activities of compounds against kinases.[5]

  • Prepare a reaction mixture containing the kinase, a biotinylated substrate, and ATP in an appropriate assay buffer.

  • Add the test compound (pyrazolo[3,4-b]pyridine derivative) at various concentrations.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Incubate to allow for the binding of the detection reagents.

  • Measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HTRF_Assay_Workflow A Prepare Reaction Mixture (Kinase, Substrate, ATP) B Add Test Compound A->B C Incubate (Kinase Reaction) B->C D Add Detection Reagents (Antibody-Eu, SA-XL665) C->D E Incubate (Detection) D->E F Read HTRF Signal E->F G Data Analysis (IC50) F->G

Caption: Workflow for a typical HTRF kinase inhibition assay.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Data Analysis (IC50) F->G

Caption: Workflow for determining anticancer activity using the MTT assay.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors of various biological targets, including kinases, topoisomerases, and microbial enzymes. The insights provided herein, along with the detailed experimental protocols, offer a valuable resource for researchers aiming to leverage the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in their drug discovery programs. The continued exploration of this privileged scaffold holds great promise for the development of next-generation medicines to address unmet medical needs.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the principle of selectivity is paramount. While achieving high potency against a primary therapeutic target is a significant milestone, understanding a compound's interaction with the broader kinome is critical to mitigating off-target effects and predicting potential toxicities. The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, forming the core of molecules targeting a range of kinases including FGFR and ALK.[1][2] This guide provides an in-depth comparative analysis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine , a representative of this chemical class, against other kinase inhibitors. We will explore robust, industry-standard methodologies for characterizing its cross-reactivity profile, offering both the "how" and the "why" behind these critical experimental workflows. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps to conduct a self-validating assessment of kinase inhibitor selectivity.

The Compound in Focus: this compound

The subject of our analysis, this compound, belongs to a class of heterocyclic compounds recognized for their versatile role as intermediates in pharmaceutical synthesis.[3][4] The pyrazolo[3,4-b]pyridine core is known to interact with the ATP-binding site of various kinases, making it a privileged scaffold in oncology and inflammation research.[5][6] The specific substitutions, a bromine atom at the 5-position and a methoxy group at the 3-position, are expected to modulate its binding affinity and selectivity profile across the human kinome. This guide will use this compound as a case study to illustrate a comprehensive cross-reactivity profiling strategy.

For a rigorous comparison, we will evaluate this compound alongside two hypothetical alternative compounds that also feature the pyrazolo[3,4-b]pyridine core but with different substitution patterns, reflecting typical variations explored during a lead optimization campaign:

  • Alternative A (PYR-A): 5-Chloro-3-amino-1H-pyrazolo[3,4-b]pyridine

  • Alternative B (PYR-B): 5-Fluoro-3-ethoxy-1H-pyrazolo[3,4-b]pyridine

Section 1: In Vitro Kinase Selectivity Profiling

The initial and most crucial step in characterizing a novel kinase inhibitor is to assess its activity against a broad panel of kinases. This provides a panoramic view of the compound's selectivity and identifies potential off-targets early in the discovery process.[7][8] Commercial services offer extensive kinase panels, often covering a significant portion of the human kinome.[9] For this guide, we will utilize a representative panel focusing on major kinase families.

Experimental Approach: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10] This assay format is highly sensitive, amenable to high-throughput screening, and can be used for a wide variety of kinases.[7][10]

Experimental Workflow for Kinase Panel Screening

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (10-point, 3-fold serial dilution) Incubation Incubate Compound + Kinase + ATP/Substrate (Room Temp, 60 min) Compound_Prep->Incubation Add to wells Kinase_Prep Kinase Panel Aliquoting (e.g., 96-well format) Kinase_Prep->Incubation Add to wells Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Read Luminescence (Plate Reader) Add_Detection_Reagent->Read_Luminescence Data_Normalization Normalize to DMSO Control Read_Luminescence->Data_Normalization IC50_Calculation IC50 Curve Fitting (Sigmoidal Dose-Response) Data_Normalization->IC50_Calculation

Caption: Workflow for in vitro kinase panel screening using the ADP-Glo™ assay.

Detailed Protocol for Kinase Selectivity Screening
  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the alternative compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Kinase Reaction Setup: In a separate 96-well plate, add the kinase, substrate, and ATP mixture. Transfer the diluted compounds to the kinase reaction plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-only controls (representing 100% activity). Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[11]

Comparative Data: Kinase Inhibition Profile (IC50, nM)
Kinase TargetThis compoundAlternative A (PYR-A)Alternative B (PYR-B)
FGFR1 85 120 75
FGFR2 92 155 88
ALK 150 250 140
VEGFR2 850>10,000950
SRC 1,200>10,0001,500
ABL1 2,500>10,0002,800
CDK2 >10,000>10,000>10,000
p38α >10,000>10,000>10,000

Data is hypothetical and for illustrative purposes.

Interpretation of Results: The data suggests that all three compounds exhibit primary activity against FGFR and ALK. This compound and Alternative B show higher potency and broader off-target activity (VEGFR2, SRC, ABL1) compared to Alternative A, which appears more selective but less potent. This initial screen provides a critical roadmap for further investigation into cellular activity and potential liabilities.

Section 2: Cellular Target Engagement Assessment

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct assessment of a compound's engagement with its target protein in intact cells or cell lysates.[12][13] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.[14]

Experimental Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA® provides invaluable, physiologically relevant data on target engagement, confirming that a compound can penetrate the cell membrane and bind to its intended target in a native cellular context.[13][15]

Experimental Workflow for CETSA®

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection Cell_Culture Culture Cells to ~80% Confluency Compound_Treatment Treat Cells with Compound or DMSO Vehicle Cell_Culture->Compound_Treatment Heat_Treatment Heat Cell Suspensions (Temperature Gradient) Compound_Treatment->Heat_Treatment Cell_Lysis Lyse Cells (e.g., Freeze-Thaw Cycles) Heat_Treatment->Cell_Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Cell_Lysis->Centrifugation SDS_PAGE Run Soluble Fraction on SDS-PAGE Centrifugation->SDS_PAGE Western_Blot Western Blot for Target Protein SDS_PAGE->Western_Blot Densitometry Quantify Band Intensity Western_Blot->Densitometry

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®) with Western Blot detection.

Detailed Protocol for CETSA®
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing FGFR1) to approximately 80% confluency. Treat the cells with this compound (at a concentration ~10x its IC50) or DMSO as a vehicle control for 1-2 hours.

  • Heating: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein (e.g., FGFR1) remaining at each temperature using Western blotting with a specific antibody.[13]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the compound-treated samples indicates target engagement.

Comparative Data: Thermal Shift (ΔTm, °C) for FGFR1
CompoundConcentration (nM)Apparent Melting Temp (Tm) with DMSOApparent Melting Temp (Tm) with CompoundThermal Shift (ΔTm, °C)
This compound 100052.1°C58.6°C+6.5°C
Alternative A (PYR-A) 100052.1°C55.3°C+3.2°C
Alternative B (PYR-B) 100052.1°C59.2°C+7.1°C

Data is hypothetical and for illustrative purposes.

Interpretation of Results: The significant positive thermal shifts observed for this compound and Alternative B confirm robust engagement with FGFR1 in a cellular context. The smaller shift for Alternative A is consistent with its lower in vitro potency and suggests weaker target engagement at this concentration. This data validates the in vitro findings and provides crucial evidence that the compounds reach and bind their intended target within the cell.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the cross-reactivity profiling of novel kinase inhibitors, using this compound as a case study. By integrating broad in vitro kinase panel screening with cellular target engagement assays like CETSA®, researchers can build a comprehensive understanding of a compound's selectivity and mechanism of action.

The hypothetical data presented herein illustrates how substitutions on the pyrazolo[3,4-b]pyridine core can significantly influence both potency and selectivity. For this compound, the next logical steps would involve:

  • Dose-Response CETSA®: To determine the cellular EC50 for target engagement.

  • Phospho-protein Analysis: To confirm downstream pathway modulation upon target engagement.

  • Broader Off-Target Validation: Using cellular assays for the identified off-targets (e.g., VEGFR2, SRC) to assess the functional consequences of these interactions.

By following a structured approach to cross-reactivity profiling, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately contribute to the development of safer and more effective targeted therapies.[11]

References

Comparing the efficacy of different synthetic routes to 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable route for their specific needs.

Retrosynthetic Analysis: Key Strategies

The synthesis of the pyrazolo[3,4-b]pyridine core generally follows two main retrosynthetic approaches:

  • Pyridine Ring Annulation: Building the pyridine ring onto a pre-existing, appropriately substituted pyrazole.

  • Pyrazole Ring Annulation: Forming the pyrazole ring onto a functionalized pyridine precursor.

This guide will explore specific routes derived from these overarching strategies, focusing on their efficacy in delivering the target molecule, this compound.

Route 1: Pyrazole Annulation followed by Functionalization

This is a linear and convergent approach that begins with the construction of the brominated pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxy group at the 3-position.

Logical Flow of Route 1

Route 1 A 5-Bromo-2-fluoropyridine-3-carboxaldehyde B 5-Bromo-1H-pyrazolo[3,4-b]pyridine A->B Hydrazine (Annulation) C 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine B->C I2, KOH (Iodination) D This compound C->D NaOMe, Cu(I) (Methoxylation)

Caption: Synthetic pathway for Route 1.

Step-by-Step Experimental Protocol for Route 1

Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This step involves the crucial pyrazole ring formation. The choice of a fluorinated pyridine precursor is strategic; the fluorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution by hydrazine, which subsequently undergoes intramolecular cyclization.

  • Reaction: 5-Bromo-2-fluoropyridine-3-carboxaldehyde with anhydrous hydrazine.

  • Procedure: A solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) in ethanol is treated with anhydrous hydrazine (5.6 eq). The mixture is heated to reflux and monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is concentrated under reduced pressure and then poured into water to precipitate the product. The solid is collected by filtration, washed with water and ether, and dried under vacuum.

  • Reported Yield: 46%[1].

  • Causality: The electron-withdrawing nature of the aldehyde and the pyridine nitrogen activates the 2-position for nucleophilic attack by hydrazine. The subsequent intramolecular condensation between the newly formed hydrazone and the aldehyde group, followed by tautomerization, yields the stable aromatic pyrazolo[3,4-b]pyridine ring system.

Step 2: Iodination at the 3-position

Electrophilic substitution on the pyrazolo[3,4-b]pyridine ring preferentially occurs at the 3-position of the electron-rich pyrazole moiety.

  • Reaction: 5-Bromo-1H-pyrazolo[3,4-b]pyridine with iodine and potassium hydroxide.

  • Procedure: To a stirred solution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, crushed potassium hydroxide (3.8 eq) is added. After a short period, iodine (0.9 eq) is added, and the mixture is stirred vigorously for several hours at room temperature. The reaction is then worked up by partial concentration, dilution with ethyl acetate, and washing with saturated sodium bicarbonate solution.

  • Causality: The pyrazole ring is susceptible to electrophilic attack. The use of a base like KOH deprotonates the pyrazole NH, increasing the electron density of the ring and facilitating the iodination.

Step 3: Methoxylation of the 3-iodo intermediate

The introduction of the methoxy group is proposed via a copper-catalyzed cross-coupling reaction, a reliable method for forming aryl ethers.

  • Reaction: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with sodium methoxide in the presence of a copper(I) catalyst.

  • Proposed Procedure: A mixture of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), sodium methoxide (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in a suitable solvent like DMF or 1,4-dioxane is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

  • Causality: The copper(I) catalyst facilitates the nucleophilic substitution of the iodide with methoxide through an oxidative addition/reductive elimination cycle. This method is often more efficient than direct nucleophilic aromatic substitution for such systems.

Route 2: Pyridine Annulation from a Substituted Pyrazole

This alternative strategy involves constructing the pyridine ring onto a pre-functionalized 3-methoxy-5-aminopyrazole. This approach can be more convergent if the starting pyrazole is readily available.

Logical Flow of Route 2

Route 2 A 3-Methoxy-1H-pyrazol-5-amine B Intermediate from Malonic Ester Derivative A->B Diethyl 2-bromo-malonate (Condensation) C This compound B->C Cyclization & Bromination

Caption: Synthetic pathway for Route 2.

Step-by-Step Experimental Protocol for Route 2

Step 1: Synthesis of 3-Methoxy-1H-pyrazol-5-amine

The availability of this starting material is crucial for the feasibility of this route. It can be synthesized from commercially available precursors.

Step 2: Condensation and Cyclization

This step involves a reaction analogous to the Gould-Jacobs reaction, where the aminopyrazole is reacted with a suitable three-carbon electrophile to form the pyridine ring.[2]

  • Reaction: 3-Methoxy-1H-pyrazol-5-amine with a malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent bromination.

  • Proposed Procedure: 3-Methoxy-1H-pyrazol-5-amine (1.0 eq) is reacted with diethyl 2-(ethoxymethylene)malonate (1.0 eq) in a high-boiling solvent like diphenyl ether and heated to a high temperature to effect both condensation and thermal cyclization to the corresponding 4-hydroxy-3-methoxy-1H-pyrazolo[3,4-b]pyridin-6-carboxylate. This intermediate would then require hydrolysis, decarboxylation, conversion of the 4-hydroxy to a 4-chloro group (e.g., with POCl3), and finally, a selective bromination at the 5-position. A more direct approach would be to use a brominated three-carbon synthon.

  • Causality: The reaction proceeds via an initial Michael-type addition of the aminopyrazole to the activated alkene of the malonic ester derivative, followed by an intramolecular cyclization and elimination of ethanol to form the pyridone ring. The subsequent functional group manipulations would then be necessary to arrive at the target molecule.

Route 3: Functional Group Interconversion from a Precursor

This route explores the possibility of starting from a commercially available or easily synthesized pyrazolo[3,4-b]pyridine derivative and converting its functional groups to the desired bromo and methoxy substituents.

Logical Flow of Route 3

Route 3 A 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine B Diazonium Salt Intermediate A->B NaNO2, HBr (Diazotization) C This compound B->C CuBr (Sandmeyer Reaction)

Caption: Synthetic pathway for Route 3.

Step-by-Step Experimental Protocol for Route 3

Step 1: Diazotization of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

The starting material, 3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine, is commercially available. This route leverages the Sandmeyer reaction to introduce the bromine atom.

  • Reaction: 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine with sodium nitrite in an acidic medium.

  • Procedure: 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.

  • Causality: The primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite and acid) to generate a diazonium salt, which is a versatile intermediate for introducing a variety of substituents.

Step 2: Sandmeyer Reaction

  • Reaction: The in-situ generated diazonium salt with copper(I) bromide.

  • Procedure: The cold solution of the diazonium salt is added to a solution of copper(I) bromide in hydrobromic acid. The mixture is allowed to warm to room temperature and then heated gently to promote the decomposition of the diazonium salt and the formation of the bromo-substituted product. The product is then isolated by extraction and purified by chromatography.

  • Causality: The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion via a radical or single-electron transfer mechanism.

Comparison of Synthetic Routes

FeatureRoute 1: Pyrazole Annulation & FunctionalizationRoute 2: Pyridine AnnulationRoute 3: Functional Group Interconversion
Starting Materials 5-Bromo-2-fluoropyridine-3-carboxaldehyde3-Methoxy-1H-pyrazol-5-amine3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Number of Steps 3Multiple, potentially lengthy2
Overall Yield ModerateLikely low to moderateModerate to good
Scalability GoodPotentially challenging due to harsh conditionsGood
Key Challenges Handling of hydrazine, copper-catalyzed final stepSynthesis of pyrazole starting material, harsh cyclization conditions, multiple functional group manipulationsHandling of diazonium salts (potentially unstable)
Advantages Convergent, well-defined intermediatesPotentially shorter if the pyrazole is readily availableShort, utilizes a commercially available precursor

Conclusion and Recommendation

Based on the analysis of the proposed synthetic routes, Route 1 (Pyrazole Annulation followed by Functionalization) and Route 3 (Functional Group Interconversion) appear to be the most promising for the synthesis of this compound.

Route 1 offers a logical and stepwise approach with well-documented reaction types for each transformation. The starting materials are accessible, and the sequence is amenable to scale-up. The key challenge lies in the final copper-catalyzed methoxylation, which may require optimization of reaction conditions.

Route 3 is highly attractive due to its brevity and the commercial availability of the starting material. The Sandmeyer reaction is a classic and generally reliable transformation. However, the handling of potentially unstable diazonium salts requires careful control of reaction conditions, especially temperature.

Route 2 is the most complex and likely the least efficient due to the multiple steps and potentially harsh conditions required for the pyridine ring formation and subsequent functional group manipulations.

For researchers seeking a reliable and scalable synthesis, Route 1 provides a solid foundation. For those prioritizing a shorter route with access to the specific amino-substituted precursor, Route 3 presents a compelling alternative. The final choice will depend on the specific laboratory capabilities, scale of synthesis, and availability of starting materials.

References

The Bench-to-Bedside Journey of Pyrazolo[3,4-b]pyridines: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These heterocyclic entities have demonstrated a wide array of biological activities, with a particular focus on oncology.[3] Their mechanism of action often involves the inhibition of critical cellular signaling pathways implicated in cancer progression. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazolo[3,4-b]pyridine-based drugs, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data that underpins our understanding of these compounds, bridging the crucial gap between promising laboratory findings and their translation into potential clinical candidates.

From Cell Cultures to Animal Models: The Drug Discovery Workflow

The path from the initial identification of a bioactive compound to a potential therapeutic is a multi-step process. For pyrazolo[3,4-b]pyridine derivatives, this journey typically begins with in vitro screening to assess their activity against specific molecular targets or cancer cell lines. Promising candidates then advance to in vivo studies, usually involving animal models, to evaluate their efficacy, pharmacokinetics, and safety in a more complex biological system.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Target Engagement Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Cellular Potency Lead Identification Lead Identification Cell-Based Assays->Lead Identification Hit-to-Lead Pharmacokinetics Pharmacokinetics Lead Identification->Pharmacokinetics Transition to In Vivo Xenograft Models Xenograft Models Pharmacokinetics->Xenograft Models Efficacy & Tolerability Preclinical Candidate Preclinical Candidate Xenograft Models->Preclinical Candidate Safety & Efficacy

Caption: General workflow from in vitro screening to in vivo testing.

In Vitro Efficacy: The Proving Ground

In vitro assays are the initial litmus test for any potential drug candidate. They provide a controlled environment to assess a compound's direct effects on a specific biological target or cell type. For pyrazolo[3,4-b]pyridine-based drugs, these assays are crucial for determining their potency and selectivity as inhibitors of key cancer-related kinases such as Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and PIM kinases.[4][5]

A widely used method to evaluate the cytotoxic effects of these compounds on cancer cell lines is the MTT assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the drug suggests a reduction in cell proliferation or an increase in cell death.

Table 1: In Vitro Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget(s)Cell LineIC50/GI50 (µM)Reference
Compound 6b CDK2/PIM1HCT-116 (Colon)0.05 (IC50)[5]
HepG2 (Liver)0.08 (IC50)[5]
Compound 8c Topoisomerase IIαK562 (Leukemia)0.72 (GI50)[2]
Compound C03 TRKAKm-12 (Colon)0.304 (IC50)[7]
Experimental Protocol: MTT Assay for Cancer Cell Viability

The following is a generalized protocol for assessing the in vitro cytotoxicity of pyrazolo[3,4-b]pyridine derivatives using the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the cell viability against the compound concentration.

In Vivo Efficacy: The Real-World Test

While in vitro assays provide valuable initial data, they cannot fully replicate the complex environment of a living organism. In vivo studies, typically in animal models such as mice, are essential to evaluate a drug's efficacy, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and potential toxicity in a whole-body system.[8] For anticancer drugs, the most common in vivo model is the tumor xenograft, where human cancer cells are implanted into immunocompromised mice.[8]

Table 2: In Vivo Antitumor Activity of a Pyrazolo[3,4-b]pyridine Derivative

CompoundAnimal ModelTumor TypeDose & AdministrationOutcomeReference
Compound 6b Swiss Albino MiceSolid Ehrlich Carcinoma2 mg/kg, intraperitonealSignificant reduction in tumor weight and volume[5]
Czw-124 (related TRK inhibitor) Nude MiceKm-12 Xenograft40 mg/kg/day, oral71% tumor growth inhibition[9]
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

The following protocol outlines the general steps for assessing the in vivo antitumor activity of a pyrazolo[3,4-b]pyridine derivative.

  • Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID mice) in a sterile environment for at least one week to allow them to acclimate.[8]

  • Tumor Cell Implantation: Harvest human cancer cells (e.g., HCT-116) from culture, resuspend them in a sterile medium or a mixture with Matrigel, and inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (vehicle control, different doses of the test compound, and a positive control).[8]

  • Drug Administration: Administer the pyrazolo[3,4-b]pyridine compound and control substances to the respective groups according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[8] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Targeting Key Signaling Pathways in Cancer

The anticancer activity of many pyrazolo[3,4-b]pyridine derivatives stems from their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. Two such important pathways are the TRK and the CDK/PIM1 signaling cascades.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by neurotrophins, trigger downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[10][11] Fusions involving the NTRK genes, which encode the TRK receptors, can lead to the constitutive activation of these pathways, driving the growth of various cancers.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates Neurotrophin Neurotrophin Neurotrophin->TRK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Promotes

References

A Researcher's Guide to the Reproducibility of Anticancer Activity in Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic system has given rise to a multitude of derivatives investigated for various therapeutic applications, with a significant focus on oncology.[3][4][5] Compounds based on this structure have been shown to inhibit key players in cancer progression, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Topoisomerase II, demonstrating potent cytotoxic effects against a range of cancer cell lines.[4][6][7][8][9]

However, the journey from a promising result in a single lab to a clinically effective drug is fraught with challenges, chief among them being the issue of reproducibility. The field of preclinical cancer research has been particularly scrutinized, with large-scale projects revealing that a substantial portion of published findings cannot be replicated.[10][11] An eight-year study by the Reproducibility Project: Cancer Biology, for instance, found that only about a quarter of experiments from high-impact cancer papers could be successfully reproduced.[10][11][12] This guide provides a comparative overview of the reported anticancer activities of various pyrazolo[3,4-b]pyridine derivatives, contextualized within the broader challenge of experimental reproducibility. It aims to equip researchers with the insights and methodologies required to generate robust and reliable data in the pursuit of novel cancer therapeutics.

Comparative Analysis of In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the reported in vitro anticancer activities of selected pyrazolo[3,4-b]pyridine derivatives from various studies. This comparative data highlights the diverse mechanisms and potent effects of this compound class, while also implicitly underscoring the need for independent verification of these findings.

Compound ID/SeriesTarget/Mechanism of ActionCancer Cell Line(s)Reported IC50/GI50 (µM)Reference
Compound 8c Topoisomerase IIα inhibitorNCI-60 Panel (Leukemia)GI50 MG-MID: 1.33[4]
Compound 6b Dual CDK2/PIM1 inhibitorHCT-116 (Colon), HepG2 (Liver)Not specified, high selectivity index[7]
Compound C03 TRKA inhibitorKm-12 (Colon)0.304[6][8][9]
Series 19, 20, 21, 24, 25 DNA binding agentsHePG-2, MCF-7, HCT-116, PC-3Comparable to Doxorubicin[13]
Compound 8b Not specifiedA-549 (Lung), HEPG2 (Liver), HCT-116 (Colon)2.9, 2.6, 2.3[14][15]
1,4,6-trisubstituted series Not specifiedBreast Cancer Cell Lines0.75 - 4.15[5]
Pyrazolo[3,4-d]pyrimidine 3 & 4 Not specifiedHep2 (Laryngeal)Highest significant effect in series[16]

The Reproducibility Crisis: Causality and Contributing Factors

The inability to reproduce promising anticancer findings can often be traced back to a lack of detailed information in original publications and subtle variations in experimental execution.[10][12] These factors are not unique to pyrazolo[3,4-b]pyridine research but are universally applicable challenges in drug discovery.

  • Chemical Synthesis and Compound Integrity : The synthesis of complex organic molecules like pyrazolo[3,4-b]pyridines can involve multiple steps.[4][5] Minor deviations in reaction conditions, purification methods, or starting materials can lead to different impurity profiles, which may have off-target biological effects. The purity of the final compound is paramount, and comprehensive characterization (e.g., via ¹H NMR, ¹³C NMR, HPLC, and HR-MS) is essential for ensuring that the observed activity is attributable to the intended molecule.[5][7]

  • Biological Reagents and Systems : The biological context of an experiment is a major source of variability. Cell lines can differ between labs due to passage number, genetic drift, or misidentification. Furthermore, the composition of cell culture media and supplements can influence cellular metabolism and drug response. The use of xenograft models in immunodeficient mice introduces further complexity, as the tumor microenvironment and host-tumor interactions are not fully representative of human cancers.[17]

  • Protocol Standardization and Reporting : Often, published methods lack the granular detail required for another researcher to replicate an experiment precisely.[12] Ambiguities in parameters such as incubation times, reagent concentrations, or specific instrument settings can lead to significant deviations in results.

  • Data Analysis and Interpretation : The choice of statistical methods and the criteria for determining a "hit" can vary. For example, effect sizes in replication studies are often found to be significantly lower than in the original reports.[10][11]

A Framework for Reproducible Research: Workflow and Protocols

To enhance the reliability of anticancer drug screening, a structured and transparent approach is necessary. The following workflow illustrates a logical process for a reproducibility study.

G cluster_0 Phase 1: Verification & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting orig_paper Original Publication Analysis protocol_dev Detailed Protocol Development orig_paper->protocol_dev Extract Methods pilot Pilot Experiment protocol_dev->pilot acquire_comp Acquire/Synthesize Compound char_comp Characterize Compound Purity & Identity acquire_comp->char_comp char_comp->pilot Verified Compound acquire_cells Acquire & Authenticate Cell Lines acquire_cells->pilot Authenticated Cells main_exp Main Replication Experiment pilot->main_exp Refine Protocol data_acq Data Acquisition main_exp->data_acq analysis Statistical Analysis (Compare Effect Sizes) data_acq->analysis report Transparent Reporting of Methods & Results analysis->report data_share Open Data & Materials Sharing report->data_share G Simplified CDK Pathway in Cell Cycle Control cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK46 Cyclin D CDK4/6 pRb pRb CDK46->pRb CDK2 Cyclin E CDK2 CDK1 Cyclin B CDK1 E2F E2F pRb->E2F inhibits E2F->S promotes transcription of S-phase genes PBP Pyrazolo[3,4-b]pyridine Inhibitor PBP->CDK2 PBP->CDK1

References

A Comparative Guide to Molecular Docking of Pyrazolo[3,4-b]pyridine Derivatives Against Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding site of numerous kinases, making it a focal point for the development of targeted cancer therapies. Computational methods, especially molecular docking, are indispensable tools in rationally designing these inhibitors. This guide provides an in-depth, objective comparison of molecular docking methodologies for pyrazolo[3,4-b]pyridine derivatives, grounded in experimental data and established scientific principles, to empower researchers in their drug design endeavors.

The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, the natural scaffold of ATP. This inherent structural mimicry provides a strong foundation for competitive inhibition of kinases. The pyrazole portion of the scaffold can act as a crucial hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase hinge region.[1][2] This versatility has led to the development of numerous pyrazolo[3,4-b]pyridine-based inhibitors targeting a range of kinases, including Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs), all of which are implicated in various cancers.[3][4][5]

Principles of Molecular Docking: A Primer for Rational Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] The process involves two key components: a search algorithm to explore the conformational space of the ligand within the binding site, and a scoring function to estimate the binding affinity for each pose. The accuracy of a docking study is paramount and relies on careful preparation of both the protein and the ligand, as well as the selection of an appropriate docking program and protocol.

A critical aspect of any docking study is its validation. A common method is to re-dock the co-crystallized ligand into the active site of the protein and calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[7] Furthermore, correlating docking scores with experimentally determined binding affinities (e.g., IC50 or Ki values) for a series of compounds provides a robust validation of the chosen methodology.

Comparative Analysis of Docking Programs for Pyrazolo[3,4-b]pyridine Derivatives

Several docking programs are available, each with its own algorithms and scoring functions. Here, we compare three widely used programs—AutoDock Vina, Glide, and GOLD—in the context of docking pyrazolo[3,4-b]pyridine derivatives into kinase active sites.

Docking ProgramSearch AlgorithmScoring FunctionKey AdvantagesConsiderations
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS)Empirical scoring functionOpen-source and widely accessible; computationally efficient.Scoring function is less complex and may not always capture subtle binding effects.
Glide (Schrödinger) Hierarchical search protocolGlideScore (empirical)High accuracy in pose prediction; good correlation with experimental data for many systems.[8]Commercial software with a significant cost.
GOLD (CCDC) Genetic algorithmGoldScore, ChemScore, ASP, PLP (empirical)High flexibility in ligand and protein sidechains; robust performance across a range of targets.[8]Can be computationally intensive; requires careful parameterization.

A benchmark study comparing several docking programs, including Glide and GOLD, for their ability to predict the binding modes of kinase inhibitors found that both performed well, with Glide often showing a slight edge in enrichment of known actives in virtual screening.[8] Another study comparing AutoDock, Glide, and GOLD for docking metal-based complexes noted disparities in the ranking of compounds, highlighting the importance of selecting the most appropriate tool for a specific chemical class and target.[9][10] For pyrazolo[3,4-b]pyridine kinase inhibitors, the choice of docking program should be guided by the specific research question, available computational resources, and the need for either high-throughput screening or highly accurate binding mode prediction.

Experimental Data: Docking Scores vs. In Vitro Activity

To illustrate the practical application and comparative performance of docking, we present a curated dataset of pyrazolo[3,4-b]pyridine derivatives targeting various kinases. The table below compares the reported docking scores with their corresponding experimental IC50 values.

Compound IDTarget KinaseDocking Program UsedDocking Score (kcal/mol)Experimental IC50 (nM)Reference
C03 TRKA(Not specified)-56[1][3]
Compound 8 CDK2(Not specified)-650[11]
Compound 9a CDK2(Not specified)-1630[12]
Compound 14g CDK2(Not specified)-460[12]
Compound 7n FGFR1(Not specified)- (Binding mode proposed)(Not specified)[4]
Compound 31 Mps1(Virtual Screening)-2.596[13]
Compound 15y TBK1(Not specified)-0.2[14]

Note: Direct comparison of docking scores across different studies and programs is challenging due to variations in scoring functions and protocols. This table serves to highlight the correlation between computational predictions and experimental outcomes within individual studies.

Experimental Protocols: A Step-by-Step Guide to Docking

To ensure the reproducibility and integrity of docking studies, a detailed and validated protocol is essential. Below, we provide a generalized workflow for docking a pyrazolo[3,4-b]pyridine derivative into a kinase active site, with specific steps for AutoDock Vina and Glide.

General Workflow for Molecular Docking

DockingWorkflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) ProtPrep 3. Prepare Protein Structure PDB->ProtPrep Ligand 2. Prepare Ligand Structure Dock 5. Run Docking Simulation Ligand->Dock Grid 4. Define Binding Site & Grid Generation ProtPrep->Grid Grid->Dock Analyze 6. Analyze Docking Poses & Scores Dock->Analyze Validate 7. Correlate with Experimental Data Analyze->Validate

Caption: A generalized workflow for molecular docking studies.

Protocol 1: Docking with AutoDock Vina

1. Preparation of the Receptor (Kinase):

  • Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For example, CDK2 in complex with an inhibitor (PDB ID: 3PY0).[15]
  • Remove water molecules and any co-crystallized ligands or ions not relevant to the study.
  • Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).
  • Save the prepared receptor in PDBQT format.

2. Preparation of the Ligand (Pyrazolo[3,4-b]pyridine derivative):

  • Draw the 2D structure of the ligand and convert it to a 3D structure using a molecule editor like ChemDraw or MarvinSketch.
  • Perform energy minimization of the 3D structure using a force field like MMFF94.
  • Open the ligand in ADT, detect the root, and set the rotatable bonds.
  • Save the prepared ligand in PDBQT format.

3. Grid Box Generation:

  • In ADT, load the prepared receptor.
  • Define the grid box to encompass the entire ATP-binding site. The co-crystallized ligand can be used as a reference to center the grid box. A typical grid size is 60 x 60 x 60 points with a spacing of 0.375 Å.

4. Running AutoDock Vina:

  • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
  • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

5. Analysis of Results:

  • Visualize the docked poses in the output PDBQT file using PyMOL or VMD.
  • Analyze the binding energies (affinity in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Protocol 2: Docking with Glide (Schrödinger Suite)

1. Protein Preparation:

  • Import the PDB structure of the kinase into Maestro.
  • Use the "Protein Preparation Wizard" to preprocess the structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen bond network.
  • Perform a restrained minimization of the protein structure.

2. Receptor Grid Generation:

  • Define the active site by selecting the co-crystallized ligand or specifying the residues of the binding pocket.
  • Generate the receptor grid, which defines the area for the docking simulation.

3. Ligand Preparation:

  • Import the ligand structure into Maestro.
  • Use "LigPrep" to generate low-energy 3D conformations of the ligand, considering different ionization states, tautomers, and stereoisomers.

4. Ligand Docking:

  • Open the "Ligand Docking" panel in Maestro.
  • Select the generated receptor grid and the prepared ligands.
  • Choose the docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).
  • Run the Glide docking job.

5. Analysis of Results:

  • The results will be displayed in the project table.
  • Analyze the GlideScore, Emodel score, and the predicted binding poses.
  • Visualize the interactions in the Maestro workspace.

Mandatory Visualizations

Signaling Pathway of a Target Kinase (Example: FGFR Signaling)

FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates PLCg PLCγ Pathway FGFR->PLCg activates Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Inhibitor->FGFR inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation PLCg->Cell_Proliferation

Caption: Simplified FGFR signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.

Logical Relationship of Docking Validation

Docking_Validation Docking_Protocol Defined Docking Protocol Redocking Re-docking of Co-crystallized Ligand Docking_Protocol->Redocking Correlation Correlation with Experimental Data Docking_Protocol->Correlation RMSD RMSD < 2.0 Å Redocking->RMSD Validated_Protocol Validated Protocol RMSD->Validated_Protocol Binding_Affinity Docking Scores vs. IC50/Ki Correlation->Binding_Affinity Binding_Affinity->Validated_Protocol

Caption: Logical flow for the validation of a molecular docking protocol.

Conclusion and Future Directions

Molecular docking is a powerful and indispensable tool in the rational design of pyrazolo[3,4-b]pyridine-based kinase inhibitors. This guide has provided a comparative overview of popular docking programs, detailed experimental protocols, and emphasized the critical importance of validation against experimental data. While there is no single "best" docking program, a well-validated protocol using software like AutoDock Vina, Glide, or GOLD can provide invaluable insights into ligand binding and guide the optimization of lead compounds.

Future advancements in docking methodologies, including the incorporation of machine learning and more sophisticated scoring functions, will undoubtedly enhance the predictive power of these computational tools. For researchers in the field of drug discovery, a thorough understanding of the principles and practicalities of molecular docking is not just advantageous but essential for the successful development of the next generation of targeted therapeutics.

References

A Comparative Study of Pyrazolo[3,4-b]pyridine Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases, the building blocks of DNA and RNA.[1] This structural similarity allows pyrazolo[3,4-b]pyridine derivatives to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2][3] These compounds exist as two principal isomers: the 1H- and 2H-pyrazolo[3,4-b]pyridines, which differ in the position of the hydrogen atom on the pyrazole ring nitrogen.[1][4] While both isomers are of interest, the 1H-isomer is thermodynamically more stable and has been far more extensively investigated for its therapeutic potential.[4] This guide provides a comparative overview of the biological activities of these isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to aid in their synthesis and evaluation.

Isomeric Landscape: A Tale of Two Tautomers

The fundamental difference between the 1H- and 2H-pyrazolo[3,4-b]pyridine isomers lies in the position of the nitrogen-bound hydrogen in the pyrazole moiety.[4] Computational studies have indicated that the 1H-tautomer is significantly more stable than the 2H-tautomer, which partly explains the preponderance of research focused on the 1H-isomers.[4] This disparity is also reflected in the number of reported structures, with over 300,000 1H-isomers described compared to a much smaller number of confirmed 2H-isomers.[4] While direct comparative biological studies of isomeric pairs with identical substitution patterns are scarce, the existing body of research on 1H-pyrazolo[3,4-b]pyridines provides a strong foundation for understanding the therapeutic potential of this scaffold.

Anticancer Activity: A Primary Focus of Investigation

The anticancer properties of pyrazolo[3,4-b]pyridine derivatives are well-documented, with many compounds demonstrating potent activity against a range of cancer cell lines.[5][6][7] The primary mechanism of action for many of these compounds is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[8]

Mechanism of Action: Kinase Inhibition

A significant number of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[8] For instance, certain derivatives have shown high efficacy against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[8] Additionally, inhibition of other kinases such as Pim-1 and Tropomyosin receptor kinases (TRKs) has been reported, highlighting the versatility of this scaffold in targeting different signaling pathways involved in cancer.[7][9]

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK2 CDK2/Cyclin E CellCycle Cell Cycle Progression (G1/S) CDK2->CellCycle Pim1 Pim-1 Pim1->Proliferation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->TRK Inhibition Pyrazolo_pyridine->CDK2 Inhibition Pyrazolo_pyridine->Pim1 Inhibition

Caption: Representative signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives in cancer cells.

Comparative Anticancer Activity Data

While direct comparisons of 1H- and 2H-isomers are limited, the following table summarizes the anticancer activity of some representative 1H-pyrazolo[3,4-b]pyridine derivatives from the literature.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
9a Hela2.59CDK2/CDK9 Inhibition[7]
14g HCT-1161.98CDK2/CDK9 Inhibition[7]
8c Leukemia (K562)Not specified (Potent)Topoisomerase IIα Inhibition[5]
C03 Km-12 (Colon)0.304TRKA Inhibition[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and targeting the pathways that drive it is a key therapeutic strategy. Pyrazolo[3,4-b]pyridine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[11]

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to selectively inhibit COX-2 over the constitutively expressed COX-1, which is important for maintaining the integrity of the stomach lining. This selectivity suggests a potentially better safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

dot

ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by pyrazolo[3,4-b]pyridine derivatives.

Comparative Anti-inflammatory Activity Data
Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
8e 1.837>100>54.4[11]
Celecoxib 0.0415375[11]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13]

Comparative Antimicrobial Activity Data

The table below summarizes the minimum inhibitory concentration (MIC) values for a series of 1H-pyrazolo[3,4-b]pyridine derivatives against various bacterial strains.

Compound IDBacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference
6a 125250250500[13]
6b 250125500250[13]
6h 125250250500[13]
Tetracycline 7.83.915.631.2[13]

Experimental Protocols

General Synthesis of 1H- and 2H-Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various methods, with the choice of starting materials and reaction conditions often dictating the resulting isomeric form. A common approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[4] The substitution pattern on the 5-aminopyrazole is crucial for directing the formation of either the 1H- or 2H-isomer.

dot

Aminopyrazole 5-Aminopyrazole Derivative Condensation Condensation Aminopyrazole->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Isomer_1H 1H-Pyrazolo[3,4-b]pyridine Cyclization->Isomer_1H Isomer_2H 2H-Pyrazolo[3,4-b]pyridine Cyclization->Isomer_2H

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine isomers.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate 5-aminopyrazole derivative (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is added the 1,3-dicarbonyl compound (1.1 mmol).

  • Catalysis: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazolo[3,4-b]pyridine isomer.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Protocol: [14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Step-by-Step Protocol: [3][17][18][19]

  • Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human COX-2 enzyme and the test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, add the COX-2 enzyme, a fluorescent probe, and the test compound. Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol: [20][21][22][23]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold, particularly the 1H-isomer, has proven to be a versatile and fruitful source of biologically active compounds with significant potential in oncology, inflammation, and infectious diseases. The extensive research on 1H-derivatives provides a robust framework for further drug discovery efforts. However, the comparative biological activity of the 2H-isomers remains a largely unexplored area. Future research should focus on the targeted synthesis of 2H-pyrazolo[3,4-b]pyridine derivatives and direct, head-to-head comparisons of their biological activities against their 1H-counterparts. Such studies will be crucial for a complete understanding of the structure-activity relationships within this important class of heterocyclic compounds and may unveil novel therapeutic agents with improved potency and selectivity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine. As a brominated heterocyclic compound, this chemical requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

Section 1: Hazard Identification and Risk Assessment

The primary hazards are associated with its classification as a halogenated organic compound. Upon improper disposal, such as incineration at temperatures that are too low, there is a significant risk of forming toxic byproducts like dioxins, furans, and hydrobromic acid (HBr).[1][2]

Table 1: Hazard Profile Summary Based on Analogous Compounds

Hazard ClassificationDescriptionAssociated Risks
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[3]Ingestion can lead to adverse health effects. Immediate medical attention is required.
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[4]Direct contact can cause redness, itching, and inflammation.
Serious Eye Damage/Irritation (Category 2)Causes serious eye irritation.[4]Contact with eyes can result in significant irritation and potential damage.
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[4][5]Inhalation of dust or fumes can irritate the respiratory tract, leading to coughing and discomfort.
Environmental HazardHalogenated compounds can persist in the environment and be harmful to aquatic life if released.

Section 2: Core Principles of Chemical Waste Management

The disposal of this compound is governed by stringent federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which classifies many halogenated organic compounds as hazardous waste.[6][7]

The Three Pillars of Compliant Disposal:

  • Segregation: This is the most critical step in a laboratory setting. Halogenated waste streams must be kept separate from non-halogenated waste.[8][9] Mixing these waste types needlessly classifies the entire volume as the more hazardous (and more expensive to dispose of) halogenated waste.[8]

  • Accumulation: Waste must be accumulated at or near the point of generation in designated "Satellite Accumulation Areas" (SAAs). Containers must be properly sealed, labeled, and in good condition.[10]

  • Disposal: The ultimate disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[1][11] This process ensures the complete destruction of the molecule, converting it to carbon dioxide, water, and hydrogen bromide, with the latter being neutralized by scrubber systems.[2]

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural workflow for managing waste from the moment of generation to its final handoff for disposal.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn. The rationale is to create a complete barrier against potential exposure routes.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[12]Protects against splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, not Nitrile for prolonged contact).[10]Prevents skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[12]
Body Protection A fully-buttoned laboratory coat. Fire/flame resistant clothing may be required based on institutional assessment.[12]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If a hood is unavailable or exposure limits are exceeded, a full-face respirator may be necessary.[12]All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably a fume hood, to prevent inhalation.[12][13]
Step 2: Waste Collection and Segregation

Proper segregation at the source is paramount for safety and cost-effectiveness.

  • Unused or Off-Specification Product: The pure, unused solid compound must be disposed of in its original container or a new, clearly labeled container. It should not be mixed with any other waste.

  • Contaminated Solid Waste: This category includes items like used weighing paper, contaminated paper towels, gloves, and silica gel from chromatography.

    • Collect these materials in a designated, durable, sealable container (e.g., a polyethylene bucket or a lined cardboard box).

    • The container must be clearly labeled: "HALOGENATED SOLID WASTE ".

  • Contaminated Liquid Waste: This includes solutions containing the compound, reaction mother liquors, and solvent rinses.

    • Collect in a designated, chemically compatible (e.g., polyethylene or glass) waste container.

    • The container must be clearly labeled: "HALOGENATED LIQUID WASTE ".

    • Crucially, do not mix halogenated and non-halogenated solvent wastes .[9]

Step 3: Containerization and Labeling

All waste containers must be managed to prevent leaks, spills, or vaporization.

  • Container Condition: Use only containers that are in good condition and compatible with the waste. Keep containers closed and sealed at all times, except when adding waste.[9][10]

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name of all contents (e.g., "this compound," "Dichloromethane," etc.).

    • The approximate percentages of each component.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 4: Arranging for Disposal

Laboratory personnel are responsible for the safe accumulation of waste, not its final transport or disposal.

  • Storage: Store the sealed and labeled waste containers in your lab's designated Satellite Accumulation Area.

  • EHS Pickup: Once a container is full, or if you will no longer be generating that waste stream, contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for requesting a collection.

Section 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear plan is essential.

Spill Cleanup Protocol (Small-Scale)

This protocol applies only to small spills (those that can be safely cleaned up by trained personnel in under 15 minutes).

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE detailed in Table 2.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use paper towels to absorb bulk liquid.

  • Collect: Carefully sweep or scoop the absorbed material into a designated "HALOGENATED SOLID WASTE" container.[3][10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give them a small amount of water to drink. Call a poison center or doctor immediately.[3]

Section 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generation (e.g., reaction completion, spill cleanup) B Identify Waste Type A->B C Pure Compound / Unused Reagent B->C  Pure D Contaminated Solid Waste (Gloves, Paper, Silica) B->D  Solid E Contaminated Liquid Waste (Solvents, Mother Liquor) B->E  Liquid F Collect in Labeled 'HALOGENATED SOLID WASTE' Container C->F D->F G Collect in Labeled 'HALOGENATED LIQUID WASTE' Container E->G H Securely Seal Container & Ensure Label is Complete F->H G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS/Waste Management for Pickup I->J K Transport to Licensed Facility for High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, rigorous segregation, proper containerization, and regulatory compliance, researchers can ensure that this valuable research chemical does not pose a threat beyond its intended use. Always consult your institution's specific EHS guidelines, as they represent the definitive policy for your location.

References

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